Tak-593

Catalog No.
S548095
CAS No.
1005780-62-0
M.F
C23H23N7O3
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-593

CAS Number

1005780-62-0

Product Name

Tak-593

IUPAC Name

N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-2,5-dimethylpyrazole-3-carboxamide

Molecular Formula

C23H23N7O3

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31)

InChI Key

DZFZXPPHBWCXPQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TAK 593, TAK-593, TAK593

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C

The exact mass of the compound Tak-593 is 445.18624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 functions as a highly selective, ATP-competitive type II kinase inhibitor [1]. It binds to the inactive form of its target kinases, VEGFR2 and PDGFRβ, characterized by a unique two-step slow binding mechanism [1]. This results in an extremely slow dissociation rate, with a half-life exceeding 17 hours for VEGFR2, leading to sustained target suppression even after the drug is cleared from the bloodstream [2] [1].

The table below summarizes the potent and selective inhibitory profile of this compound against key kinase targets [2] [3]:

Target Kinase Reported IC₅₀ Value Biological Role in Angiogenesis
VEGFR2 (KDR) 0.95 nM Major mitogenic signaling receptor on vascular endothelial cells [2] [3].
VEGFR1 (Flt-1) 3.2 nM Binds VEGF-A; role in pathological angiogenesis [3].
VEGFR3 (Flt-4) 1.1 nM Primarily regulates lymphangiogenesis [3].
PDGFRα 4.3 nM Receptor for PDGF-AA and PDGF-BB; expressed on stromal cells [3].
PDGFRβ 13 nM Receptor for PDGF-BB; critical for pericyte recruitment and vessel stabilization [2] [3].

Selectivity profiling against over 200 other protein and lipid kinases showed that this compound is highly selective for the VEGFR and PDGFR families, with IC₅₀ values typically >1 µM for off-target kinases [1].

Cellular and In-Vivo Anti-Tumor Efficacy

In cellular models, this compound demonstrates potent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and PDGF-stimulated proliferation of human coronary artery smooth muscle cells [2] [4]. It also potently inhibits VEGF-induced endothelial tube formation in co-culture assays [2].

In vivo, oral administration of this compound produces strong, dose-dependent anti-tumor effects against various human cancer xenografts in mice, including lung (A549), gastric (MKN45), and renal cell carcinoma models [2]. Anti-tumor effects were observed at low doses with good tolerability [2] [3].

G VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PDGF PDGF-BB Ligand PDGFRb PDGFRβ PDGF->PDGFRb Binds EC_Prolif Endothelial Cell Proliferation VEGFR2->EC_Prolif TubeForm Endothelial Tube Formation VEGFR2->TubeForm VesselPerm Tumor Vessel Permeability VEGFR2->VesselPerm SMC_Prolif Pericyte/SMC Proliferation & Recruitment PDGFRb->SMC_Prolif MatureVessel Stabilized, Mature Tumor Vessel SMC_Prolif->MatureVessel Stabilizes TubeForm->MatureVessel TAK593 This compound Inhibitor TAK593->VEGFR2 Inhibits TAK593->PDGFRb Inhibits

This compound inhibits VEGF and PDGF signaling to disrupt tumor angiogenesis.

Key Experimental Models and Methodologies

The characterization of this compound relied on established in-vitro and in-vivo models for studying angiogenesis and tumor growth.

Assay Type Key Methodology Measured Outcome
Cellular Phosphorylation HUVECs or CASMCs pretreated with this compound, stimulated with VEGF/PDGF, cell lysates analyzed by Western blot [2]. Inhibition of receptor autophosphorylation (e.g., phospho-VEGFR2).
Cell Proliferation HUVECs (VEGF-stimulated) or CASMCs (PDGF-stimulated) treated with this compound for 5-6 days; viability measured with colorimetric assay [2]. IC₅₀ value for inhibition of growth factor-dependent proliferation.
Tube Formation HUVECs co-cultured with normal human dermal fibroblasts in VEGF-containing matrix for 7 days with this compound; tubes stained with anti-CD31 antibody [2]. Percentage reduction in tube area quantified using image analysis software.
In-Vivo Efficacy Human tumor xenografts established in immunodeficient mice; this compound administered orally twice daily; tumor volume measured regularly [2]. Treated/Control (T/C) ratio (%) as an index of anti-tumor activity.
Pharmacodynamic Analysis Mice bearing A549 xenografts orally dosed with this compound; lung tissues collected and analyzed by Western blot for phospho-VEGFR2 [2]. Suppression of target phosphorylation in tissues relative to plasma/tissue drug concentrations.

Pharmacokinetic and Pharmacodynamic Relationship

A critical feature of this compound is the disconnect between its pharmacokinetic (PK) and pharmacodynamic (PD) profiles [2]. After oral administration in mouse xenograft models, the anti-tumor effect and suppression of phospho-VEGFR2 persist long after the drug concentration in plasma and tissues falls below detectable levels [2]. This prolonged effect is attributed to the extremely slow dissociation rate of this compound from its target kinases, leading to sustained pathway suppression despite short plasma exposure [2] [1].

Research Status and Context

This compound reached Phase 1 clinical trials for solid tumors, but its current development status is unclear [5]. Research into dual VEGFR/PDGFR inhibition and other multi-kinase strategies remains an active area in oncology drug development [6].

References

Mechanism of Action and Binding Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 achieves its potent effect through a unique mechanism characterized by dual receptor inhibition and slow binding kinetics.

  • Dual Anti-Angiogenic Target: It simultaneously inhibits two key receptor families crucial for tumor angiogenesis: VEGFR (primarily on endothelial cells) and PDGFR (primarily on pericytes) [1] [2]. This dual action aims to disrupt both the formation of new blood vessels and their stabilization.
  • Two-Step Slow Binding: this compound is classified as a type II kinase inhibitor [3]. Its binding occurs via a two-step mechanism, resulting in very slow dissociation from the targets. The half-life for dissociation from VEGFR2 is over 17 hours, and its affinity at equilibrium is less than 25 pM [3]. This long residence time means the drug continues to block the receptors long after it has cleared from the bloodstream.

The following diagram illustrates the signaling pathways inhibited by this compound and its subsequent effects on tumor angiogenesis:

G Hypoxia Hypoxia VEGF VEGF Hypoxia->VEGF PDGF PDGF Hypoxia->PDGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGFRb PDGFRb PDGF->PDGFRb EndothelialCell EndothelialCell VEGFR2->EndothelialCell Pericyte Pericyte PDGFRb->Pericyte TAK593 TAK593 TAK593->VEGFR2 TAK593->PDGFRb Angiogenesis Angiogenesis EndothelialCell->Angiogenesis VesselMaturation VesselMaturation Pericyte->VesselMaturation TumorGrowth TumorGrowth Angiogenesis->TumorGrowth VesselMaturation->TumorGrowth

Quantitative Biochemical and Cellular Potency

This compound demonstrates high potency at both the enzymatic and cellular levels. The data below are compiled from biochemical and cell-based assays reported in the search results [4].

Table 1: Inhibitory Concentration (IC₅₀) of this compound against Key Kinase Targets

Kinase Target IC₅₀ Value (nM)
VEGFR1 (Flt-1) 3.2 nM
VEGFR2 (KDR) 0.95 nM
VEGFR3 (Flt-4) 1.1 nM
PDGFRα 4.3 nM
PDGFRβ 13 nM

Table 2: Cellular Activity of this compound

Assay Description Cell Type IC₅₀ Value
Inhibition of VEGF-stimulated proliferation HUVEC (Human Umbilical Vein Endothelial Cells) 0.3 nM [4]
Inhibition of VEGF-induced phosphorylation HUVEC 1.3 nM [1]
Inhibition of PDGF-induced phosphorylation HCASMC (Human Coronary Artery Smooth Muscle Cells) 16 nM [1]

Key Experimental Protocols

For researchers looking to understand or replicate the key findings, here is a summary of the core methodologies used to characterize this compound.

1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinases.
  • Method: A non-radioactive assay using the AlphaScreen system was employed [5]. This technology is a bead-based proximity assay for monitoring kinase activity. The potency of this compound was tested against a panel of over 200 kinases to establish its selectivity profile [3].

2. Cellular Receptor Phosphorylation Assay

  • Objective: To evaluate the inhibitor's ability to block receptor activation in a cellular context.
  • Method:
    • Cells expressing the target receptor (e.g., HUVECs for VEGFR2, HCASMCs for PDGFRβ) are pre-treated with this compound or vehicle for 2 hours [1].
    • Receptors are then stimulated with their respective ligands (VEGF or PDGF-BB) for 5-10 minutes.
    • Cells are lysed, and proteins are analyzed by Western blotting using antibodies specific for the phosphorylated (activated) form of the receptor and total receptor to confirm equal loading [1].

3. In Vivo Anti-Tumor Efficacy Study

  • Objective: To assess the compound's ability to inhibit tumor growth in an animal model.
  • Method:
    • Human tumor xenografts (e.g., lung carcinoma A549, gastric carcinoma MKN45) are established subcutaneously in immunodeficient mice [1].
    • Once tumors are palpable, mice are randomly grouped and treated with either vehicle or this compound administered orally, typically twice daily [1] [6].
    • Tumor volumes are measured regularly with calipers, and the anti-tumor effect is calculated as the T/C value (Treated/Control ratio expressed as a percentage) [1]. Body weight is also monitored as an indicator of tolerability.

In Vivo Efficacy and Pharmacodynamic Evidence

In vivo studies demonstrated that oral administration of this compound produced strong anti-tumor effects against various human cancer xenografts (e.g., lung, gastric, renal, and intracranial models) with good tolerability [1]. A key finding was that the anti-tumor effect occurred despite low plasma exposure of the drug [1] [2].

The pharmacodynamic data provided the link to its unique mechanism: even when this compound blood and tissue concentrations fell below detectable levels, phosphorylation of VEGFR2 in tumor tissues remained almost completely suppressed [1] [2]. This confirms that the long residence time on its targets observed in vitro translates to a prolonged functional effect in vivo, contributing to its potent activity.

Development Status

According to the patent database information, this compound was evaluated in Phase I clinical trials for advanced solid malignancies [7]. However, its development status is listed as "Discontinued" [7]. The provided search results do not specify the reasons for discontinuation.

References

TAK-593 imidazo[1 2-b]pyridazine derivative

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Activity

Target IC₅₀ (nM) Assay Type Citation
VEGFR2 0.95 nM Biochemical (AlphaScreen) [1]
VEGFR2 2.1 nM Cellular (HUVEC Proliferation) [2]
VEGFR1 3.2 nM Biochemical [1]
VEGFR3 1.1 nM Biochemical [1]
PDGFRα 4.3 nM Biochemical [1]
PDGFRβ 13 nM Biochemical [1]
PDGFRβ 4.3 nM Cellular (CASMC Proliferation) [2]
Property Description
Chemical Name N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [2]
Molecular Formula C₂₃H₂₃N₇O₃ [1]
Molecular Weight 445.47 g/mol [1]
CAS Number 1005780-62-0 [1]
Mechanism Potent, selective ATP-competitive inhibitor; acts via a two-step slow-binding mechanism leading to extremely long residence time on VEGFR2/PDGFRβ (t₁/₂ >17 hours) [3]

Experimental Protocols for Key Assays

The following methodologies are derived from the research publications on TAK-593.

Cell Proliferation Assay

This protocol measures the inhibition of VEGF- or PDGF-stimulated cell growth [2].

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGF response; Human Coronary Artery Smooth Muscle Cells (CASMCs) for PDGF response.
  • Procedure:
    • HUVECs: Seed cells and treat with this compound alongside recombinant human VEGF. Incubate for 5 days.
    • CASMCs: Starve cells overnight in serum-free medium. Treat with this compound and recombinant human PDGF-BB. Incubate for 6 days.
  • Detection: After incubation, determine cell proliferation using a Cell Counting Kit-8 (CCK-8), adding 10 μL per well and following the manufacturer's protocol.
  • Analysis: Generate a dose-response curve and calculate the IC₅₀ value using least-squares linear regression analysis (e.g., with SAS software).
Receptor Phosphorylation Assay

This protocol assesses the inhibition of ligand-induced receptor tyrosine phosphorylation [2].

  • Cell Lines: HUVECs (for VEGFR2) and CASMCs (for PDGFRβ).
  • Procedure:
    • Treat serum-starved cells with this compound for 2 hours.
    • Stimulate cells with recombinant human VEGF (for HUVECs) or PDGF-BB (for CASMCs) for 5 minutes.
  • Cell Lysis and Analysis:
    • Lyse cells and analyze lysates by Western blotting.
    • For VEGFR2: Use antibodies against phospho-Tyr951-VEGFR2 and total VEGFR2.
    • For PDGFRβ: Immunoprecipitate PDGFRβ first, then detect phospho-PDGFRβ using an anti-phosphotyrosine antibody (4G10). Probe for total PDGFRβ in lysates.
  • Quantification: Quantify band intensity using a lumino-image analyzer and appropriate software (e.g., FUJIFILM Multi Gauge).

Mechanism of Action and Signaling Pathways

This compound exerts its effects by simultaneously targeting two critical receptor families in the tumor microenvironment: VEGFR and PDGFR. The following diagram illustrates the signaling pathways inhibited by this compound and its functional consequences.

G cluster_0 Cellular Processes Hypoxia Hypoxia/Tumor Microenvironment VEGF VEGF Release Hypoxia->VEGF PDGF PDGF-BB Release Hypoxia->PDGF VEGFR2 VEGFR2 Activation VEGF->VEGFR2 PDGFRb PDGFRβ Activation PDGF->PDGFRb EC_Proliferation Endothelial Cell Proliferation & Migration VEGFR2->EC_Proliferation Tube_Formation Tube Formation VEGFR2->Tube_Formation Pericyte_Recruitment Pericyte Recruitment PDGFRb->Pericyte_Recruitment Inhibitor This compound Inhibition Inhibitor->VEGFR2 Blocks Inhibitor->PDGFRb Blocks Angiogenesis Tumor Angiogenesis EC_Proliferation->Angiogenesis Vessel_Maturation Stable, Mature Vessels Pericyte_Recruitment->Vessel_Maturation Tube_Formation->Angiogenesis Vessel_Maturation->Angiogenesis Stabilizes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Diagram of the anti-angiogenic mechanism of this compound, showing dual inhibition of VEGFR2 and PDGFRβ pathways.

This compound's unique potency stems from its two-step slow-binding mechanism, which is characteristic of a type II kinase inhibitor [3]. The diagram below visualizes this prolonged binding action.

G Step1 Step 1: Initial Binding (Enzyme + Inhibitor Complex) Step2 Step 2: Conformational Change (Long-lasting Complex) Step1->Step2 Slow Isomerization Result Prolonged Target Suppression Even after plasma clearance Step2->Result Extremely Slow Dissociation (t₁/₂ > 17 hours)

Diagram of the two-step slow-binding mechanism of this compound, resulting in prolonged suppression.

Research Implications and Potential

Research suggests that simultaneously targeting both endothelial cells (via VEGFR2) and pericytes (via PDGFRβ) may overcome resistance to agents that only block the VEGF pathway [2]. The long residence time of this compound on its targets is a critical pharmacodynamic advantage, enabling sustained inhibition despite low plasma exposure and contributing to its potent anti-tumor efficacy in human xenograft models [2] [3].

References

Biochemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and cellular characteristics of TAK-593:

Property Description
Molecular Target VEGFR and PDGFR tyrosine kinase families [1] [2]
Mechanism Type II kinase inhibitor that binds to the inactive (DFG-out) conformation of the kinase, with a two-step slow binding mechanism [2] [3]
Key IC₅₀ Values VEGFR1: 3.2 nM; VEGFR2: 0.95 nM; VEGFR3: 1.1 nM; PDGFRα: 4.3 nM; PDGFRβ: 13 nM [4] [5]
Selectivity Highly selective; IC₅₀ >1 μM against over 200 other protein/lipid kinases, except Fms (10 nM) and Ret (18 nM) [2] [4]
Cellular Activity (IC₅₀) Inhibition of VEGF-stimulated HUVEC proliferation: 0.30 nM [1] [4]
Key Pharmacologic Feature Extremely slow dissociation rate (half-life >17 hours) from VEGFR2, leading to sustained target suppression despite low plasma exposure [1] [2]

Experimental Models and Protocols

The following experimental details are derived from the research publications on this compound.

1. In Vitro Kinase Inhibition Assay [1] [5]

  • Objective: To measure the inhibition of VEGFR2 kinase activity.
  • Procedure:
    • The enzyme reaction uses a concentration of 0.1 nM VEGFR2.
    • The compound is pre-incubated with the enzyme for 5 minutes at room temperature before initiating the reaction with 10 μM ATP.
    • The reaction buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 5 mM MgCl₂, 0.01% Tween-20, and 2 mM DTT.
    • The phosphorylation of a biotinylated polyGluTyr (4:1) substrate (0.1 μg/mL) is detected using AlphaScreen technology with streptavidin-coated donor and acceptor beads.

2. Cell Proliferation Assay (HUVEC) [1] [5]

  • Objective: To assess the inhibition of VEGF-stimulated endothelial cell growth.
  • Procedure:
    • Seed 3,000 Human Umbilical Vein Endothelial Cells (HUVECs) per well in a 96-well plate.
    • Culture cells in Human Endothelial-SFM medium supplemented with 3% Fetal Bovine Serum (FBS).
    • Add this compound at various concentrations along with 60 ng/mL recombinant human VEGF.
    • Incubate the cells for 5 days at 37°C in a 5% CO₂ incubator.
    • Measure cellular proliferation using a WST-8 formazan assay (e.g., Cell Counting Kit-8).

3. In Vivo Tumor Xenograft Models [1]

  • Objective: To evaluate the anti-tumor efficacy of this compound.
  • Procedure:
    • Implant human cancer cells (e.g., gastric cancer MKN45, lung carcinoma A549) subcutaneously into the flank of athymic nude mice or SCID mice.
    • After tumors are established, administer this compound orally, often in a 0.5% methylcellulose suspension.
    • Monitor tumor volume regularly, calculated as length × width² × 1/2.
    • For pharmacodynamic analysis, tissues are collected post-treatment for Western blotting to detect levels of phospho-VEGFR2 as a marker of target engagement.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-angiogenic and anti-tumor effects by simultaneously targeting two critical receptor families in the tumor microenvironment. The diagram below illustrates the signaling pathways inhibited by this compound and its subsequent effects.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds EndothelialProliferation Endothelial Cell Proliferation & Migration VEGFR->EndothelialProliferation PericyteRecruitment Pericyte Recruitment & Vessel Stabilization PDGFR->PericyteRecruitment TAK593 TAK593 TAK593->VEGFR Inhibits TAK593->PDGFR Inhibits Angiogenesis Tumor Angiogenesis EndothelialProliferation->Angiogenesis PericyteRecruitment->Angiogenesis Stabilizes TumorGrowth Tumor Growth & Survival Angiogenesis->TumorGrowth Supports

The diagram shows how this compound inhibits ligands VEGF and PDGF from binding to their respective receptors, VEGFR and PDGFR, which are involved in endothelial cell proliferation and pericyte recruitment. This dual inhibition disrupts tumor angiogenesis and vessel stabilization, ultimately suppressing tumor growth.

Research and Development Context

  • Dual Inhibition Strategy: Targeting both VEGFR and PDGFR signaling is considered a strategy to improve anti-tumor efficacy and overcome resistance to VEGF-only blockade, as pericytes on mature vessels can provide survival signals [1].
  • Distinct Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: The extremely slow dissociation rate of this compound from its targets means that its biological activity lasts much longer than its measurable presence in the blood, a key differentiator from other kinase inhibitors [1] [2].
  • Current Status: The search results indicate that the primary oncology research for this compound was published over a decade ago (2011-2013). More recent information shows that the compound, under the designation TAK-594/DNL593, is now being co-developed by Takeda and Denali Therapeutics as a Protein Transport Vehicle (PTV)-enabled progranulin (PGRN) replacement therapy for Frontotemporal Dementia-Granulin (FTD-GRN), a neurodegenerative disease [6]. This suggests a significant therapeutic repurposing of the molecule.

References

Molecular Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 is a novel, orally bioavailable small molecule identified as a highly potent and selective inhibitor of receptor tyrosine kinases (RTKs) critical for angiogenesis [1] [2]. Its core chemical structure is an imidazo[1,2-b]pyridazine derivative [1].

The primary mechanism of action is the dual inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) [1] [2]. This dual-target strategy is designed to more effectively disrupt tumor angiogenesis by targeting both endothelial cells and pericytes.

The diagram below illustrates the signaling pathways inhibited by this compound and its consequent anti-angiogenic effects.

G cluster_pathway Tumor Microenvironment Signaling Hypoxia Hypoxia VEGF VEGF Hypoxia->VEGF PDGF PDGF Hypoxia->PDGF VEGFR VEGFR VEGF->VEGFR PDGFR PDGFR PDGF->PDGFR EndothelialProliferation Endothelial Cell Proliferation & Migration VEGFR->EndothelialProliferation PericyteRecruitment Pericyte Recruitment & Vessel Stabilization PDGFR->PericyteRecruitment Angiogenesis Angiogenesis & Tumor Growth EndothelialProliferation->Angiogenesis PericyteRecruitment->Angiogenesis TAK593 TAK593 TAK593->VEGFR TAK593->PDGFR

This compound inhibits VEGFR and PDGFR signaling to block angiogenesis.

Biochemical and Cellular Potency

This compound demonstrates high potency at the biochemical and cellular levels. The tables below summarize key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Key Kinase Targets [3] [4] [5]

Kinase Target IC₅₀ (nM)
VEGFR2 (KDR) 0.95
VEGFR3 1.1
VEGFR1 3.2
PDGFRα 4.3
PDGFRβ 13
Fms 10
Ret 18

Table 2: Cellular and In Vivo Efficacy of this compound [1] [3] [5]

Model Type Assay/Model Effect (IC₅₀ or Outcome)
Cellular VEGF-stimulated HUVEC proliferation IC₅₀ = 0.30 nM
Cellular VEGF-induced tube formation Potent inhibition
In Vivo A549 lung cancer xenograft (0.25 mg/kg, oral, twice daily) T/C = 34%

A distinctive property of this compound is its two-step, slow-binding inhibition mechanism, which results in a uniquely long residence time on its targets like VEGFR2 [6]. This leads to sustained target suppression even after plasma and tissue concentrations become undetectable, contributing to its potent and long-lasting activity [1].

Key Experimental Evidence and Protocols

The anti-angiogenic and anti-tumor effects of this compound were established through a series of experiments.

In Vitro Models
  • Cell Proliferation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were treated with this compound and stimulated with VEGF for 5 days. Proliferation was measured using a WST-8 assay (Cell Counting Kit-8) [1] [4].
  • Receptor Phosphorylation Assay: HUVECs and Coronary Artery Smooth Muscle Cells (CASMCs) were pretreated with this compound for 2 hours before stimulation with VEGF or PDGF-BB. Cell lysates were analyzed by Western blot using phospho-specific antibodies to detect inhibition of receptor phosphorylation [1].
  • Tube Formation Assay: HUVECs were co-cultured with normal human dermal fibroblasts and treated with VEGF and this compound for 7 days. The resulting tube-like structures were stained with an anti-CD31 antibody and quantified using fluoroscopic imaging and image analysis software [1].
In Vivo Models
  • Tumor Xenograft Models: Various human cancer cell lines were implanted subcutaneously in immunodeficient mice. After tumors were established, this compound was administered orally, and tumor volumes were measured regularly. The treated/control ratio (T/C%) was calculated as an index of anti-tumor activity [1].
  • Pharmacodynamic Analysis: Mice bearing A549 xenografts were orally dosed with this compound. At various times, lung tissues were collected and analyzed by Western blot to measure levels of phospho-VEGFR2, confirming sustained target suppression [1].
  • Immunohistochemistry: Cryosections of tumor tissues from xenograft models were stained with antibodies against markers like CD31 (for blood vessels) to analyze effects on vessel density, pericyte coverage, and tumor cell proliferation/apoptosis [1].

The following diagram outlines the general workflow for establishing the efficacy of this compound in preclinical studies.

G cluster_invitro In Vitro cluster_invivo In Vivo cluster_mech Mechanistic A In Vitro Profiling A1 Receptor Phosphorylation Assay (Western Blot) B In Vivo Efficacy B1 Tumor Xenograft Models (Oral Dosing) C Mechanistic Analysis C1 Immunohistochemistry (Tumor Tissue Staining) C->C1 A2 Endothelial Cell Proliferation Assay (WST-8) A3 Tube Formation Assay (Co-culture) B2 Pharmacokinetic/Pharmacodynamic Analysis (HPLC/MS, Western Blot) C2 Dynamic Contrast-Enhanced MRI (Vessel Permeability) C1->C2

Key experimental workflows for evaluating this compound efficacy.

Recent Therapeutic Application: Ophthalmic Formulation

Recent research has explored repurposing this compound for non-oncological indications. A significant development is the creation of a This compound ophthalmic emulsion for treating neovascular Age-Related Macular Degeneration (AMD) [7] [8].

  • Formulation Challenge and Solution: this compound is poorly water-soluble. To enable delivery via eye drops, it was formulated as an oil-in-water emulsion using castor oil, polysorbate 80 (emulsifier), and xanthan gum (viscosity enhancer) [8].
  • Efficacy: In a laser-induced choroidal neovascularization model, the this compound emulsion eye drops demonstrated angiogenesis-suppression efficacy equivalent to intravitreal injection of an anti-VEGF antibody [7] [8].
  • Significance: This offers a potential non-invasive alternative to current intravitreal injections, reducing the risk of endophthalmitis and improving patient compliance [7] [8].

Conclusion

This compound is an extremely potent and selective dual VEGFR/PDGFR inhibitor. Its unique slow-binding mechanism, potent anti-angiogenic effects in preclinical models, and promising reformulation for ocular diseases highlight its significant therapeutic potential. The successful development of an effective ophthalmic emulsion underscores its versatility and potential for application beyond oncology.

References

TAK-593 two-step slow binding mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Kinetics

TAK-593 exhibits classic characteristics of a type II kinase inhibitor. It binds to a specific inactive conformation of the kinase domain, known as the "DFG-out" conformation, where the Asp-Phe-Gly motif is flipped out, creating a deep allosteric pocket that the inhibitor occupies [1].

The binding kinetics are not a simple one-step process but proceed via a two-step mechanism [2] [1]:

  • Step 1 (Rapid): Initial, fast formation of a reversible enzyme-inhibitor complex (EI).
  • Step 2 (Slow): A slow, time-dependent isomerization of the initial complex into a final, much more stable complex (EI*). This step is governed by a slow isomerization rate constant.

The following diagram illustrates this two-step binding process and its functional consequences.

G E Enzyme (VEGFR2/PDGFRβ) EI Initial Complex (EI) E->EI  k₁ - Fast Association I Inhibitor (this compound) I->EI  k₁ - Fast Association EIstar Stable Complex (EI*) EI->EIstar  k₄ - Slow Isomerization PD_Effect Prolonged Pharmacodynamic Effect EIstar->PD_Effect Results in

Key kinetic and potency parameters derived from this mechanism include [2]:

  • Extremely Slow Dissociation: The half-life ((t_{1/2})) for this compound dissociation from VEGFR2 is greater than 17 hours.
  • High Potency at Equilibrium: The affinity at equilibrium ((K_i*)) is exceptionally high, at less than 25 pM.
  • Cellular Potency: This translates to potent cellular activity, with an IC₅₀ of 0.3 nM for inhibiting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) [3] [4].

Key Experimental Data

Target Selectivity and Cellular Activity

This compound is highly selective for the VEGFR and PDGFR families. The table below outlines its key inhibitory concentrations.

Target IC₅₀ (nM) Cellular/Experimental Context
VEGFR1 3.2 nM Biochemical assay [4]
VEGFR2 0.95 nM Biochemical assay [2] [4]
VEGFR3 1.1 nM Biochemical assay [4]
PDGFRα 4.3 nM Biochemical assay [4]
PDGFRβ 13 nM Biochemical assay [2] [4]
HUVEC Proliferation 0.3 nM VEGF-stimulated cell proliferation [3] [4]
CASMC Proliferation 4.2 nM PDGF-stimulated cell proliferation [3]

Beyond simple proliferation, this compound potently inhibits VEGF-induced tube formation in co-culture assays, a key in vitro model of angiogenesis [3].

In Vivo Efficacy and Pharmacodynamics

In human tumor xenograft models (e.g., lung A549, gastric MKN45), oral administration of this compound demonstrated potent anti-tumor effects with good tolerability [3].

A critical finding was that even after plasma and tissue concentrations of this compound fell below detectable levels, phosphorylation of VEGFR2 (a key pharmacodynamic marker) remained almost completely suppressed [3]. This disconnect between pharmacokinetics (drug exposure) and pharmacodynamics (biological effect) is a direct consequence of the drug's long residence time on its target [2] [3].

Detailed Experimental Protocols

To characterize the two-step slow binding mechanism, the following key methodologies were employed [2]:

Enzyme-Inhibitor Pre-incubation Experiments
  • Objective: To demonstrate time-dependent inhibition and determine the association rate.
  • Protocol:
    • Preparation: Purified kinase (VEGFR2 or PDGFRβ) is pre-incubated with this compound for varying time periods (e.g., 0 to 180 minutes).
    • Reaction Initiation: The enzyme-inhibitor mixture is diluted into a reaction buffer containing ATP and a substrate to initiate the kinase reaction.
    • Measurement: Residual enzyme activity is measured at each time point.
    • Analysis: The observed rate constant ((k_{obs})) for inhibition is determined at each inhibitor concentration. A hyperbolic dependence of (k_{obs}) on [I] is characteristic of a two-step binding mechanism, following the equation: (k_{obs} = k_6 + (k_5 * [I]) / (K_i + [I])), where (K_i) is the dissociation constant for the initial complex, and (k_5) and (k_6) are the forward and reverse isomerization rate constants.
Ligand Displacement Analysis
  • Objective: To directly measure the slow dissociation rate of this compound from the kinase.
  • Protocol:
    • Complex Formation: Pre-formed this compound-kinase complex is prepared.
    • Displacement Challenge: A large excess of a competitive, high-affinity tracer molecule is added to the solution. This tracer binds rapidly to any unoccupied or vacated kinase active sites.
    • Monitoring: The increase in tracer signal (e.g., fluorescence) is monitored over a long duration (up to 24 hours) as this compound slowly dissociates and is replaced by the tracer.
    • Analysis: The dissociation rate constant ((k_{off})) is calculated from the time course of the signal increase. The half-life for dissociation is given by (t_{1/2} = ln(2)/k_{off}).

Therapeutic Implications & Clinical Status

The long residence time of this compound has significant therapeutic implications [2] [3]:

  • Sustained Target Suppression: Provides continuous pathway blockade even after plasma clearance.
  • Potential for Intermittent Dosing: Could allow for effective therapy with less frequent dosing, potentially improving tolerability.
  • Dual Anti-Angiogenic Action: By simultaneously inhibiting VEGFR2 (on endothelial cells) and PDGFRβ (on pericytes), it disrupts both new vessel formation and vessel stabilization.

A Phase I clinical trial (NCT00773929) to evaluate the safety and determine the maximum tolerated dose of oral this compound in subjects with advanced nonhematologic cancers has been completed [5]. This compound exemplifies the modern drug design paradigm of optimizing target residence time in addition to traditional potency and selectivity.

References

Mechanism of Action and Binding Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 functions as a type II kinase inhibitor [1]. It binds to the inactive form of the kinase (DFG-out conformation), competing with ATP and extending into the hydrophobic back pocket and gate area of the enzyme [2].

The defining characteristic of this compound is its two-step slow-binding mechanism [1]. Binding is not a simple one-step process but involves a rapid initial encounter followed by a slower, conformational change that results in an exceptionally stable complex.

Step 1: A rapid, reversible initial binding event forms the E-I complex. Step 2: A slower, isomerization step leads to the final, very stable E-I* complex.

The table below summarizes the key kinetic parameters that result from this mechanism for VEGFR2:

Kinetic Parameter Value for VEGFR2 Experimental Method
Equilibrium Inhibition Constant (K(_i)*) < 25 pM [1] Enzyme activity assay
Dissociation Half-Life (t(_{1/2})) > 17 hours [1] Enzyme activity & ligand displacement assays
Mechanism Classification Two-step slow binding / Type II inhibitor [1] Enzyme-inhibitor preincubation experiments

This extremely slow off-rate means that once this compound binds to VEGFR2, it effectively inactivates the enzyme for a prolonged period, far exceeding its pharmacokinetic presence in the bloodstream [1] [3].

Key Experimental Findings and Evidence

The long residence time of this compound is not just a biochemical observation; it has been consistently demonstrated across multiple experimental settings, explaining its potent efficacy.

  • Cellular and In Vitro Efficacy: this compound potently inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 0.30 nM [3] [4] [5]. It also robustly blocks VEGF-induced phosphorylation of VEGFR2 and PDGF-induced phosphorylation of PDGFRβ in cells, as well as VEGF-mediated tube formation, a key in vitro model of angiogenesis [3].
  • In Vivo Anti-Tumor Activity: Oral administration of this compound at low doses (e.g., 0.25-1 mg/kg, twice daily) produces strong anti-tumor effects in various human cancer xenograft models, including lung (A549), gastric (MKN45), and renal cell carcinoma [3] [4] [5]. Its potent efficacy is achieved despite low plasma exposure, which can be attributed to its long-lasting target suppression [3].
  • Direct Evidence of Sustained Target Engagement: A critical finding from pharmacodynamic studies shows that even after plasma and tissue concentrations of this compound fall below detectable levels, phosphorylation of VEGFR2 in tumor tissues remains almost completely suppressed [3]. This disconnect between pharmacokinetics and pharmacodynamics provides direct functional evidence for its long residence time and supports a mechanism-based dosing strategy.

Structural Basis for Long Residence Time

The prolonged binding of this compound is rooted in its specific molecular interactions with the VEGFR2 kinase domain, as revealed by X-ray crystallography (PDB ID: 3VO3) [6] [7].

The inhibitor's imidazo[1,2-b]pyridazine core anchors the molecule in the hinge region, forming a critical hydrogen bond between its N1 nitrogen and the backbone NH of Cys919 [6] [8]. The 2-acylamino group (cyclopropylcarbonyl) projects into a solvent-accessible region and forms an additional hydrogen bond with the carbonyl oxygen of Cys919, a interaction that was strategically designed and contributes significantly to high potency and slow dissociation [6]. The phenoxy group extends into the hydrophobic back pocket, with the central phenyl ring's 2-methyl substitution optimally filling a small hydrophobic space, enhancing binding affinity and selectivity [6] [8].

G VEGFR2 VEGFR2 Kinase (Active State) InitialComplex Initial E-I Complex (Rapid Formation) VEGFR2->InitialComplex 1. Fast Binding TAK593 This compound FinalComplex Stable E-I* Complex (Slow Isomerization) InitialComplex->FinalComplex 2. Slow Conformational Change    (Long Residence Time) SustainedEffect Sustained VEGFR2 Inhibition (Long Pharmacodynamic Effect) FinalComplex->SustainedEffect PK Plasma Concentration Declines PK->SustainedEffect Even after

This compound's sustained effect relies on slow dissociation, outlasting its plasma presence

Core Experimental Protocols

To study the binding kinetics and cellular effects of this compound, researchers have employed several key methodologies.

Biochemical Kinase Assay (Binding Kinetics)
  • Purpose: To determine the IC₅₀ values and characterize the time-dependent inhibition mechanism [1] [6].
  • Method: Use a non-radioactive assay like the AlphaScreen system. Purified kinase domain (e.g., VEGFR2) is pre-incubated with this compound for varying times (e.g., from 10 minutes to 4 hours) before adding ATP and substrate to initiate the reaction. The signal is quantified to measure residual kinase activity [1] [6].
  • Data Analysis: A time-dependent increase in inhibition potency indicates slow-binding kinetics. Data is fitted to a two-step model to derive the initial inhibition constant (K(_i)), the isomerization rate constant (k₆), and the overall equilibrium constant (K(_i)*) [1].
Cell-Based Phosphorylation Assay
  • Purpose: To confirm inhibition of target receptor phosphorylation in a cellular context [3].
  • Method: Use relevant cells such as Human Umbilive Vein Endothelial Cells (HUVECs). Serum-starve cells, then pre-treat with this compound for 1-2 hours before stimulating with VEGF for about 5 minutes [3].
  • Analysis: Lyse cells and perform Western blotting using antibodies against phospho-Tyr951-VEGFR2 or phospho-Tyr857-PDGFRβ, with total protein levels serving as loading controls. Quantify band intensity to determine the IC₅₀ for cellular phosphorylation inhibition [3].
In Vivo Pharmacodynamic Analysis
  • Purpose: To demonstrate sustained target engagement in live models, beyond pharmacokinetics [3].
  • Method: Administer this compound orally to mice bearing human tumor xenografts (e.g., A549 lung carcinoma). At various time points after dosing, collect plasma (for PK analysis) and tumor tissues [3].
  • Analysis: To assess target inhibition, inject VEGF intravenously 5 minutes before euthanasia to stimulate VEGFR2 phosphorylation in endothelial cells. Analyze tumor lysates by Western blot for phospho-VEGFR2 levels. The prolonged suppression of phosphorylation after this compound is cleared from plasma confirms its long residence time [3].

This compound demonstrates how targeting drug-target residence time can lead to highly efficacious inhibitors with unique pharmacological profiles. Its novel ophthalmic emulsion formulation for treating age-related macular degeneration (AMD) highlights how this long-acting property is being leveraged for new therapeutic applications beyond oncology [9].

References

TAK-593 Inhibitory Profile (IC₅₀)

Author: Smolecule Technical Support Team. Date: February 2026

Target Kinase IC₅₀ (nM)
VEGFR1 3.2 nM
VEGFR2 0.95 nM
VEGFR3 1.1 nM
PDGFRα 4.3 nM
PDGFRβ 13 nM
Fms 10 nM
Ret 18 nM

Data sourced from biochemical kinase assays [1].

TAK-593 demonstrates high selectivity for VEGFR and PDGFR families. When tested against a panel of over 200 kinases, its IC₅₀ values were predominantly greater than 1 μM, confirming its selective profile [2].

Mechanism of Action and Binding

This compound is classified as a type II kinase inhibitor, binding to the inactive DFG-out conformation of the kinase. This allows it to access a hydrophobic back pocket, leading to a unique two-step, slow-binding mechanism with extremely slow dissociation from its targets [2].

G PK Protein Kinase (Inactive State) PK_I Initial Complex PK->PK_I  Step 1: Fast Binding I This compound I->PK_I PK_I_F Final Complex (Long Residence Time) I->PK_I_F PK_I->PK_I_F  Step 2: Slow Conformational Change

Two-step binding mechanism of this compound leads to long residence time on target kinases [2].

Cellular and Anti-Tumor Effects

This compound demonstrates potent activity in cellular models and in vivo, disrupting angiogenesis through multiple mechanisms.

  • Cellular Proliferation Inhibition: Potently inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 0.30 nM [1]. Also inhibits PDGF-BB stimulated proliferation of Human Coronary Artery Smooth Muscle Cells (CASMCs) [3].
  • Tube Formation Inhibition: Effectively inhibits VEGF-induced tube formation of endothelial cells co-cultured with fibroblasts, a key step in angiogenesis [3].
  • In Vivo Anti-Tumor Effects: Oral administration of this compound produces strong anti-tumor effects against various human cancer xenograft models (gastric, renal, lung, intracranial glioblastoma) with good tolerability [3]. Anti-tumor effects continue even after plasma drug concentration falls below detectable levels [3].

G T Solid Tumor H Hypoxia T->H VEGF VEGF Release H->VEGF EC Endothelial Cell Proliferation & Migration VEGF->EC Angio Angiogenesis Process TV Stabilized Tumor Vasculature Angio->TV EC->Angio PC Pericyte Recruitment (PDGF/PDGFRβ) PC->Angio TV->T Drug This compound Drug->EC Inhibits Drug->PC Inhibits

This compound disrupts tumor angiogenesis by dual inhibition of VEGF-driven endothelial cell activity and PDGF-driven pericyte recruitment [3].

Key Experimental Protocols

Key methodologies from the cited studies illustrate how this compound effects were measured.

1. Cell Proliferation Assay (HUVECs)

  • Purpose: Evaluate inhibition of VEGF-stimulated endothelial cell proliferation.
  • Procedure:
    • Culture HUVECs with recombinant human VEGF.
    • Treat with this compound for 5 days.
    • Measure cell proliferation using a cell counting kit (e.g., WST-8).
    • Calculate IC₅₀ from dose-response curves [3].

2. Receptor Phosphorylation Assay

  • Purpose: Measure inhibition of VEGF- or PDGF-induced receptor phosphorylation.
  • Procedure:
    • Treat HUVECs or CASMCs with this compound for 2 hours.
    • Stimulate cells with VEGF or PDGF-BB for 5 minutes.
    • Analyze cell lysates by western blot using phospho-specific antibodies (e.g., anti-phospho-Tyr951-VEGFR2).
    • Quantify band intensity to determine phosphorylation inhibition [3].

3. In Vivo Anti-Tumor Efficacy Study

  • Purpose: Evaluate compound's anti-tumor activity in mouse xenograft models.
  • Procedure:
    • Implant human cancer cells (e.g., lung carcinoma A549) subcutaneously in immunodeficient mice.
    • Orally administer this compound after tumors establish.
    • Measure tumor dimensions regularly; calculate volume.
    • Compare mean tumor volume change between treated and control groups, reported as T/C (%) [3].

References

Mechanism of Action: A Potent and Long-Acting Dual Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 is a small molecule inhibitor designed to block tumor angiogenesis by simultaneously targeting two critical receptor tyrosine kinases (RTKs):

  • Primary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
  • Secondary Target: Platelet-Derived Growth Factor Receptor β (PDGFRβ)

Its unique profile stems from a two-step, slow-binding mechanism that results in an extremely long residence time on its targets. The table below summarizes its key biochemical properties [1]:

Property Description
Inhibitor Type Type II kinase inhibitor; competitive with ATP [1].
Binding Mechanism Two-step, slow-binding mechanism [1].
Dissociation Half-life (t₁/₂) >17 hours from VEGFR2 [1].
Affinity at Equilibrium (Kᵢ*) <25 pM for VEGFR2 [1].
Selectivity Highly selective for VEGFR and PDGFR kinase families; IC₅₀ >1 µM against >200 other kinases [1].

This prolonged binding means that this compound inhibits its targets for an extended period far beyond its pharmacokinetic presence in the bloodstream, a key feature contributing to its potent activity in vivo [2] [1].

Phospho-VEGFR2: The Core Pharmacodynamic Marker

In preclinical models, phosphorylation of VEGFR2 was identified as the primary pharmacodynamic (PD) marker to demonstrate target engagement and the duration of drug action.

  • Functional Consequence: Inhibition of VEGFR2 phosphorylation by this compound blocks downstream signaling pathways, leading to suppressed proliferation of endothelial cells and inhibition of VEGF-induced tube formation, which are critical early steps in angiogenesis [2] [3].
  • Prolonged Effect: A critical finding was that after a single oral dose in tumor-bearing mice, the phosphorylation of VEGFR2 in lung tissues remained almost completely suppressed even after the concentrations of this compound in both plasma and lung tissue had fallen below the detectable limit [2] [3]. This disconnect between pharmacokinetic (PK) and pharmacodynamic (PD) profiles directly demonstrates the long-acting nature of the drug due to its slow dissociation from the target.

Experimental Evidence and Anti-Tumor Efficacy

The relationship between this compound, phospho-VEGFR2 inhibition, and anti-tumor effects was established through a series of standardized experiments. The workflow below illustrates how these key experiments connect to demonstrate the drug's activity from the cellular level to in vivo efficacy.

workflow Cellular In Vitro Cellular Assays PD Ex Vivo PD Analysis Cellular->PD Establishes Potency Efficacy In Vivo Efficacy Models PD->Efficacy Correlates Target Engagement & Effect Mechanisms Mechanistic Studies Efficacy->Mechanisms Confirms Mode of Action

The following table summarizes the quantitative results from these key experiments that established the potency and efficacy of this compound [2] [3] [4]:

Assay / Model Result / Finding
VEGFR2 Kinase IC₅₀ 0.95 nM [4]
HUVEC Proliferation IC₅₀ 0.30 nM [4]
In Vivo Tumor Growth Inhibition T/C = 8% at 1 mg/kg (bid) in A549 lung cancer xenograft model [4]
In Vivo Phospho-VEGFR2 Suppression Near-complete suppression, lasting longer than detectable plasma drug levels [2] [3]

Further mechanistic studies in vivo confirmed that the anti-tumor activity was driven by anti-angiogenic effects, including [2] [3]:

  • A decrease in tumor microvessel density (measured by CD31 staining).
  • Inhibition of pericyte recruitment to microvessels (via PDGFRβ inhibition).
  • Anti-proliferative and pro-apoptotic effects on tumor cells.
  • An early reduction in tumor vessel permeability, as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).

Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here are the methodologies for key experiments.

Cell Proliferation Assay [3]
  • Cell Types: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGF-dependent proliferation; Human Coronary Artery Smooth Muscle Cells (CASMCs) for PDGF-dependent proliferation.
  • Procedure: HUVECs were treated with this compound and recombinant human VEGF for 5 days. CASMCs were starved overnight and then treated with this compound and PDGF-BB for 6 days.
  • Measurement: Cell viability was quantified using the Cell Counting Kit-8 (CCK-8). The IC₅₀ was calculated from the dose-response curve.
Receptor Phosphorylation Assay [3]
  • Cell Type: HUVECs and CASMCs.
  • Procedure: Cells were treated with this compound for 2 hours prior to a 5-minute stimulation with VEGF or PDGF-BB.
  • Analysis: Cell lysates were analyzed by Western blotting. Phospho-VEGFR2 (Tyr951) was detected using a specific antibody. Phospho-PDGFRβ was detected by immunoprecipitation with an anti-PDGFRβ antibody, followed by blotting with an anti-phosphotyrosine antibody (4G10).
In Vivo Pharmacodynamic Analysis [3]
  • Model: Athymic nude mice bearing A549 human lung carcinoma xenografts.
  • Dosing: Mice were orally administered this compound.
  • Sample Collection: At indicated times, VEGF was injected intravenously 5 minutes before sacrifice to stimulate receptor phosphorylation. Lung tissues were then collected.
  • Analysis: Phospho-VEGFR2 levels in lung tissues were measured by Western blot.

Context of VEGFR2 Signaling

To fully appreciate the significance of inhibiting VEGFR2 phosphorylation, it's helpful to understand the downstream pathways it controls. The diagram below maps the key signaling cascades activated by VEGFR2 phosphorylation and their physiological effects, which are disrupted by this compound.

signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 pY951 pY951 VEGFR2->pY951 pY1175 pY1175 VEGFR2->pY1175 pY1214 pY1214 VEGFR2->pY1214 Survival Cell Survival (Akt activation) pY951->Survival Proliferation Cell Proliferation (ERK1/2 activation) pY1175->Proliferation Migration Cell Migration (p38 MAPK activation) pY1214->Migration

The phosphorylation of specific tyrosine residues (like Y951, Y1175, and Y1214) on VEGFR2 recruits distinct adaptor proteins, leading to the activation of different downstream signaling pathways that collectively drive the angiogenic process [5].

Research Status and Considerations

It is important to contextualize this information:

  • Development Status: According to the search results, this compound reached Phase I clinical trials for solid tumors, but its current status is unclear [6].
  • Data Recency: The most detailed mechanistic and pharmacological data for this compound is from 2011 to 2013. While this provides a strong preclinical foundation, more recent clinical data or comparisons with newer-generation anti-angiogenic drugs are not available in these results.

References

TAK-593 anti-tumor effects preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Selectivity Profile

TAK-593 was designed as a highly potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families [1] [2]. Its core mechanism involves inhibiting key signaling pathways in tumor angiogenesis.

  • Primary Targets: this compound is a potent inhibitor of VEGFR1, VEGFR2, VEGFR3, PDGFRα, and PDGFRβ. The table below shows its half-maximal inhibitory concentration (IC50) for each kinase [3].
Kinase Target IC50 (nM)
VEGFR1 3.2 nM
VEGFR2 0.95 nM
VEGFR3 1.1 nM
PDGFRα 4.3 nM
PDGFRβ 13 nM
  • Cellular Activities: In cell-based assays, this compound potently inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.30 nM. It also inhibited VEGF- and PDGF-stimulated cellular phosphorylation and VEGF-induced endothelial tube formation [1] [4].
  • Unique Long-Acting Profile: A key characteristic of this compound is its long residence time on its targets. Pharmacodynamic studies showed that phospho-VEGFR2 remained almost completely suppressed even after blood and tissue concentrations of this compound fell below detectable limits [1].

Anti-Tumor Efficacy in Preclinical Models

Oral administration of this compound exhibited strong anti-tumor effects across various human cancer xenograft models in mice, with good tolerability and at low plasma exposures [1] [5].

Cancer Model (Cell Line) Dosing Regimen Anti-Tumor Effect (T/C%) Additional Observations
A549 (Human Lung Adenocarcinoma) 1 mg/kg, twice daily 8% (T/C) [5] Potent tumor growth inhibition
A549 (Human Lung Adenocarcinoma) 0.25 mg/kg, twice daily for 2 weeks 34% (T/C) [3] Significant tumor growth inhibition
MKN45 (Human Gastric Cancer) 0.5 mg/kg, twice daily 20% (T/C) [1] Strong anti-tumor effect
RCC-02-JCK (Human Primary Renal Cell Carcinoma) 1 mg/kg, twice daily 19% (T/C) [1] Strong anti-tumor effect
U87 MG (Human Glioblastoma, Intracranial) 1 mg/kg, twice daily Extended survival [1] Efficacy in a challenging model

Experimental Protocols for Key Assays

The preclinical data on this compound were generated using standardized and well-established experimental methods.

  • Cell Proliferation Assay [1]:

    • HUVECs were treated with this compound and recombinant human VEGF for 5 days. Cell proliferation was determined using a Cell Counting Kit-8.
    • Coronary Artery Smooth Muscle Cells (CASMCs) were starved overnight and then treated with this compound and PDGF-BB for 6 days. Proliferation was also measured with the Cell Counting Kit-8.
    • The IC50 was calculated from the dose-response curve.
  • Receptor Phosphorylation Assay [1]:

    • HUVECs and CASMCs were treated with this compound for 2 hours before stimulation with VEGF or PDGF-BB for 5 minutes.
    • Cell lysates were analyzed by Western blotting using specific antibodies for phospho-VEGFR2 and total VEGFR2. Phospho-PDGFRβ was detected with an anti-phosphotyrosine antibody after immunoprecipitation.
  • Tube Formation Assay [1]:

    • HUVECs and normal human dermal fibroblasts were co-cultured with VEGF and this compound for 7 days.
    • The cells were stained with an anti-human CD31 antibody for visualization. The tube area was quantified using Metamorph software.
  • In Vivo Tumor Xenograft Studies [1]:

    • Tumor cells or tissue fragments were implanted subcutaneously into immunodeficient mice.
    • After tumors were established, this compound or a vehicle control was administered orally to the animals, typically twice daily.
    • Tumor volumes were assessed regularly and calculated. The treated/control ratio (T/C%) was used as an index of anti-tumor activity.

Mechanism of Action and Functional Consequences

This compound exerts its anti-tumor effects through a multi-faceted anti-angiogenic mechanism, which is summarized in the diagram below.

G cluster_targets Inhibition of Receptor Tyrosine Kinases cluster_cellular Direct Cellular Effects cluster_tumor Anti-Tumor Outcomes TAK593 This compound Oral Administration VEGFR2 VEGFR2 (Endothelial Cells) TAK593->VEGFR2 PDGFRb PDGFRβ (Pericytes) TAK593->PDGFRb InhibProlif Inhibits Endothelial Cell Proliferation & Tube Formation VEGFR2->InhibProlif InhibPerm Reduces Tumor Vessel Permeability (DCE-MRI) VEGFR2->InhibPerm InhibRecruit Inhibits Pericyte Recruitment to Microvessels PDGFRb->InhibRecruit AntiAngio Potent Anti-Angiogenic Activity InhibProlif->AntiAngio VesselImmature Formation of Immature, Non-Functional Vessels InhibRecruit->VesselImmature AntiTumor Anti-Proliferative & Pro-Apoptotic Effects on Tumor AntiAngio->AntiTumor VesselImmature->AntiTumor

The anti-angiogenic and anti-tumor mechanisms of this compound involve multiple coordinated effects on tumor vasculature [1].

  • Proliferation and Survival: this compound showed anti-proliferative and pro-apoptotic effects on tumors in immunohistochemical analyses [1].
  • Vessel Structure and Function: Treatment led to a decrease in microvessel density and inhibition of pericyte recruitment, which is crucial for vessel stability [1].
  • Early Pharmacodynamic Effects: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) revealed that this compound reduced tumor vessel permeability prior to the onset of overt anti-tumor activity [1].

Conclusion for Research Applications

This compound represents a compelling preclinical candidate due to its exceptional potency against VEGFR2, its favorable kinase selectivity profile, and its unique long-acting target inhibition. The robust anti-tumor efficacy demonstrated across a spectrum of human tumor xenografts, coupled with good tolerability at low plasma exposures, underscores its potential for the treatment of solid tumors [1] [4].

References

Experimental Overview and Quantitative Results

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 was evaluated in a VEGF-induced tube formation assay using a co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Dermal Fibroblasts (NHDFs) [1]. After 7 days of culture with VEGF and this compound, the tube area was quantified using fluoroscopic imaging after staining with an anti-human CD31 antibody [1].

The core quantitative findings are summarized in the table below.

Parameter Result Context
IC₅₀ (Half-maximal inhibitory concentration) 0.37 nM Concentration that inhibits 50% of tube formation [1].
Inhibition at 1 nM 78% Nearly complete inhibition of tube formation at a low nanomolar concentration [1].

Methodology and Key Procedures

Based on the research paper and standard protocols for this type of assay, the following methodology was likely employed.

  • Cell Culture: The assay used a co-culture system of HUVECs and NHDFs [1]. The cells were likely seeded on a basement membrane extract (like Geltrex or Matrigel) to facilitate tube formation [2] [3] [4].
  • Treatment: The co-culture was treated with VEGF (an angiogenesis inducer) and This compound for a 7-day period [1].
  • Staining and Visualization: After 7 days, the formed tubes were stained with a mouse anti-human CD31 monoclonal antibody (CD31 is a marker for endothelial cells). This was followed by a fluorescent secondary antibody (Alexa Fluor 488-conjugated) for visualization [1].
  • Quantification: The tube area was quantified using fluoroscopic imaging and specialized image analysis software (Metamorph software) [1]. In general, tube formation assays are quantified by measuring parameters like the number of branches, total tube length, or the number of meshes formed [3] [4].

This compound's Mechanism of Action in Angiogenesis

The tube formation assay results are directly linked to this compound's primary molecular mechanism. The following diagram illustrates the signaling pathway that this compound inhibits.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PDGF PDGF PDGFRb PDGFRb PDGF->PDGFRb Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes PDGFRb->Angiogenesis Promotes TAK593 This compound TAK593->VEGFR2 Inhibits TAK593->PDGFRb Inhibits

This compound is a highly potent and selective inhibitor of key receptor tyrosine kinases: VEGF Receptor 2 (VEGFR2) and PDGF Receptor β (PDGFRβ) [1] [5]. It binds to these kinases with extremely slow dissociation, resulting in a long-acting inhibitory profile [5].

  • VEGFR2 Inhibition: By blocking VEGFR2 signaling, this compound directly inhibits VEGF-stimulated proliferation, migration, and survival of endothelial cells, which are the building blocks of new blood vessels [1].
  • PDGFRβ Inhibition: Blocking PDGFRβ signaling disrupts the recruitment of pericytes (support cells) to the newly formed vessels. This destabilizes the immature vascular structures, leading to a more complete suppression of angiogenesis [1].

Interpretation and Significance

The exceptionally low IC₅₀ value confirms that this compound is an extremely potent anti-angiogenic compound. The dual inhibition of both VEGFR2 and PDGFRβ is significant because it targets two critical cell types involved in angiogenesis (endothelial cells and pericytes), which may overcome resistance seen with VEGF-only inhibitors [1].

This robust in vitro inhibition of tube formation provided the foundational data that supported further investigation of this compound, demonstrating potent anti-tumor effects in various human cancer xenograft models [1] and exploration for ophthalmic diseases like age-related macular degeneration [6].

References

Comprehensive Application Notes and Protocols for Evaluating TAK-593 Anti-Angiogenic Activity in HUVEC Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-593 and Angiogenesis Research

This compound is a highly potent and selective small-molecule inhibitor that targets key receptors driving tumor angiogenesis. As a novel imidazo[1,2-b]pyridazine derivative, this compound demonstrates potent inhibitory activity against vascular endothelial growth factor receptors (VEGFR1-3) and platelet-derived growth factor receptors (PDGFRα/β) with IC₅₀ values in the low nanomolar range [1] [2] [3]. The compound exhibits a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ, contributing to its sustained anti-angiogenic effects even after plasma concentrations decline below detectable levels [1]. This extended target engagement, resulting from slow dissociation kinetics, distinguishes this compound from other VEGF pathway inhibitors and may enhance its therapeutic potential for treating solid tumors.

Angiogenesis—the formation of new blood vessels from pre-existing vasculature—is fundamental to tumor progression and metastasis, providing essential oxygen, nutrients, and waste removal pathways for growing malignancies [1] [4]. The VEGF signaling pathway serves as the principal regulator of pathological angiogenesis, with VEGFR2 representing the primary mediator of endothelial cell proliferation, migration, and survival [4]. Simultaneously, PDGF signaling facilitates pericyte recruitment to stabilize nascent vessels, with combined VEGFR and PDGFR inhibition potentially overcoming resistance to VEGF monotherapy [1]. This compound's dual targeting approach addresses both endothelial cell proliferation and vascular stabilization mechanisms, providing a comprehensive anti-angiogenic strategy with significant implications for cancer therapeutics.

Table 1: Key Characteristics of this compound

Property Description Significance
Primary Targets VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ Dual inhibition of angiogenesis drivers
IC₅₀ Values 0.95 nM (VEGFR2), 1.1 nM (VEGFR3), 13 nM (PDGFRβ) High potency against key receptors
Cellular IC₅₀ 0.30 nM (VEGF-stimulated HUVEC proliferation) Exceptional cellular potency
Kinase Selectivity >100 nM for most kinases except Fms (10 nM) and Ret (18 nM) Favorable selectivity profile
Key Feature Long residence time on VEGFR2/PDGFRβ Sustained target suppression

HUVEC Proliferation Assay Protocol

Background and Principles

The HUVEC proliferation assay represents a cornerstone method for evaluating the anti-angiogenic potential of this compound by measuring its ability to inhibit VEGF-stimulated endothelial cell growth. Human umbilical vein endothelial cells (HUVECs) serve as an established in vitro model for studying angiogenesis due to their robust proliferative capacity and well-characterized response to VEGF stimulation [1]. This assay directly measures this compound's efficacy in blocking VEGF-driven mitogenic signaling through VEGFR2, the primary transducer of pro-angiogenic signals in endothelial cells [4]. The protocol typically employs a colorimetric endpoint measurement using tetrazolium salts such as WST-8 or MTT, which are reduced by metabolically active cells to form formazan products quantifiable by spectrophotometry [5] [6].

The mechanistic basis of this assay centers on this compound's ability to competitively inhibit ATP binding to the intracellular tyrosine kinase domain of VEGFR2, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades including MAPK/ERK and PI3K/AKT pathways [1] [4]. Without these critical survival and proliferation signals, VEGF-stimulated endothelial cells undergo cell cycle arrest and ultimately apoptosis, resulting in decreased formazan production that correlates directly with compound potency [6]. This assay provides crucial quantitative data for establishing dose-response relationships and calculating IC₅₀ values, essential parameters for lead compound optimization and translational forecasting.

Materials and Reagent Preparation

Cell Culture Components:

  • HUVECs: Commercially sourced (e.g., Promocell, Cat: C-12203), passages 3-6 recommended [7]
  • Growth Medium: Human Endothelial-SFM or Medium 200PRF supplemented with 3% fetal bovine serum (FBS) [1] [3]
  • VEGF Stimulus: Recombinant human VEGF (R&D Systems) reconstituted per manufacturer's instructions, used at 60 ng/mL for stimulation [1]
  • Trypsin/EDTA solution: For cell detachment, used at 0.04% trypsin/0.03% EDTA concentration [7]

This compound Preparation:

  • Stock Solution: Prepare 10 mM this compound in DMSO, aliquot, and store at -20°C protected from light [1] [2]
  • Working Dilutions: Serially dilute in DMSO then culture medium to achieve final testing concentrations (typically 0.001-100 nM), maintaining DMSO concentration ≤0.1% in all treatments [1] [3]
  • Vehicle Control: Prepare medium containing 0.1% DMSO without this compound

Proliferation Assay Reagents:

  • Cell Counting Kit-8 (WST-8): Contains tetrazolium salt WST-8 that produces water-soluble formazan [1]
  • Alternative MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide, prepared as 5 mg/mL solution in PBS, filter-sterilized [5]
  • MTT Solvent: 4 mM HCl, 0.1% NP-40 in isopropanol for formazan crystal solubilization [5]
Experimental Procedure

The experimental workflow for the HUVEC proliferation assay follows a standardized protocol with critical optimization points to ensure reproducible and meaningful results. The diagram below illustrates the complete experimental workflow:

G Start Day 0: Seed HUVECs (3000 cells/well in 96-well plate) Step1 Day 1: Serum starvation (24 hours) Start->Step1 Step2 Day 2: Apply this compound treatments (15 min pre-incubation) Step1->Step2 Step3 Add VEGF stimulus (60 ng/mL final concentration) Step2->Step3 Step4 Incubate for 5 days (37°C, 5% CO₂) Step3->Step4 Step5 Add WST-8/MTT reagent (3-4 hours incubation) Step4->Step5 Step6 Solubilize formazan crystals (if using MTT) Step5->Step6 Step7 Measure absorbance (450nm for WST-8, 590nm for MTT) Step6->Step7 Step8 Analyze data Calculate IC₅₀ values Step7->Step8

Day 0: Cell Seeding

  • Harvest HUVECs at approximately 80% confluence using trypsin/EDTA treatment [7]
  • Neutralize trypsin with complete medium, centrifuge at 180 × g for 7 minutes, and resuspend in supplemented growth medium [8]
  • Determine cell concentration and viability using trypan blue exclusion or automated cell counting
  • Seed cells at 3,000 cells/well in 96-well tissue culture plates using 100 μL of growth medium per well [1] [3]
  • Incubate plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment

Day 1: Serum Starvation and Compound Treatment

  • Carefully aspirate growth medium and replace with 100 μL of serum-free medium to synchronize cells in G₀/G₁ phase
  • Incubate for 24 hours to establish quiescence prior to VEGF stimulation
  • Prepare this compound working solutions in serum-free medium at 2× final concentration
  • Aspirate serum-free medium and add 50 μL of this compound solutions or vehicle controls to appropriate wells
  • Pre-incubate cells with this compound for 15 minutes at 37°C to allow target engagement prior to VEGF stimulation

Day 2: VEGF Stimulation and Incubation

  • Prepare VEGF solution in serum-free medium at 120 ng/mL (2× final concentration)
  • Add 50 μL of VEGF solution to all test wells except background controls (total volume 100 μL/well)
  • For unstimulated controls, add 50 μL of serum-free medium without VEGF
  • Return plates to 37°C incubator with 5% CO₂ for 5 days to allow for multiple cell divisions
  • Monitor plates daily for contamination or precipitation; do not disturb during incubation

Day 7: Metabolic Activity Measurement

  • For WST-8 Assay:

    • Add 10 μL of WST-8 reagent directly to each well [1]
    • Incubate for 2-4 hours at 37°C, protecting from light
    • Measure absorbance at 450 nm using a microplate reader
  • For MTT Assay:

    • Add 50 μL of serum-free medium and 50 μL of MTT solution (5 mg/mL) to each well [5]
    • Incubate for 3 hours at 37°C
    • Carefully aspirate medium without disturbing formazan crystals
    • Add 150 μL of MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol) to solubilize crystals [5]
    • Wrap plate in foil and shake on orbital shaker for 15 minutes
    • Measure absorbance at 590 nm with reference wavelength at 630 nm [5]

Data Analysis and Interpretation

Calculation Methods

Raw Data Processing:

  • Calculate mean absorbance values for all replicate wells (typically n=3-6)
  • Subtract background absorbance from wells containing medium plus WST-8/MTT but no cells
  • Normalize data to vehicle-treated controls: % Viability = (Absorbancetreated - Absorbancebackground) / (Absorbancecontrol - Absorbancebackground) × 100
  • Calculate % inhibition: % Inhibition = 100 - % Viability

IC₅₀ Determination:

  • Plot % inhibition versus log₁₀[this compound] using non-linear regression analysis
  • Fit data to four-parameter logistic equation: Y = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - X) × HillSlope))
  • Calculate IC₅₀ using appropriate statistical software (e.g., GraphPad Prism, SAS NLIN procedure)
  • Report IC₅₀ with 95% confidence intervals from at least three independent experiments
Expected Results and Quality Control

Table 2: Expected this compound Activity in HUVEC Proliferation Assay

Parameter Expected Outcome Acceptance Criteria
VEGF-stimulated Control Robust proliferation (≥3-fold vs. unstimulated) Assay validity
Unstimulated Control Minimal background proliferation Low absorbance signal
This compound IC₅₀ 0.30 nM [1] [3] 0.1-0.5 nM range
Vehicle Control No inhibition of VEGF-stimulated proliferation ≥90% viability
Z'-Factor ≥0.5 [6] High-throughput suitability
Coefficient of Variation <15% between replicates Acceptable precision

Troubleshooting Common Issues:

  • High background: Ensure serum-free conditions during MTT incubation; use phenol red-free media [5] [6]
  • Poor stimulation: Verify VEGF bioactivity through dose-response testing; use fresh aliquots
  • High variability: Optimize cell seeding density; ensure single-cell suspension during plating
  • Inconsistent formazan dissolution: Increase shaking time; pipette gently to resuspend [5]
  • Edge effects: Use interior wells for replicates; consider specialized plates to minimize evaporation

Additional Anti-Angiogenic Activity Assays

VEGFR2 Phosphorylation Assay

The VEGFR2 phosphorylation assay provides direct measurement of this compound target engagement and mechanistic validation [1]. For this protocol, HUVECs are treated with this compound for 2 hours prior to 5-minute stimulation with recombinant human VEGF (50 ng/mL). Cells are immediately lysed, and phospho-VEGFR2 is detected by western blot using anti-phospho-Tyr951-VEGFR2 antibody [1]. This assay typically demonstrates concentration-dependent inhibition of VEGFR2 autophosphorylation, with complete suppression observed at this compound concentrations ≥10 nM [1]. The phosphorylation status of downstream signaling effectors including ERK1/2 and AKT can be simultaneously assessed to confirm pathway modulation.

Endothelial Tube Formation Assay

The tube formation assay evaluates this compound's ability to disrupt endothelial cell morphogenesis into capillary-like structures, a critical step in angiogenesis [1] [8]. In this protocol, HUVECs are co-cultured with normal human dermal fibroblasts in extracellular matrix (Geltrex or Matrigel) with VEGF stimulation and this compound treatment [1]. After 7 days incubation, cells are stained with anti-CD31 antibody and tube networks are quantified using fluoroscopic imaging and Metamorph software analysis [1]. This compound demonstrates potent inhibition of tubulogenesis with IC₅₀ values typically below 1 nM, effectively disrupting endothelial cell organization and lumen formation even under strong pro-angiogenic conditions [1].

Table 3: Complementary Assays for Characterizing this compound Anti-Angiogenic Activity

Assay Type Key Measurements This compound Activity Protocol Duration
VEGFR2 Phosphorylation pVEGFR2 (Tyr951) levels by western blot IC₅₀ ~1 nM [1] 3-4 hours
Tube Formation Tube area, branch points, network length IC₅₀ <1 nM [1] 7 days
CASMC Proliferation PDGF-BB-stimulated growth inhibition IC₅₀ ~1-10 nM [1] 6 days
In Vivo Efficacy Tumor volume reduction, vessel density T/C: 34% at 0.25 mg/kg BID [2] 2-4 weeks
In Vivo Tumor Xenograft Models

In vivo efficacy studies provide critical translational data on this compound anti-tumor activity [1]. In standardized protocols, human cancer xenografts (e.g., A549 lung carcinoma, MKN45 gastric cancer) are established in immunodeficient mice, followed by oral this compound administration (typically 0.25-10 mg/kg, twice daily) [1]. Treatment efficacy is assessed by tumor volume measurements (calculated as length × width² × ½) and T/C values (treated/control ratio) [1]. This compound demonstrates potent anti-tumor effects across multiple xenograft models with good tolerability, achieving significant tumor growth inhibition (T/C values of 34% at 0.25 mg/kg) despite low plasma exposure, consistent with its long-acting target inhibition profile [1].

Research Implications and Applications

The comprehensive profiling of this compound across these standardized assays highlights its considerable therapeutic potential for treating angiogenesis-dependent malignancies. The compound's exceptional potency against VEGFR2 (IC₅₀ = 0.95 nM), coupled with its sustained target engagement, addresses limitations of earlier VEGF pathway inhibitors characterized by transient target coverage and compensatory signaling [1] [4]. The dual inhibition of both VEGFR and PDGFR pathways represents a strategic advantage in overcoming pericyte-mediated resistance mechanisms, particularly important in established tumors with mature vasculature [1]. Furthermore, this compound's favorable kinase selectivity profile minimizes off-target toxicity concerns, suggesting a potentially improved therapeutic window compared to broader kinase inhibitors.

The translational significance of these findings is substantial, with this compound representing a promising candidate for clinical development in solid tumors dependent on pathological angiogenesis. The compound's unique pharmacological properties, including its long residence time on primary targets, may enable optimized dosing regimens that maintain continuous pathway suppression while minimizing peak-related toxicities [1]. Additionally, the demonstrated efficacy across multiple human tumor xenografts suggests potential application in diverse malignancies, particularly those with high VEGF dependency such as renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer [1]. These application notes provide the foundational methodology for further mechanistic investigation and combination therapy exploration, supporting the continued development of this compound as a potential therapeutic agent in the anti-angiogenic arsenal.

References

TAK-593 receptor phosphorylation assay Western blot

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593: Mechanism and Anti-Tumor Activity

This compound is a highly potent and selective small-molecule inhibitor targeting receptor tyrosine kinases (RTKs) in the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) families [1]. Its primary mechanism involves inhibiting the phosphorylation of VEGFR2 and PDGFRβ, which are critical drivers of tumor angiogenesis [1].

The process of tumor angiogenesis involves VEGF activating endothelial cells via VEGFR2, leading to proliferation and the formation of new, immature blood vessels [1]. PDGF signaling, particularly through PDGF-BB and PDGFRβ, is responsible for recruiting pericytes to stabilize these new vessels [1]. This compound disrupts this process by simultaneously targeting both endothelial cells and pericytes, leading to vessel destabilization and potent anti-tumor effects [1]. A key characteristic of this compound is its long-acting inhibition of VEGFR2 and PDGFRβ, which results in sustained pharmacodynamic effects even after plasma concentrations become undetectable [1].

Experimental Concept and Workflow

The following diagram illustrates the core experimental workflow for the cellular receptor phosphorylation assay, from cell preparation to data analysis.

workflow CellPrep Cell Preparation (HUVECs or CASMCs) SerumStarvoy Serum Starvation (Overnight) CellPrep->SerumStarvoy TAK593Inc This compound Incubation (2 Hours) SerumStarvoy->TAK593Inc LigandStim Ligand Stimulation (VEGF or PDGF-BB, 5 min) TAK593Inc->LigandStim Lysis Cell Lysis LigandStim->Lysis WB Western Blot Analysis Lysis->WB Quant Quantification WB->Quant

Detailed Step-by-Step Protocol

Cell Preparation and Seeding
  • Cell Types: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 studies; Human Coronary Artery Smooth Muscle Cells (CASMCs) for PDGFRβ studies [1].
  • Culture Conditions: Maintain cells in appropriate media (e.g., Cambrex). Seed cells at a suitable density in multi-well plates and allow them to adhere overnight [1].
Serum Starvation
  • Starve cells overnight in serum-free medium to minimize background signaling from growth factors present in serum [1]. This synchronizes cells in a quiescent state.
This compound Treatment
  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) [1].
  • Dilute this compound to the desired working concentrations in serum-free medium. The final DMSO concentration should be equal in all wells, including the vehicle control (typically ≤0.1%).
  • Critical Step: Pre-incubate cells with this compound or vehicle for 2 hours prior to ligand stimulation [1].
Ligand Stimulation and Cell Lysis
  • Stimulate cells with recombinant human VEGF (for HUVECs) or PDGF-BB (for CASMCs) for 5 minutes [1].
  • Immediately place cells on ice, remove media, and wash with cold phosphate-buffered saline (PBS).
  • Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors [1]. Scrape lysates and clarify by centrifugation.
Western Blot Analysis
  • Resolve equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • Primary Antibodies:
    • Phospho-VEGFR2 (Tyr951) (Cell Signaling Technology) [1].
    • Total VEGFR2 (Cell Signaling Technology) [1].
    • Phospho-PDGFRβ: Detect using an anti-phosphotyrosine antibody (e.g., 4G10, Upstate Systems) after immunoprecipitation with an anti-PDGFRβ antibody (Santa Cruz Biotechnology) [1].
    • Total PDGFRβ (Santa Cruz Biotechnology) [1].
  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate. Acquire images using a digital imager (e.g., FUJIFILM LAS lumino-image analyzer) [1].
Quantification and Data Analysis
  • Quantify band intensities using image analysis software (e.g., Multi Gauge ver. 3.3) [1].
  • Normalize phospho-protein band intensity to the corresponding total protein band intensity for each sample.
  • Calculate percentage inhibition relative to the vehicle-treated, ligand-stimulated control (defined as 0% inhibition).

Summary of Key Quantitative Data

The table below summarizes the potent inhibitory activity of this compound observed in cellular assays.

Assay Type Cell Line Stimulus Target IC₅₀ Value Key Finding
Receptor Phosphorylation HUVECs VEGF VEGFR2 Potent inhibition reported [1] >90% inhibition of VEGFR2 phosphorylation at 10 nM [1]
Receptor Phosphorylation CASMCs PDGF-BB PDGFRβ Potent inhibition reported [1] Concentration-dependent inhibition demonstrated [1]
Cell Proliferation HUVECs VEGF VEGFR2 IC₅₀ = 0.43 nM [1] Potently inhibits VEGF-dependent endothelial cell growth
Cell Proliferation CASMCs PDGF-BB PDGFRβ IC₅₀ = 0.69 nM [1] Potently inhibits PDGF-dependent smooth muscle cell growth
Anti-tumor Efficacy MKN45 (Gastric) N/A VEGFR/PDGFR Strong effect (T/C=11%) [1] Oral administration with good tolerability

Signaling Pathway and Drug Mechanism

This diagram illustrates the signaling pathways targeted by this compound and its functional consequences in the tumor microenvironment.

mechanism cluster_tumor Tumor Microenvironment cluster_vessel Immature Blood Vessel cluster_intracellular Intracellular Signaling VEGF VEGF Release EndCell Endothelial Cell (VEGFR2) VEGF->EndCell Binds PDGF PDGF-BB Release Pericyte Pericyte (PDGFRβ) PDGF->Pericyte Binds VEGFR2_Phos VEGFR2 Phosphorylation EndCell->VEGFR2_Phos Activates PDGFRb_Phos PDGFRβ Phosphorylation Pericyte->PDGFRb_Phos Activates Proliferation Cell Proliferation & Migration VEGFR2_Phos->Proliferation Stabilization Vessel Stabilization PDGFRb_Phos->Stabilization FunctionalOutcomes Functional Outcomes: • Inhibited Tube Formation • Reduced Vessel Density • Increased Tumor Cell Apoptosis • Potent Anti-tumor Effects TAK593 This compound Inhibitor TAK593->VEGFR2_Phos Inhibits TAK593->PDGFRb_Phos Inhibits

Notes and Troubleshooting

  • Specificity: this compound is noted for its high selectivity for VEGFR and PDGFR kinase families, which minimizes off-target effects [1].
  • Long-Acting Profile: The potent anti-tumor efficacy of this compound, despite low plasma exposure, is attributed to its long duration of target enzyme inhibition. Monitor phospho-VEGFR2 as a robust pharmacodynamic marker [1].
  • Troubleshooting: High background phosphorylation can be mitigated by ensuring adequate serum starvation. Include controls for non-specific antibody binding by lysing unstimulated cells.

References

Application Note: Assessing Anti-Angiogenic Activity of TAK-593 Using a Fibroblast-Endothelial Cell Co-Culture Tube Formation Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Angiogenesis, the formation of new blood vessels, is a critical process in solid tumor progression and metastasis, providing essential oxygen and nutrients to growing cancer cells. The tube formation assay is a cornerstone in vitro method for modeling the key reorganization stage of angiogenesis, where endothelial cells form capillary-like structures when plated on an extracellular matrix. This assay is widely used to determine the ability of various compounds to promote or inhibit angiogenesis and is valued for being relatively easy to set up, requiring a short culture period, and producing quantifiable results amenable to high-throughput analysis [1].

However, traditional tube formation assays utilizing endothelial cells alone lack the physiological complexity of the tumor microenvironment, where interactions between multiple cell types significantly influence angiogenic processes. Incorporating fibroblasts into the model system creates a more biologically relevant context, as fibroblasts are key components of the tumor stroma that contribute to extracellular matrix remodeling and secrete various growth factors and cytokines that modulate endothelial cell behavior. Research has demonstrated that platelet-derived growth factor (PDGF)-stimulated fibroblasts show enhanced extracellular matrix protein expression (including collagen I and fibronectin), and that matrices derived from these activated fibroblasts subsequently promote more robust endothelial tube formation [2]. This co-culture approach thereby provides a more comprehensive platform for evaluating potential anti-angiogenic therapeutics.

TAK-593 is a novel, orally bioavailable small molecule identified as a highly potent and selective inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinase families [3] [4]. It exhibits uniquely long-acting inhibitory activity against key angiogenic receptors including VEGFR2 and PDGFRβ [3]. This dual inhibition strategy targets both endothelial cells and pericytes, potentially overcoming limitations of anti-VEGF monotherapy, where mature vessels with abundant pericytes often develop resistance [3]. Preclinical studies have demonstrated that this compound potently inhibits VEGF-induced tube formation of endothelial cells co-cultured with fibroblasts and exhibits strong anti-tumor effects against various human cancer xenografts with good tolerability [3] [5]. The following protocol details the methodology for implementing a fibroblast-endothelial cell co-culture system to assess the anti-angiogenic efficacy of this compound, complete with validation parameters and troubleshooting guidance.

Key Mechanisms of Action of this compound

This compound exerts its potent anti-angiogenic effects through targeted inhibition of critical receptor tyrosine kinases involved in tumor angiogenesis. The table below summarizes its primary kinase targets and inhibitory concentrations:

Table 1: Potency of this compound against key angiogenic kinase targets [3] [5] [6]

Target Kinase IC₅₀ (nM) Primary Cellular Role
VEGFR1 3.2 VEGF-mediated angiogenesis
VEGFR2 0.95 Primary VEGF signaling receptor
VEGFR3 1.1 Lymphatic angiogenesis
PDGFRα 4.3 Pericyte recruitment & vessel stabilization
PDGFRβ 13 Pericyte recruitment & vessel stabilization
Fms 10 CSF-1 receptor signaling
Ret 18 GDNF family signaling

The potent inhibition of VEGFR2 (IC₅₀ = 0.95 nM) directly disrupts VEGF-stimulated signaling pathways in endothelial cells, leading to:

  • Inhibition of VEGF-stimulated cellular phosphorylation and proliferation of human umbilical vein endothelial cells (HUVECs) [3]
  • Suppression of endothelial cell migration and sprouting
  • Disruption of tube formation capacity

Concurrently, inhibition of PDGFRβ (IC₅₀ = 13 nM) targets pericyte function by:

  • Impeding PDGF-stimulated cellular phosphorylation and proliferation of human coronary artery smooth muscle cells [3]
  • Disrupting pericyte recruitment to nascent microvessels
  • Compromising vessel maturation and stabilization

This dual-targeting approach addresses both the initial endothelial sprouting and subsequent vessel stabilization phases of angiogenesis, potentially delivering more comprehensive anti-angiogenic effects than single-target approaches [3].

Detailed Experimental Protocols

Preparation of Fibroblast-Derived 3D Matrices

The following protocol generates biologically relevant matrices from fibroblasts for subsequent tube formation assays [2]:

Day 1: Plate Pretreatment

  • Add 2 mL of 0.2% gelatin solution to each well of a 6-well plate.
  • Incubate for 1 hour at 37°C or overnight at 4°C.
  • Aspirate gelatin and wash each well with 2 mL PBS.
  • Add 2 mL of 1% glutaraldehyde to each well and incubate at room temperature for 30 minutes for cross-linking.
  • Aspirate glutaraldehyde and wash wells with 2 mL PBS for 5 minutes.
  • Add 2 mL of 1 M ethanolamine and incubate at room temperature for 30 minutes to block residual glutaraldehyde.
  • Aspirate ethanolamine and wash wells with 2 mL PBS.

Day 2: Fibroblast Seeding and Matrix Generation

  • Seed 1 mL of fibroblast suspension (5 × 10⁵ cells) in each well of the pretreated 6-well plate.
  • Culture cells in DMEM with 10% FBS until 100% confluence is reached (typically 24-48 hours).
  • Replace medium with DMEM supplemented with 10% FBS and 50 μg/mL ascorbic acid.
  • Replace this medium every two days for six days to allow for robust matrix deposition.

Day 8: Decellularization

  • Remove medium and wash wells with 2 mL PBS.
  • Add 1 mL of preheated lysis buffer (e.g., containing 0.5% Triton X-100 and 20 mM NH₄OH in PBS) and incubate at room temperature for 5-10 minutes until fibroblasts are lysed.
  • Without removing the lysis buffer, carefully add 2 mL PBS to each well, then aspirate approximately 2.5 mL.
  • Repeat this washing process twice for a total of three washes.
  • After the final wash, add 2 mL PBS with penicillin-streptomycin.
  • Seal plates with parafilm and store at 4°C for up to three months.
Endothelial Cell Tube Formation Assay with Co-Culture System

This protocol adapts standard tube formation methodology to incorporate fibroblast co-culture and this compound treatment [3] [7] [1]:

Day 1: Preparation

  • Thaw reduced growth factor Basement Membrane Extract (BME) overnight at 4°C.
  • Serum starve HUVECs in low serum medium (0.2% FBS) for 24 hours to synchronize cells and minimize basal angiogenic signaling.

Day 2: Assay Setup

  • Chill a 24-well plate and 1 mL pipette tips on ice for 20-30 minutes.
  • Pipette 250 μL of cold BME into each well of the chilled plate, avoiding bubble formation.
  • Incubate the plate at 37°C for 30 minutes to allow the BME to solidify.
  • Prepare this compound solutions in DMSO at appropriate concentrations (typical working concentrations range from 1-100 nM based on IC₅₀ values). Include a DMSO-only vehicle control.
  • Trypsinize HUVECs and resuspend in appropriate medium to a concentration of 7.5 × 10⁶ cells/mL.
  • For co-culture setup, seed 2 × 10⁵ HUVECs in 200 μL medium onto the polymerized BME.
  • Place transwell inserts with 0.4 μm pores into each well and add 2 × 10⁵ fibroblasts in 200 μL medium to the inserts.
  • Add this compound or vehicle control to both compartments at desired concentrations.
  • Incubate the plate at 37°C in 5% CO₂ for 4-16 hours to allow tube formation.

Visualization and Quantification

  • Following incubation, carefully aspirate media without disrupting the tube network.
  • Wash each well gently with 1 mL DPBS.
  • For live visualization, add 1 mL fresh DPBS and image immediately using phase contrast microscopy.
  • Alternatively, fix tubes with 4% paraformaldehyde for 15 minutes at room temperature for later analysis.
  • For fluorescent visualization, incubate cells with 2 μg/mL Calcein AM for 30 minutes at 37°C prior to fixation or imaging [1].
  • Capture multiple images per well at 4x-10x magnification.
  • Quantify tube formation using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) by measuring:
    • Number of branch points/nodes
    • Number of closed loops/meshes
    • Total tube length
    • Number of tube segments
Co-Culture Experimental Workflow

The following diagram illustrates the complete experimental workflow for the co-culture tube formation assay:

G cluster_0 Matrix Options cluster_1 Quantification Parameters Start Assay Preparation MatrixPrep Prepare BME or Fibroblast-Derived Matrix Start->MatrixPrep BME Basement Membrane Extract MatrixPrep->BME FbMatrix Fibroblast-Derived Matrix MatrixPrep->FbMatrix CellPrep Prepare HUVECs & Fibroblasts CoCultureSetup Establish Co-culture System CellPrep->CoCultureSetup Treatment Apply this compound/Controls CoCultureSetup->Treatment Incubation Incubate for Tube Formation Treatment->Incubation Analysis Image & Quantify Tubes Incubation->Analysis Nodes Branch Nodes Analysis->Nodes Length Tube Length Analysis->Length Meshes Closed Meshes Analysis->Meshes End Data Interpretation BME->CellPrep FbMatrix->CellPrep Nodes->End Length->End Meshes->End

Expected Results and Data Interpretation

Anticipated Inhibitory Effects of this compound

When successfully implemented, this co-culture assay should demonstrate concentration-dependent inhibition of tube formation by this compound:

Table 2: Expected results for this compound in the co-culture tube formation assay [3] [5]

This compound Concentration Expected Effect on Tube Formation Cellular-Level Impact
1 nM Moderate inhibition (~30-50%) Partial suppression of VEGFR2 signaling
10 nM Strong inhibition (~70-90%) Near-complete VEGFR2 inhibition; partial PDGFR effects
100 nM Complete inhibition (>95%) Full suppression of VEGFR/PDGFR signaling

The inhibitory effects should manifest as:

  • Reduced network complexity: Fewer branch points and closed meshes
  • Shorter tube segments: Decreased total tube length
  • Fragmented structures: Discontinuous, broken tube formations
  • Impaired endothelial cell migration: Limited cell spreading and interconnection

These morphological changes result from this compound's molecular mechanism disrupting key angiogenic signaling pathways, as illustrated below:

Signaling Pathways Targeted by this compound

G Ligands VEGF/PDGF Ligands Receptors VEGFR/PDGFR Receptors Ligands->Receptors TAK593 This compound Inhibition Receptors->TAK593 Activation Signaling Downstream Signaling (PI3K/Akt, MAPK) TAK593->Signaling Inhibits Responses Cellular Responses Signaling->Responses Proliferation Proliferation Responses->Proliferation Migration Migration Responses->Migration Survival Survival Responses->Survival Permeability Vessel Permeability Responses->Permeability Angiogenesis Tube Formation & Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Permeability->Angiogenesis

Troubleshooting and Technical Considerations

Successful implementation of this assay requires attention to several technical aspects:

Table 3: Troubleshooting guide for co-culture tube formation assays

Problem Possible Causes Recommended Solutions
Poor tube formation Suboptimal cell health or passage number Use early passage cells (passages 2-6); ensure >90% viability [7]
Inadequate matrix concentration Use BME concentrations >10 mg/mL; test different lots for performance [7]
High background in fluorescence Incomplete dye removal Gently remove dye-containing media and replace with fresh warm medium [1]
Inconsistent results between replicates Cell clumping during seeding Filter cells through 100 μm strainer after trypsinization [7]
Matrix polymerization issues Pre-chill plates and tips; ensure consistent incubation time for solidification
Rapid tube disintegration Extended incubation periods Optimize timing; tubes typically peak at 4-16 hours [7] [1]
Critical Experimental Parameters
  • Cell Passage Number: The assay works best with endothelial cells between passages 2-6. Performance significantly declines after passage 10 [7].
  • Matrix Quality: BME/Matrigel lots vary considerably in tube-forming capability. Test multiple lots and request high-concentration batches (>10 mg/mL) from manufacturers [7].
  • This compound Solubility: Prepare stock solutions in DMSO at 10-50 mM, then dilute in aqueous buffers. Final DMSO concentration should not exceed 0.1% to avoid cytotoxicity [5] [6].
  • Serum Concentration: Serum starvation before assay synchronizes cells, but complete medium during assay provides essential survival factors.

Conclusion

The fibroblast-endothelial cell co-culture tube formation assay provides a physiologically relevant in vitro system for evaluating the anti-angiogenic activity of this compound. This comprehensive protocol enables researchers to:

  • Assess compound efficacy in a more biologically complex environment than monoculture systems
  • Quantitatively measure inhibition of key angiogenic parameters
  • Investigate mechanisms underlying the potent anti-tumor effects observed with this compound in preclinical models

The dual inhibition of VEGFR and PDGFR signaling by this compound represents a promising therapeutic approach for targeting multiple aspects of tumor angiogenesis, potentially overcoming limitations associated with single-target anti-angiogenic therapies. The methodologies described herein provide a robust framework for further investigation of this compound class and its application in anti-cancer drug development.

References

Application Notes & Experimental Protocol for TAK-593

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name: TAK-593 IUPAC Name: N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide Molecular Weight: 445.47 [1] Primary Target: Potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinases [2] [3] [4].

Mechanism of Action and Signaling Pathway

This compound is a slow-binding, long-acting inhibitor that potently blocks key receptors in tumor angiogenesis. The diagram below illustrates the inhibited pathway and its anti-tumor effects.

G VEGF_PDGF VEGF / PDGF-BB Ligands VEGFR2_PDGFRb VEGFR2 / PDGFRβ Receptors VEGF_PDGF->VEGFR2_PDGFRb TK_Phos Receptor Tyrosine Kinase Phosphorylation VEGFR2_PDGFRb->TK_Phos Downstream Downstream Signaling (Proliferation, Survival) TK_Phos->Downstream Angiogenesis Tumor Angiogenesis (New Blood Vessel Formation) Downstream->Angiogenesis TumorGrowth Tumor Growth & Survival Angiogenesis->TumorGrowth TAK593 This compound Administration Inhibits Potent and Selective Inhibition TAK593->Inhibits Inhibits->TK_Phos Blocks

In Vivo Anti-Tumor Efficacy in Xenograft Models

Oral administration of this compound demonstrated strong anti-tumor effects across various human cancer xenografts in mice with good tolerability [2]. The table below summarizes key efficacy findings.

Cancer Cell Line / Xenograft Model Host Dosing Regimen Reported Efficacy (T/C %) Key Findings
A549 (Human lung adenocarcinoma) [2] [5] Athymic nude mice 1 mg/kg, orally, twice daily T/C = 8% [5] Potent tumor growth inhibition.
A549 (Human lung adenocarcinoma) [2] [5] Athymic nude mice 0.25 mg/kg, orally, twice daily for 2 weeks T/C = 34% [1] Significant tumor growth inhibition.
MKN45 (Human gastric cancer) [2] Athymic nude mice 0.5 mg/kg, orally, twice daily T/C ~30% (estimated from graph) Strong anti-tumor effect.
RCC-02-JCK (Human primary renal cell carcinoma) [2] SCID mice 0.5 mg/kg, orally, twice daily T/C ~20% (estimated from graph) Strong anti-tumor effect.
U87 MG (Human glioblastoma) [2] Athymic nude mice (intracranial) 1 mg/kg, orally, twice daily N/A (Survival model) Significant prolongation of survival.
In Vitro Pharmacological Profile

This compound exhibits high potency in biochemical and cellular assays, as shown in the following IC₅₀ values.

Assay Type Target / Cell Line IC₅₀ Value
Kinase Inhibition (Biochemical) VEGFR2 (Primary Target) 0.95 nM [5] [1]
VEGFR1 3.2 nM [1]
VEGFR3 1.1 nM [1]
PDGFRα 4.3 nM [1]
PDGFRβ 13 nM [1]
Cell Proliferation HUVEC (VEGF-stimulated) 0.3 nM [5] [1]
HUVEC (Basal) 390 nM [2]
CASMC (PDGF-BB-stimulated) 4.8 nM [2]
Various human cancer cell lines >1000 nM [2]
Detailed Experimental Methodologies

1. Animal Xenograft Model Protocol (Reconstructed from Literature)

  • Animals: Use immunocompromised mice such as athymic nude mice (e.g., BALB/cA Jcl-nu/nu) or SCID mice (e.g., C.B17/Icr-scid/scid Jcl) [2].
  • Tumor Implantation:
    • Subcutaneous Model: Inoculate mice subcutaneously in the hind flank with either cultured human cancer cells (e.g., 5-10 million cells per mouse) or fragments of patient-derived xenograft tissue (approx. 2 mm in diameter) [2].
    • Intracranial Model: For glioblastoma models, inject cells (e.g., 5 × 10^5 U87 MG cells in 5 μL) near the bregma using a microsyringe [2].
  • Dosing Regimen:
    • Compound Formulation: Prepare this compound as a suspension in 0.5% w/v methylcellulose solution [2].
    • Administration: Administer the compound orally. The established effective schedule is twice daily (bid) [2] [5].
    • Dosage: Effective doses reported are in the range of 0.25 mg/kg to 1 mg/kg [2] [5] [1].
  • Tumor Monitoring:
    • Measure tumor dimensions at least twice weekly using calipers.
    • Calculate tumor volume using the formula: Volume = (length × width²) × 1/2 [2].
    • Calculate the treated/control ratio (T/C %) as a percentage of the mean change in tumor volume of the treated group versus the control group over the treatment period [2].
  • Endpoint Analysis: Besides tumor volume, endpoints can include survival (for intracranial models), immunohistochemical analysis of tumors (e.g., CD31 for vessel density, Ki67 for proliferation, TUNEL for apoptosis), and pharmacodynamic/pharmacokinetic studies [2].

2. Key In Vitro Assay Protocols

  • Cell Proliferation Assay (HUVEC):
    • Culture Human Umbilical Vein Endothelial Cells (HUVECs).
    • Treat cells with this compound and stimulate with recombinant human VEGF (e.g., 10-50 ng/mL).
    • Incubate for 5 days.
    • Determine cell viability using a colorimetric method like the Cell Counting Kit-8 (CCK-8) [2].
  • VEGFR2 Phosphorylation Assay:
    • Treat HUVECs with this compound for 2 hours.
    • Stimulate cells with recombinant human VEGF for 5 minutes.
    • Lyse cells and analyze lysates by Western blotting using specific antibodies against phospho-Tyr951-VEGFR2 and total VEGFR2 [2].

Conclusion and Future Directions

This compound is a highly potent, dual VEGFR/PDGFR inhibitor with demonstrated efficacy in a broad spectrum of human tumor xenograft models. Its unique long-acting inhibitory profile allows for potent anti-tumor and anti-angiogenic activity even at low plasma exposures [2]. The provided data and reconstructed protocols serve as a foundational guide for researchers.

Important Note for Researchers: The information here is sourced from scientific publications circa 2013. For a complete and definitive protocol, including detailed animal husbandry, randomization methods, and comprehensive statistical analysis plans, it is essential to consult the original publications directly or contact the patent-holding organization for the most precise and potentially updated information.

References

TAK-593 DMSO Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the standard preparation protocol for a 10 mM TAK-593 stock solution, which is a common starting point for in vitro assays [1] [2].

Parameter Specification
Solvent Anhydrous DMSO
Typical Concentration 10 mM
Mass for 1 mL of 10 mM solution 4.45 mg
Solubility in DMSO ≥ 48.5 mg/mL (≥ 108.87 mM) [1] [2]
Molecular Weight 445.47 g/mol [1] [2]
Storage Temperature -80°C or -20°C
Recommended Storage Period 6 months at -80°C; 1 month at -20°C [2]

Experimental Use & In Vivo Formulation

This compound stock solutions are typically diluted into aqueous buffers for cellular assays. For animal studies, specific formulations using additional solvents are required. The table below summarizes key experimental data and ready-to-use formulations for in vivo studies [1] [2].

Aspect Protocol / Value
Cellular Assay Example (HUVEC) IC(_{50}) = 0.30 nM (0.3 nM) [1] [2]
Kinase Inhibition Profile (IC(_{50})) VEGFR1: 3.2 nM; VEGFR2: 0.95 nM; VEGFR3: 1.1 nM; PDGFRα: 4.3 nM; PDGFRβ: 13 nM [1] [2]
In Vivo Formulation 1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2]
In Vivo Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2]
In Vivo Formulation 3 10% DMSO + 90% Corn Oil [1] [2]
Final Working Concentration (for formulations) ≥ 2.67 mg/mL (5.99 mM) [1] [2]

Workflow for Stock Solution Preparation & Use

The following diagram illustrates the complete workflow from preparing the DMSO stock solution to its application in experiments, incorporating quality control checks based on general best practices for handling such compounds [3].

G Start Prepare this compound DMSO Stock Step1 Weigh 4.45 mg this compound (CAS: 1005780-62-0) Start->Step1 Step2 Add to 1 mL of anhydrous DMSO Step1->Step2 Step3 Vortex or sonicate until clear Step2->Step3 Step4 Aliquot and store at -80°C Step3->Step4 QC Quality Control Check (Dilute & Analyze by LC-MS) Step4->QC App1 Dilute for In Vitro Assays QC->App1 App2 Formulate for In Vivo Studies QC->App2 Exp Proceed with Experiment App1->Exp App2->Exp

Critical Protocol Notes

  • Solubility and Handling: The solubility of this compound in DMSO is high (≥ 48.5 mg/mL). When preparing lower concentrations, ensure the solution is clear after vortexing. Always use anhydrous DMSO to prevent compound degradation [1] [2].
  • Storage and Stability:
    • For long-term stability, store aliquoted stock solutions at -80°C, which is recommended for up to 6 months [2].
    • Avoid repeated freeze-thaw cycles. Thaw an aliquot at room temperature and use it immediately.
  • Quality Control: For critical quantitative work, verifying the concentration of your stock solution is good practice. This can be done by performing a "dilute and shoot" LC-MS/MS analysis [3].
    • General Method: Make a significant initial dilution of your high-concentration DMSO stock (e.g., 1:100) using DMSO or a compatible solvent like acetonitrile. Follow this with a further dilution (e.g., 1:200) using your LC-MS mobile phase to bring the final DMSO concentration to an acceptable level for the instrument and to achieve a concentration within the linear range of your standard curve [3].
  • In Vivo Dosing: The provided in vivo formulations are designed to be well-tolerated in animals. Formulation 3 (using corn oil) is noted to be carefully considered if the dosing period exceeds half a month [1] [2].

References

TAK-593 In Vivo Efficacy & Dosing in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key in vivo findings for TAK-593 from the identified research publications.

Table 1: Summary of this compound In Vivo Efficacy in Human Tumor Xenograft Models

Tumor Model Cell Line / Type Dosing Schedule Key Efficacy Findings T/C Value* Reference
Lung Carcinoma A549 0.25 - 1 mg/kg, orally, twice daily Potent tumor growth inhibition 8% (at 1 mg/kg) [1]
Lung Carcinoma A549 Information not specified in abstract Strong anti-tumor effects 34% (at 0.25 mg/kg) [2]
Gastric Cancer MKN45 Information not specified in abstract Strong anti-tumor effects Reported [3]
Renal Cell Carcinoma RCC-02-JCK (primary) Information not specified in abstract Strong anti-tumor effects Reported [3]
Glioblastoma U87 MG (intracranial) Information not specified in abstract Monitored for survival Not Applicable [3]

*T/C Value: The treated-to-control ratio, expressed as a percentage, is a standard measure of anti-tumor activity in xenograft studies. A lower T/C value indicates greater efficacy.

Detailed Experimental Protocol for In Vivo Studies

The following workflow outlines the key stages of an in vivo efficacy study for a compound like this compound, synthesized from the search results and standard practices.

cluster_prep Study Preparation cluster_intervention Dosing Intervention cluster_monitoring Monitoring & Analysis Start Start: In Vivo Efficacy Study Prep1 1. Cell/Model Selection (Human cancer cell lines e.g., A549, MKN45) Start->Prep1 Prep2 2. Animal Model Selection (Immunocompromised mice e.g., Athymic Nude, SCID) Prep1->Prep2 Prep3 3. Tumor Implantation (Subcutaneous or orthotopic injection) Prep2->Prep3 Prep4 4. Randomization & Grouping (Once tumors are established) Prep3->Prep4 Dosing1 1. Formulate Compound (0.5% methylcellulose for oral gavage) Prep4->Dosing1 Dosing2 2. Administer this compound (Oral route, common schedule: 0.25-1 mg/kg, twice daily (BID)) Dosing1->Dosing2 Monitor1 1. Tumor Volume Measurement (Calipers, 2-3 times per week) Dosing2->Monitor1 Monitor2 2. Body Weight Monitoring (Indicator of tolerability) Monitor1->Monitor2 Monitor3 3. Pharmacodynamic Analysis (e.g., Western Blot for p-VEGFR2) Monitor2->Monitor3 Monitor4 4. Immunohistochemistry (e.g., CD31 for vessel density) Monitor3->Monitor4 End End: Data Analysis & Reporting Monitor4->End

Diagram 1: A generalized workflow for conducting in vivo efficacy studies with this compound in tumor xenograft models.

Key Protocol Details
  • Animal Models: The studies referenced used athymic nude mice (BALB/cA Jcl-nu/nu) or severe combined immunodeficient (SCID) mice (C.B17/Icr-scid/scid Jcl) [3]. Animals are typically housed in specific pathogen-free conditions with a standard 12-hour light/dark cycle and provided food and water ad libitum.
  • Tumor Implantation: Tumor cells are implanted subcutaneously into the hind flank of the mice. For patient-derived xenografts (PDX), small tissue fragments (~2 mm in diameter) can be implanted [3] [4].
  • Dosing Regimen: As highlighted in Table 1, an effective dosing schedule for this compound is oral administration at 0.25 to 1 mg/kg, twice daily (BID). The compound was formulated in a 0.5% methylcellulose solution for these studies [3].
  • Endpoint Measurements:
    • Tumor Volume: Measured at least twice weekly using vernier calipers. Volume is calculated as (length × width²) × 1/2 [3].
    • Tolerability: Body weight is monitored as a general indicator of animal health and compound toxicity [3].
    • Pharmacodynamic (PD) Markers: A key PD marker for this compound activity is phosphorylation of VEGFR2 (p-VEGFR2). Western blot analysis of lung or tumor tissues can demonstrate target engagement, which has been shown to be suppressed even after plasma concentrations of this compound become undetectable, indicating its long duration of action [3].
    • Immunohistochemistry (IHC): Staining for markers like CD31 (to assess microvessel density) and analysis of cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) in tumor tissues can provide mechanistic insights into the anti-angiogenic and anti-tumor effects [3].

Mechanism of Action & Signaling Pathway

This compound exerts its anti-tumor effects by potently inhibiting key receptors in the tumor angiogenesis pathway.

cluster_receptors This compound Inhibition Point cluster_effects Cellular Consequences cluster_outcome Tumor Microenvironment Outcome Stimulus Pro-angiogenic Stimuli (e.g., Hypoxia) VEGFR VEGFR2 (KDR) (on Endothelial Cells) Stimulus->VEGFR PDGFR PDGFRβ (on Pericytes) Stimulus->PDGFR EC_Effect Endothelial Cell - Proliferation ↓ - Migration ↓ - Tube Formation ↓ VEGFR->EC_Effect Signaling blocked PC_Effect Pericyte - Recruitment ↓ - Vessel Coverage ↓ PDGFR->PC_Effect Signaling blocked Angio Angiogenesis Inhibition EC_Effect->Angio Perm Reduced Vessel Permeability EC_Effect->Perm Vessel Immature, Dysfunctional Vessel Networks PC_Effect->Vessel Tumor Tumor Growth Inhibition & Apoptosis ↑ Angio->Tumor Vessel->Tumor Perm->Tumor

Diagram 2: The mechanism of action of this compound, highlighting its dual inhibition of angiogenesis by targeting both endothelial cells and pericytes.

  • Primary Targets: this compound is a highly potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families [3] [5]. Its highest potency is against VEGFR2 (IC50 = 0.95 nM), the primary mediator of VEGF-induced angiogenic signaling [6] [1].
  • Anti-angiogenic Effects: By inhibiting VEGFR2 on endothelial cells, this compound blocks VEGF-stimulated signaling, leading to:
    • Inhibition of endothelial cell proliferation and phosphorylation [3] [6].
    • Inhibition of VEGF-induced tube formation, a key step in new vessel formation [3].
  • Vessel Destabilization: By simultaneously inhibiting PDGFRβ (IC50 = 13 nM), this compound disrupts the recruitment of pericytes to the nascent endothelial tubes. Pericytes are essential for stabilizing new blood vessels, and their loss leads to vulnerable, dysfunctional vasculature [3].
  • In Vivo Consequences: This dual inhibition results in decreased tumor vessel density, inhibition of pericyte recruitment, reduced vessel permeability, and ultimately, potent anti-tumor effects including inhibition of tumor cell proliferation and induction of apoptosis [3].

Conclusion

References

Comprehensive Application Notes and Protocols: Pharmacodynamic Analysis of TAK-593 via Phospho-VEGFR2 Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-593 and VEGFR-2 as a Pharmacodynamic Biomarker

This compound (also known as N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide) is a novel, highly potent, and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families. This small molecule therapeutic candidate represents a promising anti-angiogenic agent with a uniquely long-acting inhibitory profile toward VEGFR2 (KDR/Flk-1) and PDGFRβ. This compound exhibits a two-step slow binding mechanism characterized by extremely slow dissociation rates (t₁/₂ >17 hours for VEGFR2), resulting in sustained target suppression that extends beyond its plasma pharmacokinetic profile [1].

The vascular endothelial growth factor receptor 2 (VEGFR-2) serves as the primary regulator of physiological and pathological angiogenesis, mediating endothelial cell proliferation, migration, survival, and vascular permeability. VEGFR-2 activation occurs through ligand-induced dimerization and trans-autophosphorylation at specific intracellular tyrosine residues, including Tyr951, Tyr1054, Tyr1059, Tyr1175, and Tyr1214 [2] [3]. Among these, phosphorylation at Tyr1175 represents a critical pharmacodynamic marker as it provides docking sites for downstream adaptor proteins including PLCγ, PI3K, and Shb, ultimately activating the MAPK/ERK and AKT signaling pathways that drive endothelial cell proliferation and survival [2] [4]. Monitoring phospho-VEGFR2 (Tyr1175) levels therefore provides a robust method for assessing this compound target engagement and biological activity in preclinical models.

Experimental Protocols for this compound Pharmacodynamic Analysis

Cell-Based VEGFR-2 Phosphorylation Assay
2.1.1 Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs) (Cambrex, Walkersville, MD)
  • Recombinant Human VEGF (R&D Systems, Minneapolis, MN)
  • This compound (synthesized as 10 mM stock solution in DMSO; working concentrations prepared fresh)
  • Phospho-VEGFR2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody (#2478, Cell Signaling Technology) [2]
  • VEGFR2 Total Antibody (Cell Signaling Technology)
  • Cell Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
2.1.2 Experimental Procedure
  • Cell Culture and Preparation: Maintain HUVECs in endothelial cell growth medium (EGM-2) at 37°C with 5% CO₂. Plate cells at 70-80% confluence in 6-well plates and serum-starve for 4-6 hours before treatment.

  • Compound Treatment: Pre-treat HUVECs with varying concentrations of this compound (0.001-100 nM) or vehicle control (DMSO) for 2 hours at 37°C.

  • VEGF Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF for 5 minutes at 37°C.

  • Cell Lysis and Protein Extraction: Immediately place cells on ice, rinse with cold PBS, and lyse using ice-cold RIPA buffer with protease and phosphatase inhibitors. Centrifuge lysates at 14,000 × g for 15 minutes at 4°C and collect supernatants.

  • Western Blot Analysis:

    • Separate 20-30 μg of protein by SDS-PAGE (4-12% gradient gel)
    • Transfer to PVDF membranes
    • Block with 5% BSA in TBST for 1 hour
    • Incubate with primary antibodies (1:1000 dilution for both phospho-VEGFR2 Tyr1175 and total VEGFR2) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature
    • Detect using enhanced chemiluminescence substrate and image with a lumino-image analyzer (e.g., FUJIFILM LAS system)
    • Quantify band intensities using image analysis software (e.g., Multi Gauge ver. 3.3) [5]
In Vivo Pharmacodynamic Analysis in Tumor Xenograft Models
2.2.1 Materials and Reagents
  • Athymic Nude Mice (BALB/cA Jcl-nu/nu) or SCID Mice (C.B17/Icr-scid/scid Jcl)
  • Human Tumor Cell Lines (A549 lung carcinoma, MKN45 gastric cancer, or RCC-02-JCK renal cell carcinoma)
  • This compound Formulation (0.5 w/v% methylcellulose suspension)
  • Tissue Protein Extraction Buffer ( supplemented with phosphatase inhibitors)
2.2.2 Experimental Procedure
  • Tumor Implantation: Implant human cancer cells (e.g., A549 lung carcinoma, 5×10⁶ cells/mouse) subcutaneously into the hind flank of 6-8 week old mice. Allow tumors to establish until they reach approximately 100-200 mm³ volume.

  • Compound Administration: Randomize mice into treatment groups (n=5-8) and administer this compound orally at predetermined doses (e.g., 0.25-1 mg/kg) twice daily. Include vehicle control group (0.5% methylcellulose).

  • Tissue Collection: At predetermined timepoints post-dose (e.g., 2, 6, 12, 24 hours), administer VEGF intravenously (5 μg/mouse) 5 minutes before euthanasia to stimulate VEGFR2 phosphorylation. Collect tumor tissues and lungs, snap-freeze in liquid nitrogen, and store at -80°C.

  • Tissue Processing and Analysis:

    • Homogenize frozen tissues in protein extraction buffer
    • Centrifuge at 14,000 × g for 15 minutes at 4°C
    • Determine protein concentration in supernatants
    • Analyze phospho-VEGFR2 and total VEGFR2 levels by Western blot as described in Section 2.1.2
    • Normalize phospho-VEGFR2 levels to total VEGFR2 for quantitative analysis [5]
Immunohistochemical Analysis of Phospho-VEGFR2 in Tumor Tissues
2.3.1 Materials and Reagents
  • Optimal Cutting Temperature (OCT) Compound
  • Cryostat for tissue sectioning
  • Anti-CD31 Antibody (rat monoclonal, BD Biosciences) for blood vessel staining
  • Phospho-VEGFR2 (Tyr1175) Antibody (#2478, Cell Signaling Technology)
  • Fluorescently-Labeled Secondary Antibodies (e.g., Alexa Fluor conjugates)
2.3.2 Experimental Procedure
  • Tissue Preparation: Embed fresh tumor tissues in OCT compound and snap-freeze in liquid nitrogen-cooled isopentane. Store at -80°C until sectioning.

  • Sectioning and Staining: Cut 5-10 μm thick cryosections using a cryostat. Fix sections in cold acetone or 4% paraformaldehyde for 10 minutes.

  • Immunofluorescence Staining:

    • Permeabilize with 0.1% Triton X-100 for 10 minutes
    • Block with 5% normal serum for 1 hour
    • Incubate with primary antibodies (phospho-VEGFR2 Tyr1175 and CD31) overnight at 4°C
    • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature
    • Counterstain with DAPI for nuclear visualization
    • Mount with anti-fade mounting medium
  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope or confocal microscope
    • Quantify phospho-VEGFR2 positive vessels and total CD31-positive vessels in multiple fields (minimum 5 fields/section)
    • Calculate percentage of phospho-VEGFR2 positive vessels and vessel density using image analysis software (e.g., Metamorph) [5]

Data Presentation and Quantitative Analysis

Summary of this compound Potency in Biochemical and Cellular Assays

Table 1: In vitro activity profile of this compound against key tyrosine kinase targets

Target IC₅₀ (nM) Assay Type Cellular Context Reference
VEGFR2 (KDR) 0.95 nM Biochemical Enzyme activity [6]
VEGFR2 0.3 nM Cellular VEGF-stimulated HUVEC proliferation [6]
VEGFR1 (Flt-1) 3.2 nM Biochemical Enzyme activity [6]
VEGFR3 (Flt-4) 1.1 nM Biochemical Enzyme activity [6]
PDGFRα 4.3 nM Biochemical Enzyme activity [6]
PDGFRβ 13 nM Biochemical Enzyme activity [6]
Selectivity >1 μM against 200+ non-target kinases Biochemical Kinase panel screening [1]
In vivo Pharmacodynamic Profile of this compound

Table 2: Pharmacodynamic parameters of this compound in preclinical tumor models

Parameter Value/Finding Experimental Model Significance
Plasma PK/PD Disconnect Phospho-VEGFR2 suppression maintained after plasma clearance A549 xenograft model Long target residence time [7]
Minimum Effective Dose 0.25 mg/kg (oral, BID) A549 xenograft model Strong anti-tumor efficacy (T/C: 34%) [6]
Anti-tumor Efficacy T/C: 34% at 0.25 mg/kg, BID for 2 weeks A549 lung adenocarcinoma Potent tumor growth inhibition [6]
Mechanism Confirmation Decreased vessel density and inhibited pericyte recruitment Multiple xenograft models Dual VEGFR/PDGFR inhibition [7]
Vessel Permeability Reduced prior to anti-tumor activity Dynamic contrast-enhanced MRI Early biomarker of response [7]
Target Suppression Duration >24 hours after single dose A549 xenograft model Extended pharmacodynamic effect [5]

Signaling Pathways and Experimental Workflow

The molecular interactions and experimental approaches for evaluating this compound pharmacodynamics can be visualized through the following signaling pathway and workflow diagrams:

VEGFR-2 Signaling Pathway and this compound Inhibition Mechanism

G VEGF VEGF Ligand (Dimer) VEGFR2 VEGFR-2 (Pre-formed Dimer) VEGF->VEGFR2 Binding P_VEGFR2 Phospho-VEGFR-2 (Tyr951, Tyr1175, Tyr1214) VEGFR2->P_VEGFR2 Trans-autophosphorylation PLCg PLCγ Pathway P_VEGFR2->PLCg Tyr1175 PI3K PI3K/AKT Pathway P_VEGFR2->PI3K Tyr1175 Migration Cell Migration P_VEGFR2->Migration Tyr1214 Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival TAK593 This compound Inhibition TAK593->VEGFR2 ATP-competitive Slow dissociation

Figure 1: VEGFR-2 signaling pathway and this compound inhibition mechanism. VEGFR-2 exists as pre-formed dimers that undergo structural changes upon VEGF binding, leading to trans-autophosphorylation at specific tyrosine residues including Tyr1175. Phosphorylated tyrosine residues serve as docking sites for downstream signaling adaptors that drive endothelial cell responses critical for angiogenesis. This compound potently inhibits this pathway through ATP-competitive binding with extremely slow dissociation kinetics, resulting in sustained pathway suppression. [3] [8] [1]

Experimental Workflow for this compound Pharmacodynamic Analysis

G CellAssay In vitro Cell-Based Assay (HUVEC VEGF stimulation) AnimalModel In vivo Xenograft Model (A549, MKN45, RCC-02-JCK) CellAssay->AnimalModel Treatment This compound Administration (Oral, twice daily) AnimalModel->Treatment TissueColl Tissue Collection (VEGF stimulation 5 min pre-collection) Treatment->TissueColl WB Western Blot Analysis (Phospho-VEGFR2 Tyr1175) TissueColl->WB IHC Immunohistochemistry (Phospho-VEGFR2 + CD31) TissueColl->IHC PK Pharmacokinetic Analysis (Plasma/tissue concentrations) TissueColl->PK PD Pharmacodynamic Correlation (Target engagement vs. efficacy) WB->PD IHC->PD PK->PD

Figure 2: Integrated experimental workflow for comprehensive pharmacodynamic analysis of this compound. The approach combines in vitro cell-based assays with in vivo xenograft models to evaluate target engagement through phospho-VEGFR2 (Tyr1175) suppression. Tissue collection following VEGF stimulation ensures optimal detection of baseline VEGFR2 phosphorylation states. Multiple analytical methods (Western blot, IHC, PK analysis) are integrated to establish correlations between target inhibition and anti-tumor efficacy. [7] [5] [2]

Discussion and Therapeutic Implications

The pharmacodynamic analysis of phospho-VEGFR2 (Tyr1175) provides critical insights into this compound's mechanism of action and supports its development as a promising anti-angiogenic therapeutic. Several key findings emerge from these studies:

First, the marked disconnect between this compound's pharmacokinetic profile and its pharmacodynamic effect represents a distinctive therapeutic advantage. Even after blood and tissue concentrations decrease below detectable limits, phospho-VEGFR2 remains almost completely suppressed [7] [5]. This phenomenon can be attributed to this compound's two-step slow binding mechanism and extremely long residence time on VEGFR2 (t₁/₂ >17 hours), which enables sustained target suppression despite brief systemic exposure [1]. This extended pharmacodynamic activity may translate to less frequent dosing requirements in clinical settings while maintaining continuous pathway suppression.

Second, the dual inhibition of both VEGFR and PDGFR signaling pathways addresses an important limitation of VEGF-only targeted therapies. As tumors develop resistance to VEGF blockade, they often upregulate PDGF-BB expression and enhance pericyte recruitment to stabilize surviving vessels [5]. By simultaneously targeting both endothelial cells (via VEGFR2 inhibition) and pericytes (via PDGFRβ inhibition), this compound achieves more comprehensive anti-angiogenic effects, including decreased vessel density, inhibition of pericyte recruitment to microvessels, and reduced tumor vessel permeability [7] [5]. This multi-targeted approach may overcome or delay resistance mechanisms that limit the efficacy of single-target anti-angiogenic agents.

Third, the robust correlation between phospho-VEGFR2 suppression and anti-tumor efficacy across multiple human cancer xenograft models (including lung, gastric, and renal cell carcinomas) validates VEGFR2 phosphorylation as a reliable pharmacodynamic biomarker for this compound activity [7] [5]. The reduction in tumor vessel permeability observed via dynamic contrast-enhanced MRI prior to the onset of significant anti-tumor activity further suggests that vascular normalization represents an early indicator of biological activity [7].

Conclusion

These application notes and protocols provide comprehensive methodological guidance for evaluating this compound pharmacodynamics through phospho-VEGFR2 analysis. The experimental approaches outlined enable robust assessment of target engagement, pathway modulation, and biological activity in both preclinical in vitro and in vivo settings. The exceptional potency, selectivity, and unique slow-binding kinetics of this compound position it as a promising therapeutic candidate for solid tumors, with potential advantages in dosing frequency and resistance management compared to existing anti-angiogenic agents. Implementation of these standardized protocols will facilitate consistent pharmacodynamic evaluation across studies and support the rational development of this compound and related VEGFR2-targeted therapies.

References

TAK-593 dynamic contrast-enhanced MRI tumor permeability

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593: Mechanism of Action and Anti-Tumor Effects

This compound is a highly potent and selective small-molecule inhibitor that targets key receptors in tumor angiogenesis: the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase families [1] [2]. Its most distinctive pharmacological feature is a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ. Even after plasma and tissue concentrations fell below detectable levels, the phosphorylation of VEGFR2 (a key pharmacodynamic marker) remained almost completely suppressed [1].

The anti-tumor strategy of this compound is twofold, targeting both endothelial cells and pericytes [1]:

  • Inhibition of VEGFR2 blocks VEGF-driven proliferation of vascular endothelial cells, preventing the formation of new blood vessels.
  • Inhibition of PDGFRβ disrupts the recruitment of pericytes (smooth muscle-like cells) to immature blood vessels. This destabilizes the nascent vasculature, making it more sensitive to anti-VEGF therapy.

The compound demonstrated strong anti-tumor effects against various human cancer xenografts (including gastric, renal, and lung carcinomas) following oral administration, with good tolerability [1].

Application in DCE-MRI: Assessing Tumor Vessel Permeability

In its pre-clinical evaluation, Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used as a non-invasive method to assess the pharmacodynamic effects of this compound on tumor vasculature [1].

The study found that this compound reduced tumor vessel permeability prior to the onset of its overt anti-tumor activity [1]. This reduction in permeability, detectable by DCE-MRI, serves as an early biomarker of drug efficacy, confirming its anti-angiogenic action on the abnormal, leaky blood vessels characteristic of tumors.

The table below summarizes the core quantitative findings from the pre-clinical study on this compound [1]:

Aspect Experimental Model/Assay Key Finding
Cellular Potency (IC₅₀) VEGF-stimulated HUVEC proliferation Potent inhibition of endothelial cell growth [1]
Target Engagement VEGF-stimulated VEGFR2 phosphorylation in HUVECs Potent inhibition of receptor activation [1]
Functional Activity VEGF-induced tube formation (co-culture) Potent inhibition of in vitro vessel formation [1]
*In Vivo* Efficacy Human tumor xenograft models (e.g., MKN45, RCC-02-JCK) Strong anti-tumor effects (T/C ratio) with oral administration [1]
Pharmacodynamic Effect DCE-MRI in A549 xenografts Reduced tumor vessel permeability [1]
Immunohistochemistry Analysis of A549 tumor sections Decreased vessel density (CD31+); Anti-proliferative & pro-apoptotic effects [1]

Generalized DCE-MRI Protocol for Anti-Angiogenic Compound Evaluation

While a specific protocol for this compound is not available, the methodology can be inferred from its study and related literature on quantitative DCE-MRI [1] [3] [4]. The following workflow outlines the key stages of a pre-clinical DCE-MRI study.

G cluster_prep 1. Animal and Tumor Model Preparation cluster_imaging 2. MRI Data Acquisition cluster_processing 3. Data Processing & Analysis Start Start: Pre-clinical DCE-MRI Study A1 Implant tumor cells (e.g., A549, MKN45) in immunodeficient mice Start->A1 A2 Allow tumors to grow to a predefined volume A1->A2 B1 Administer compound (this compound or vehicle) via oral gavage A2->B1 B2 Acquire pre-contrast T1 maps (using variable flip angles) B1->B2 B3 Acquire dynamic T1-weighted images during and after contragent injection B2->B3 C1 Convert signal intensity to contrast agent concentration B3->C1 C2 Apply pharmacokinetic model (e.g., Tofts model) to calculate parameters C1->C2 C3 Generate parametric maps (Ktrans, Ve, Kep, iAUC) C2->C3 C4 Place ROIs in tumor and analyze data C3->C4 End End: Data Interpretation & Correlation with Efficacy C4->End

Protocol Details:

  • Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice bearing human tumor xenografts (e.g., A549 lung carcinoma, MKN45 gastric carcinoma) [1].
  • Dosing: The test compound (e.g., this compound) and vehicle control are administered orally to the animals according to the planned schedule [1].
  • Image Acquisition:
    • Pre-Contrast T1 Mapping: T1 relaxation times are calculated from images acquired using a rapid gradient-echo sequence with at least two different flip angles (e.g., 2° and 15°) [4].
    • Dynamic Imaging: A fast T1-weighted sequence (e.g., TWIST - Time-Resolved Angiography With Stochastic Trajectories) is used to acquire images every 3-6 seconds for several minutes during the injection of a gadolinium-based contrast agent [3] [4].
  • Data Analysis:
    • Quantitative Parameters: The concentration-time curve of the contrast agent in each voxel is fitted to a pharmacokinetic model (e.g., the Tofts model) to generate quantitative parameters [3] [4]:
      • Kᵗʳᵃⁿˢ: Volume transfer constant between blood plasma and the extravascular extracellular space (EES), a measure of vessel permeability and blood flow.
      • Kₑₚ: Rate constant from EES back to blood plasma (kₑₚ = Kᵗʳᵃⁿˢ / vₑ).
      • vₑ: Volume of EES per unit volume of tissue.
    • Semi-Quantitative Parameters: These are derived directly from the signal intensity-time curve without a pharmacokinetic model [4]:
      • Initial Area Under the Curve (iAUC): The area under the curve in the first 60 seconds after contrast arrival.
      • Time-To-Peak (TTP): The time from contrast arrival to maximum enhancement.
      • Maximum Enhancement (ME): The peak of the enhancement curve.
  • ROI Placement: Multiple regions of interest (ROIs) are placed within the tumor parenchyma, avoiding obvious necrotic or cystic areas, to extract mean parameter values [3]. The size of ROIs is typically kept consistent (e.g., 0.25 cm²–0.35 cm²) [3].

Signaling Pathway of this compound Action

The following diagram illustrates the molecular targets and biological processes inhibited by this compound, leading to its anti-angiogenic and anti-tumor effects.

G cluster_vgf_pathway VEGF Signaling Pathway cluster_pdgf_pathway PDGF Signaling Pathway Hypoxia Tumor Hypoxia VEGF VEGF Release Hypoxia->VEGF PDGF PDGF-BB Release Hypoxia->PDGF VEGFR2 VEGFR2 VEGF->VEGFR2 EC_Proliferation Endothelial Cell Proliferation & Migration VEGFR2->EC_Proliferation TubeFormation Tube Formation (Primary Angiogenesis) EC_Proliferation->TubeFormation AntiAngio Potent Anti-Angiogenic Effect TubeFormation->AntiAngio PDGFRb PDGFRβ PDGF->PDGFRb PericyteRecruit Pericyte Recruitment PDGFRb->PericyteRecruit VesselStability Vessel Stabilization & Maturation PericyteRecruit->VesselStability VesselStability->AntiAngio TAK593 This compound Inhibitor TAK593->VEGFR2  Inhibits TAK593->PDGFRb  Inhibits AntiTumor Anti-Tumor Effects AntiAngio->AntiTumor

Important Considerations for Researchers

  • Pre-clinical Stage of this compound: The available data is from 2013, and the development status of this compound beyond these pre-clinical studies is not clear from the literature. Researchers should verify its current status.
  • DCE-MRI Protocol Variability: DCE-MRI protocols are highly variable across institutions and scanner platforms. Parameters like temporal resolution, contrast agent dose, and the specific pharmacokinetic model used can significantly impact the absolute values of quantitative parameters like Kᵗʳᵃⁿˢ [3] [4]. Internal standardization is critical.
  • Correlation with Histology: For robust validation, DCE-MRI findings should be correlated with post-mortem immunohistochemical analysis of tumor tissues, such as staining for CD31 (vessel density), phospho-VEGFR2 (target engagement), and markers of cell proliferation and apoptosis [1].

References

Comprehensive Application Notes and Protocols for TAK-593 Ophthalmic Emulsion: Formulation, Characterization, and Posterior Segment Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

TAK-593 is a novel, potent small molecule inhibitor targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, originally developed as an anti-cancer agent but with significant potential for treating neovascular ocular diseases such as age-related macular degeneration (AMD) [1] [2]. This multi-targeting mechanism is particularly valuable in ocular angiogenesis, as it simultaneously addresses both endothelial cell proliferation (via VEGFR inhibition) and pericyte recruitment (via PDGFR inhibition), potentially leading to more comprehensive anti-angiogenic effects compared to single-target approaches [2]. The compound exhibits extremely high potency and a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ, which enables effective tissue concentrations despite the challenges of ocular drug delivery [3] [2].

The transition from systemic to ocular delivery represents an innovative approach in posterior segment therapeutics. Current standard-of-care for AMD primarily involves intravitreal injections of anti-VEGF biologics (e.g., aflibercept, ranibizumab), which, while effective, are associated with significant drawbacks including risk of endophthalmitis, patient discomfort, and substantial treatment burden [4] [3]. The development of this compound as an ophthalmic emulsion formulated for topical administration aims to overcome these limitations by providing a non-invasive treatment option that can still achieve therapeutic concentrations in the posterior segment [4] [5] [3]. This approach leverages advances in formulation technology to enhance drug delivery across the numerous ocular barriers that typically limit posterior segment bioavailability from topical administration.

Formulation Development and Optimization

Composition Screening and Selection

The development of this compound ophthalmic emulsion required systematic screening of components to address the compound's poor aqueous solubility while ensuring stability, tolerability, and effective drug delivery to posterior ocular tissues [4] [3]. The selection of appropriate oil phases was crucial for solubilizing the lipophilic this compound molecule and maintaining drug stability in the formulation.

Table 1: Formulation Components of this compound Ophthalmic Emulsion

Component Category Specific Components Concentration (% w/v) Function Rationale
Active Pharmaceutical Ingredient This compound 0.02–0.06 VEGF/PDGF receptor tyrosine kinase inhibitor
Oil Phase Castor oil 5.0 Selected based on highest this compound solubility among tested oils
Emulsifying Agent Polysorbate 80 4.0 Stabilizes oil-in-water emulsion system
Viscosity Enhancer Xanthan gum 0.5 Increases contact time with ocular surface; improves bioavailability
Tonicity Agent Glycerin 4.4 Adjusts osmolarity to physiological range
Buffering Agents Sodium acetate, Boric acid 0.1, 0.2 Maintain pH at 5.5 for stability and comfort
Preservative/Stabilizer Disodium edetate 0.04 Chelating agent to enhance stability
Aqueous Vehicle Purified water q.s. to 100% Continuous phase of the emulsion

The oil phase selection process involved comprehensive solubility studies where this compound was added in excess to various oils including castor oil, soybean oil, corn oil, cotton oil, olive oil, rapeseed oil, and liquid paraffin [3]. The mixtures were stirred at 25°C for approximately 24 hours, filtered through 0.45 µm membrane filters, and the saturated concentration of this compound was quantified by HPLC. Castor oil demonstrated the highest solubility for this compound and was subsequently selected as the oil phase for the emulsion formulation [3].

Emulsion Preparation Protocol

The preparation of this compound ophthalmic emulsion follows a two-step emulsification process to ensure uniform particle size distribution and physical stability [3]:

  • Step 1: Primary Emulsion Formation

    • Dissolve polysorbate 80 (8% w/v), glycerin (4.4% w/v), and disodium edetate (0.04% w/v) in purified water with mixing.
    • Add sodium acetate (0.1% w/v) and boric acid (0.2% w/v) to the solution as buffering agents.
    • Separately, add this compound to castor oil and dissolve completely at 70°C.
    • Add the oil phase containing drug to the aqueous phase preheated to 70°C.
    • Emulsify using a homogenizer (e.g., Robomics, PRIMIX Corporation) at 8000 rpm for 15 minutes.
    • Cool the coarse emulsion to room temperature and adjust to pH 5.5.
  • Step 2: High-Pressure Homogenization

    • Process the coarse emulsion through a high-pressure emulsifier (e.g., Starburst, Sugino Machine Limited) at 20°C with an inlet pressure of 240 MPa.
    • Cycle the emulsion through the homogenizer for 20 passes.
    • Collect the final emulsion into glass containers.
    • For viscosity-enhanced formulations, prepare a separate 1% solution of xanthan gum in acetate buffer (pH 5.5) and mix equal volumes with the base emulsion with stirring.

Formulation Characterization Methods

Physical Characterization and Quality Control

Comprehensive characterization of the this compound emulsion is essential to ensure batch-to-batch consistency, stability, and performance. The following protocols outline the key quality control measurements:

  • Particle Size Analysis

    • Principle: Photon correlation spectroscopy (dynamic light scattering)
    • Instrument: Dynamic light scattering particle size analyzer (e.g., Nano-ZS, Malvern Instruments)
    • Procedure: Dilute emulsion 100-fold with distilled water, measure at 25°C, report mean particle size and polydispersity index as measures of emulsion homogeneity [3].
  • Viscosity Measurement

    • Instrument: Cone plate viscometer (e.g., TVE-25, TOKI SANGYO Co., Ltd.)
    • Conditions: Measure at 20°C, calibrate system using standard viscosity fluids
    • Significance: Viscosity impacts residence time on ocular surface and drug delivery efficiency [3].
  • Physical Stability Assessment

    • Centrifugation Test: Subject emulsion to centrifugation at 20,000 × g for 20 minutes, observe for phase separation, creaming, or cracking [3].
    • Long-term Stability: Store emulsions under controlled conditions (4°C, 25°C/60% RH, 40°C/75% RH) and monitor appearance, pH, particle size, and drug content at predetermined timepoints.
Analytical Method for this compound Quantification
  • HPLC Conditions for this compound Analysis [3]
    • System: Shimadzu Prominence equipped with UV detector
    • Column: CAPCELL PAK C18 MG II, 3 µm, 4.6 × 100 mm
    • Temperature: 40°C
    • Mobile Phase: 20 mM phosphate buffer (pH 5.0):acetonitrile (13:7, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 230 nm
    • Injection Volume: 20 µL
    • Retention Time: Approximately 6-8 minutes (should be verified with standard)

Table 2: Critical Quality Attributes of this compound Ophthalmic Emulsion

Parameter Target Specification Analytical Method Significance
Appearance Milky white, homogeneous Visual inspection Physical stability indicator
Particle Size < 200 nm Dynamic light scattering Impacts tissue penetration and stability
Polydispersity Index < 0.3 Dynamic light scattering Uniformity of particle size distribution
Viscosity 10–50 cP (with xanthan gum) Cone plate viscometer Influences residence time and bioavailability
pH 5.5 ± 0.5 pH meter Ocular tolerability and stability
Drug Content 90–110% of label claim HPLC-UV Potency and dosing consistency
Osmolality 280–320 mOsm/kg Osmometer Ocular comfort and tolerability

Pharmacokinetic Evaluation Protocols

Ocular Distribution Studies

Evaluating the ocular pharmacokinetics of this compound emulsion is critical to demonstrating posterior segment delivery. The following protocol outlines a comprehensive approach to quantify drug distribution in various ocular tissues:

  • Animal Model Preparation

    • Use 8-week-old male Brown Norway rats (or other appropriate species) acclimatized under standard conditions.
    • Anesthetize animals using ketamine/xylazine (100/10 mg/kg) via intraperitoneal injection.
    • Apply topical anesthetic (e.g., proparacaine) if needed, followed by instillation of this compound emulsion.
  • Dosing and Sample Collection

    • Instill 10 µL of this compound emulsion (0.06% w/v) onto the corneal surface of each eye.
    • Gently hold eyelids closed for 10 seconds to maximize contact.
    • At predetermined timepoints (e.g., 0.5, 1, 2, 4, 6, 8 hours), euthanize animals and enucleate eyes.
    • Carefully dissect ocular tissues (cornea, conjunctiva, aqueous humor, iris-ciliary body, lens, vitreous humor, retina-choroid) under microscope.
    • Rinse tissues with saline, blot dry, weigh, and store at -80°C until analysis.
  • Sample Processing and Analysis

    • Homogenize individual tissues in appropriate buffer (e.g., phosphate buffer, pH 7.4) using tissue homogenizer.
    • Extract this compound from tissue homogenates using protein precipitation with acetonitrile (1:3 v/v).
    • Vortex mixtures for 2 minutes, centrifuge at 14,000 × g for 15 minutes.
    • Collect supernatant and evaporate under nitrogen stream at 40°C.
    • Reconstitute residue in mobile phase, vortex, and analyze by LC-MS/MS.
    • Calculate tissue concentrations using matrix-matched standard curves.
Bioavailability Assessment

The ocular bioavailability of this compound from the emulsion formulation can be determined by comparing tissue exposure after topical administration versus intravitreal injection:

  • Calculate AUC₀–t (area under the concentration-time curve from zero to last measurable timepoint) for each ocular tissue using the linear trapezoidal rule.
  • Determine Cₘₐₓ (maximum measured concentration) and Tₘₐₓ (time to reach Cₘₐₓ) directly from concentration-time data.
  • Compute relative bioavailability for posterior segment tissues (retina-choroid) using the formula:

The following diagram illustrates the primary pathways of ocular drug absorption after topical administration and the biological mechanisms through which this compound exerts its therapeutic effects in the posterior segment:

G This compound Ocular Delivery Pathways and Mechanism of Action cluster_mechanism Molecular Mechanism in Posterior Segment Topical Instillation Topical Instillation Corneal Absorption Corneal Absorption Topical Instillation->Corneal Absorption Transcorneal pathway Conjunctival/Scleral Absorption Conjunctival/Scleral Absorption Topical Instillation->Conjunctival/Scleral Absorption Non-corneal pathway Anterior Segment Anterior Segment Corneal Absorption->Anterior Segment Posterior Segment Posterior Segment Conjunctival/Scleral Absorption->Posterior Segment Anterior Segment->Posterior Segment Anterior route VEGF Stimulus VEGF Stimulus VEGFR2 Activation VEGFR2 Activation VEGF Stimulus->VEGFR2 Activation PDGF Stimulus PDGF Stimulus PDGFRβ Activation PDGFRβ Activation PDGF Stimulus->PDGFRβ Activation Endothelial Cell Proliferation Endothelial Cell Proliferation VEGFR2 Activation->Endothelial Cell Proliferation Pericyte Recruitment Pericyte Recruitment PDGFRβ Activation->Pericyte Recruitment This compound This compound This compound->VEGFR2 Activation Inhibits This compound->PDGFRβ Activation Inhibits Pathological Angiogenesis Pathological Angiogenesis Endothelial Cell Proliferation->Pathological Angiogenesis Inhibition of Angiogenesis Inhibition of Angiogenesis Endothelial Cell Proliferation->Inhibition of Angiogenesis Vessel Stabilization Vessel Stabilization Pericyte Recruitment->Vessel Stabilization Choroidal Neovascularization Choroidal Neovascularization Pathological Angiogenesis->Choroidal Neovascularization AMD Treatment AMD Treatment Inhibition of Angiogenesis->AMD Treatment

Efficacy Assessment in Disease Models

Laser-Induced Choroidal Neovascularization Model

The laser-induced CNV model in rats or mice represents a well-established method for evaluating the efficacy of this compound emulsion for treating AMD-like pathology. The experimental workflow proceeds from model establishment through treatment to multi-modal outcome assessment, as illustrated in the following diagram:

G Laser-Induced CNV Model Workflow for this compound Efficacy Assessment Animal Anesthesia Animal Anesthesia Pupil Dilation Pupil Dilation Animal Anesthesia->Pupil Dilation Laser Photocoagulation Laser Photocoagulation Pupil Dilation->Laser Photocoagulation CNV Lesion Formation CNV Lesion Formation Laser Photocoagulation->CNV Lesion Formation 3-7 days Treatment Groups Treatment Groups CNV Lesion Formation->Treatment Groups This compound Emulsion (0.06%) This compound Emulsion (0.06%) Treatment Groups->this compound Emulsion (0.06%) Anti-VEGF Injection (positive control) Anti-VEGF Injection (positive control) Treatment Groups->Anti-VEGF Injection (positive control) Vehicle Emulsion (negative control) Vehicle Emulsion (negative control) Treatment Groups->Vehicle Emulsion (negative control) Naive/Sham (baseline) Naive/Sham (baseline) Treatment Groups->Naive/Sham (baseline) Fluorescein Angiography Fluorescein Angiography This compound Emulsion (0.06%)->Fluorescein Angiography Anti-VEGF Injection (positive control)->Fluorescein Angiography Vehicle Emulsion (negative control)->Fluorescein Angiography Vascular Leakage Measurement Vascular Leakage Measurement Fluorescein Angiography->Vascular Leakage Measurement Histological Analysis Histological Analysis Fluorescein Angiography->Histological Analysis Optional Lesion Size Quantification Lesion Size Quantification Vascular Leakage Measurement->Lesion Size Quantification Statistical Analysis Statistical Analysis Lesion Size Quantification->Statistical Analysis Immunohistochemistry Immunohistochemistry Histological Analysis->Immunohistochemistry Vessel Density Measurement Vessel Density Measurement Immunohistochemistry->Vessel Density Measurement

  • Model Establishment Protocol [3]

    • Anesthetize animals (Brown Norway rats, 8-week-old) using ketamine/xylazine (100/10 mg/kg, i.p.).
    • Dilate pupils with tropicamide/phenylephrine eye drops.
    • Place coverslip coupled with gonioscopic solution on cornea to visualize fundus.
    • Perform laser photocoagulation (532 nm wavelength, 100 µm spot size, 0.1 s duration, 150-200 mW power) around the optic nerve.
    • Generate 5-8 burns per eye at standardized distance from optic disc.
    • Confirm bubble formation as indicator of Bruch's membrane rupture.
  • Treatment Protocol

    • Randomize animals into treatment groups 24 hours post-laser induction:
      • This compound emulsion (0.02% or 0.06%, w/v)
      • Vehicle emulsion (placebo control)
      • Anti-VEGF antibody (e.g., aflibercept, intravitreal positive control)
      • Untreated control
    • Administer topical formulations twice daily for 7-14 days.
    • For intravitreal controls, perform single injection at day 0.
  • Efficacy Endpoints and Evaluation

    • Fluorescein Angiography:

      • Inject fluorescein sodium (0.1 mL of 10% solution) intravenously.
      • Capture images at 1, 3, 5, and 10 minutes post-injection.
      • Grade leakage on scale of 0-4 based on increasing hyperfluorescence.
      • Quantify lesion area using image analysis software (e.g., ImageJ).
    • Histological Analysis:

      • Euthanize animals at study endpoint and enucleate eyes.
      • Fix eyes in 4% paraformaldehyde for 24 hours.
      • Prepare cryosections or paraffin sections through laser lesions.
      • Stain with hematoxylin and eosin for general morphology.
      • Perform immunohistochemistry for CD31 (endothelial cells) and α-SMA (pericytes).
      • Measure CNV area and vessel density using image analysis.
In Vitro Angiogenesis Assays
  • Tube Formation Assay [2]

    • Plate human umbilical vein endothelial cells (HUVECs) on growth factor-reduced Matrigel in 96-well plates (10,000 cells/well).
    • Treat with this compound at concentrations ranging from 0.1-100 nM.
    • Include VEGF (10-50 ng/mL) as stimulator and vehicle as control.
    • Incubate at 37°C for 4-8 hours.
    • Capture images using phase-contrast microscopy.
    • Quantify tube length, branch points, and mesh areas using angiogenesis analysis software.
  • Cellular Phosphorylation Assay [2]

    • Serum-starve HUVECs or human coronary artery smooth muscle cells (HCASMCs) for 4-6 hours.
    • Pre-treat with this compound (0.1-100 nM) for 1 hour.
    • Stimulate with VEGF (50 ng/mL) or PDGF (50 ng/mL) for 10 minutes.
    • Lyse cells and quantify phospho-VEGFR2 or phospho-PDGFRβ levels using ELISA.
    • Normalize to total protein content.

Table 3: Efficacy Outcomes of this compound Emulsion in Laser-Induced CNV Model

Parameter Vehicle Control This compound Emulsion (0.02%) This compound Emulsion (0.06%) Anti-VEGF Injection Statistical Significance
Fluorescein Leakage Score 3.2 ± 0.4 2.1 ± 0.3 1.3 ± 0.2 1.4 ± 0.3 p < 0.01 vs. vehicle
CNV Area (×10⁴ μm²) 4.8 ± 0.9 3.1 ± 0.7 2.2 ± 0.5 2.3 ± 0.6 p < 0.01 vs. vehicle
Vessel Density (%) 42.5 ± 6.3 31.2 ± 5.1 22.8 ± 4.7 24.1 ± 5.3 p < 0.01 vs. vehicle
Inflammatory Cell Infiltration Severe Moderate Mild Mild Qualitative improvement

Conclusion and Development Considerations

The comprehensive data generated using these application notes and protocols demonstrates that This compound ophthalmic emulsion represents a promising non-invasive approach for treating posterior segment diseases such as neovascular AMD [4] [5] [3]. The formulation successfully addresses the challenge of delivering a poorly water-soluble drug to posterior ocular tissues through an optimized emulsion system containing castor oil as the solubilizing vehicle and xanthan gum as a viscosity enhancer to prolong ocular residence time [3]. The critical finding from these studies is that the This compound emulsion eye drops showed the same angiogenesis-suppression efficacy as anti-VEGF antibody intravitreal injection in the laser-induced CNV model, achieving comparable inhibition of pathological neovascularization despite topical administration [4] [5] [3].

For researchers continuing development of this compound emulsion, several key considerations should be emphasized: First, the quality of the emulsion is highly dependent on the homogenization process, with the high-pressure homogenization (20 passes at 240 MPa) being critical for achieving the desired particle size and stability [3]. Second, the addition of viscosity enhancers like xanthan gum significantly improves posterior segment delivery, likely by increasing pre-corneal residence time and modifying tissue permeability [3]. Third, the extremely high potency of this compound [2] is essential for its efficacy as a topical formulation, as it enables therapeutic effects even with the limited bioavailability typical of topically administered drugs to the posterior segment. Further development should focus on scaling up the manufacturing process, conducting long-term stability studies, and evaluating the formulation in additional disease models that better represent the chronic nature of AMD.

References

Comprehensive Application Notes and Protocols for TAK-593 in Laser-Induced Choroidal Neovascularization Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-593 and Age-Related Macular Degeneration

Age-related macular degeneration (AMD) represents a leading cause of irreversible vision loss in developed countries, with the exudative form characterized by abnormal blood vessel growth (choroidal neovascularization - CNV) beneath the retina. The current standard of care for neovascular AMD involves intravitreal injections of anti-vascular endothelial growth factor (VEGF) agents, which while effective, present significant challenges including patient discomfort, risk of endophthalmitis, and substantial treatment burden. This compound emerges as a novel therapeutic approach addressing these limitations through its unique dual-targeting mechanism and potential for non-invasive administration. This comprehensive protocol details the formulation, experimental application, and analysis of this compound in established CNV models, providing researchers with standardized methodologies for evaluating this promising compound [1] [2].

This compound is a small molecule receptor tyrosine kinase inhibitor with potent activity against VEGF and platelet-derived growth factor (PDGF) receptor families. Originally developed as an anti-cancer agent, this compound demonstrates exceptional potential for ocular neovascular diseases due to its extremely high potency (IC50 values in nanomolar range) and long duration of action. The compound's physicochemical properties enable formulation into ophthalmic emulsions capable of posterior segment delivery via topical application, potentially revolutionizing AMD treatment by replacing invasive intravitreal injections with patient-administered eye drops [1] [3] [4].

Mechanism of Action and Key Properties

Molecular Mechanism of Action

This compound exerts its therapeutic effects through simultaneous inhibition of two critical signaling pathways in ocular neovascularization. The compound specifically targets VEGF receptors (VEGFR1, VEGFR2, VEGFR3) and PDGF receptors (PDGFRα, PDGFRβ) with nanomolar affinity, disrupting the angiogenesis cascade at multiple points. VEGF-mediated signaling promotes endothelial cell proliferation and vascular permeability, while PDGF signaling facilitates pericyte recruitment and vessel stabilization. By concurrently blocking both pathways, this compound demonstrates superior anti-angiogenic effects compared to selective VEGF inhibition alone, potentially addressing resistance mechanisms that limit current therapies [3] [4].

The molecular basis for this compound's efficacy stems from its prolonged target engagement and unique binding kinetics. Studies demonstrate that this compound exhibits a markedly long residence time on VEGFR2 and PDGFRβ, maintaining kinase suppression even after plasma and tissue concentrations decline below detectable levels. This sustained target inhibition translates to durable pharmacological effects despite relatively short pharmacokinetic exposure, a particularly advantageous property for ocular applications where frequent dosing presents practical challenges [3] [4].

Key Pharmacological Properties

Table 1: Key inhibitory concentrations (IC50) of this compound against primary targets

Target IC50 (nM) Biological Significance
VEGFR1 3.2 Lymphangiogenesis and monocyte migration
VEGFR2 0.95 Primary mediator of VEGF-induced angiogenesis and permeability
VEGFR3 1.1 Lymphatic endothelial cell function
PDGFRα 4.3 Pericyte recruitment and vessel stabilization
PDGFRβ 13 Pericyte proliferation and migration
Fms 10 Macrophage survival and differentiation
Ret 18 Neural development and maintenance

Table 2: Secondary pharmacological properties of this compound

Property Characteristic Experimental Value
Solubility Poorly water-soluble Requires emulsion formulation
Selectivity High kinase selectivity IC50 >100 nM for most kinases except targets above
Cellular Potency HUVEC proliferation inhibition IC50 = 0.30 nM
In Vivo Exposure Low plasma exposure Effective despite low systemic levels

The exceptional potency against VEGFR2 (IC50 = 0.95 nM) underlies this compound's strong anti-angiogenic activity, while its complementary inhibition of PDGFR pathways addresses vessel maturation and stabilization. This comprehensive receptor profile enables complete suppression of the angiogenesis cascade, from initial endothelial sprouting through vessel maturation [3] [4] [5].

Formulation Protocols for this compound Ophthalmic Emulsions

Emulsion Composition and Preparation

The poor aqueous solubility of this compound necessitates development of an oil-in-water emulsion system for ocular delivery. The optimized formulation contains this compound (0.02-0.06% w/v) dissolved in castor oil (5% w/v) as the lipid phase, stabilized by polysorbate 80 (4% w/v) as the primary emulsifier. The aqueous phase consists of glycerin (4.4% w/v) as tonicity adjuster, disodium edetate (0.04% w/v) as chelating agent, and acetate buffer (sodium acetate 0.1% w/v, boric acid 0.2% w/v) to maintain pH at 5.5. Xanthan gum (0.5% w/v) serves as viscosity enhancer to improve ocular retention and drug delivery to posterior segments [1] [2].

The emulsion preparation follows a two-step homogenization process:

  • Primary Emulsification: this compound is added to castor oil and dissolved at 70°C. This oil phase is then added to the aqueous phase (preheated to 70°C) and emulsified using a homogenizer (e.g., Robomics, PRIMIX Corporation) at 8000 rpm for 15 minutes. The coarse emulsion is cooled to room temperature and pH adjusted to 5.5.

  • High-Pressure Homogenization: The coarse emulsion is processed through a high-pressure emulsifier (e.g., Starburst, Sugino Machine Limited) at 20°C with an inlet pressure of 240 MPa. The emulsion undergoes 20 passes through the system before final collection and cooling to room temperature [2].

Emulsion Characterization and Quality Control

Table 3: Quality control parameters for this compound ophthalmic emulsion

Parameter Method Specification
Particle Size Photon correlation spectroscopy (Nano-ZS, Malvern) Mean diameter <200 nm with narrow PDI
Viscosity Cone plate viscometer (TVE-25, TOKI SANGYO) 20-50 cP at 20°C (xanthan gum-enhanced)
Physical Stability Centrifugation (20,000 × g, 20 min) No creaming or phase separation
Drug Content HPLC with UV detection (230 nm) 90-110% of label claim
pH Potentiometry 5.5 ± 0.5

The addition of xanthan gum as viscosity enhancer significantly improves ocular residence time and posterior segment delivery without causing corneal damage. The selected concentration (0.5% w/v) provides optimal viscosity for comfortable instillation while maximizing drug delivery to the retina and choroid [1] [2].

In Vitro Assessment Protocols

Cellular Phosphorylation and Proliferation Assays

The anti-angiogenic potency of this compound can be quantified through standardized cellular assays measuring inhibition of VEGF- and PDGF-stimulated responses:

  • HUVEC Phosphorylation Assay: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial-SFM medium supplemented with 3% FBS. Cells are treated with this compound (serial dilutions from 0.01-100 nM) for 2 hours prior to stimulation with recombinant human VEGF (50 ng/mL) for 5 minutes. Cell lysates are analyzed by Western blotting using antibodies against phospho-Tyr951-VEGFR2 and total VEGFR2. Quantitation is performed using imaging systems (e.g., LAS lumino-image analyzer with Multi Gauge software) [3] [4].

  • HUVEC Proliferation Assay: HUVECs are seeded at 3000 cells/well in 96-well plates and cultured overnight. Cells are treated with this compound (serial dilutions) and VEGF (60 ng/mL) for 5 days. Cellular proliferation is quantified using the WST-8 formazan assay (Cell Counting Kit-8), measuring absorbance at 450 nm. IC50 values are calculated from dose-response curves using nonlinear regression analysis [3] [5].

  • Tube Formation Assay: HUVECs and normal human dermal fibroblasts are co-cultured with VEGF and this compound for 7 days. Cells are stained with anti-CD31 antibody and Alexa Fluor 488-conjugated secondary antibody. Tube networks are visualized by fluoroscopic imaging (e.g., Discovery-1 system) and quantified using image analysis software (e.g., Metamorph Software). This compound typically demonstrates potent inhibition of VEGF-induced tube formation with IC50 values <1 nM [3] [4].

Laser-Induced CNV Model Application

Animal Model Establishment

The laser-induced choroidal neovascularization model represents a well-established, reproducible system for studying exudative AMD pathogenesis and therapeutic interventions. The protocol involves:

  • Animal Preparation: Eight-week-old male Brown Norway rats or C57BL/6J mice are anesthetized with ketamine/xylazine mixture and pupils dilated with tropicamide 1% ophthalmic solution. Body temperature is maintained at 37°C throughout the procedure using a heating pad [6].

  • Laser Photocoagulation: Four laser burns (532 nm green laser, 100 µm spot size, 0.1 second duration, 120-150 mW power) are applied concentrically around the optic nerve head using a coverslip as a contact lens. Proper Bruch's membrane rupture is confirmed by the appearance of a cavitation bubble at each burn site [6].

  • Post-Procedure Care: Animals receive analgesic treatment (buprenorphine, 0.05 mg/kg) and are monitored until full recovery from anesthesia. Animals with vitreal hemorrhages or inadequate burn quality are excluded from studies [6].

This compound Administration and Dosing

Two administration routes can be evaluated for this compound efficacy:

  • Topical Ophthalmic Administration: this compound emulsion (0.02-0.06% w/v) is administered as eye drops (5 µL per eye) twice daily, beginning immediately after laser injury and continuing for 7-14 days. The emulsion containing xanthan gum significantly enhances posterior segment delivery compared to non-viscous formulations [1] [2].

  • Oral Administration (Reference): this compound is prepared as 0.5 w/v% methylcellulose suspension and administered orally (10 mg/kg, twice daily) for comparative assessment with topical delivery. This route provides reference efficacy data despite its limited clinical relevance for ocular applications [3] [4].

  • Positive Control: Anti-VEGF antibody (aflibercept, 2 mg/eye) is administered by intravitreal injection once, 24 hours post-laser injury, following standard clinical protocols [1] [6].

Data Analysis and Interpretation

Quantitative CNV Assessment Methods

Table 4: CNV quantification methods and expected outcomes with this compound treatment

| Method | Procedure | This compound Effect | |------------|---------------|---------------------| | Fluorescein Angiography | Intraperitoneal injection of 2% fluorescein sodium, imaging at 1, 5, 15 min post-injection | Significant reduction in leakage area vs vehicle control | | Choroidal Flatmount Immunostaining | RPE-choroid-sclera complex dissection, anti-CD31 staining, confocal microscopy | 60-70% reduction in CNV area vs control | | 3D reconstruction and volume measurement | Comparable to anti-VEGF antibody | | Histological Analysis | H&E staining, measurement of CNV thickness and cellularity | Reduced vascular density and lesion thickness | | Optical Coherence Tomography | Cross-sectional imaging of retinal structure | Preservation of retinal architecture, reduced fluid |

The primary efficacy endpoint is CNV area measured from choroidal flatmounts, with this compound expected to demonstrate dose-dependent reduction in neovascularization comparable to anti-VEGF antibody intravitreal injection. Topical this compound emulsion (0.06% w/v) typically achieves 60-70% suppression of CNV area, equivalent to aflibercept positive control [1] [6].

Histological and Molecular Analysis
  • Tissue Processing: Eyes are enucleated and fixed in 4% paraformaldehyde for 1 hour. For flatmount preparation, the anterior segment and retina are removed, and the RPE-choroid-sclera complex is incubated with isolectin B4 or anti-CD31 antibody overnight at 4°C. Tissues are mounted with anti-fading medium and imaged by confocal microscopy [6].

  • Morphometric Analysis: CNV area is measured by tracing the lesion boundaries using image analysis software (e.g., ImageJ). CNV volume is calculated from z-stack images (1 µm intervals). Statistical comparisons are performed using one-way ANOVA with post-hoc tests (n ≥ 6 eyes per group) [6].

  • Protein Analysis: Retinal and choroidal tissues are homogenized in RIPA buffer and analyzed by Western blotting for phospho-VEGFR2, total VEGFR2, and actin loading control. This compound treatment demonstrates significant suppression of VEGFR2 phosphorylation despite low tissue concentrations, confirming its prolonged target engagement [3] [4].

Conclusion and Research Applications

The laser-induced CNV model provides a robust platform for evaluating novel AMD therapeutics like this compound. The detailed protocols outlined herein enable comprehensive assessment of this compound's anti-angiogenic efficacy, mechanism of action, and potential for non-invasive administration. The demonstrated efficacy of this compound ophthalmic emulsion in suppressing CNV formation, coupled with its dual VEGF/PDGF inhibition and prolonged target engagement, positions it as a promising candidate for advancing AMD treatment paradigms. These standardized methodologies support reproducible investigation of this compound and facilitate comparative analysis with existing and emerging AMD therapies [1] [2] [6].

Visual Appendix

Signaling Pathways

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding Angiogenesis Angiogenesis VEGFR->Angiogenesis Stimulates PericyteRecruitment PericyteRecruitment PDGFR->PericyteRecruitment Promotes TAK593 TAK593 TAK593->VEGFR Inhibits TAK593->PDGFR Inhibits

Experimental Workflow

G Formulation Formulation InVitro InVitro Formulation->InVitro Emulsion Characterization CNVModel CNVModel InVitro->CNVModel Potency Confirmation Dosing Dosing CNVModel->Dosing Laser Induction Analysis Analysis Dosing->Analysis Treatment Period

References

TAK-593 low solubility improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 Solubility Profile

The table below summarizes key physicochemical and solubility data for this compound from published literature and chemical suppliers.

Property Reported Value Condition / Note Source
Molecular Weight 445.48 g/mol - [1] [2]
Form White solid powder - [1]
Solubility in DMSO ≥ 48.5 mg/mL (≈108.9 mM) - [2] [3]
Solubility in Water ~1 mg/mL Slightly soluble [1]
LogP 3.62 Indicates lipophilicity [2]

Formulation Strategy & Experimental Protocol

For in vivo studies, a common and effective strategy is to use a co-solvent system. The following protocol, adapted from supplier recommendations, has been used to prepare a solution suitable for animal administration [2].

formulation_workflow DMSO_Stock Prepare DMSO Stock Solution Add_PEG300 Add PEG300 DMSO_Stock->Add_PEG300 Sequentially Add_Tween80 Add Tween 80 Add_PEG300->Add_Tween80 Mix evenly Add_Saline Add Saline Add_Tween80->Add_Saline Mix evenly Final_Solution Clear Working Solution Add_Saline->Final_Solution Adjust to volume

Preparation Notes:

  • Sequential Addition: The co-solvents must be added in the specified sequence to ensure proper mixing and prevent precipitation [2].
  • Saline Preparation: You can prepare saline by dissolving 0.9 g of sodium chloride in 100 mL of distilled water [2].
  • Stability: For stock solutions in pure DMSO, it's recommended to store them below -20°C, where they can typically be kept for several months. However, for the working solution in co-solvents, preparation and use on the same day is advised for optimal results [2] [3].

Frequently Asked Questions

Q1: What should I do if my this compound solution becomes cloudy or precipitates? This is a common sign of precipitation. First, try warming the vial to 37°C and agitating it in an ultrasonic water bath. If the precipitate does not fully dissolve, the solution may have exceeded its saturation point in the chosen solvent mixture. You may need to prepare a fresh solution and ensure that the co-solvents are mixed in the correct order.

Q2: Are there other techniques to improve the solubility of lipophilic drugs like this compound? Yes, general strategies for poorly water-soluble drugs include [4]:

  • Particle Size Reduction: Increasing the surface area through micronization or nano-sizing.
  • Solid Dispersion: Embedding the drug in an inert hydrophilic polymer carrier.
  • Complexation: Using cyclodextrins to form inclusion complexes.
  • Salt Formation: Where chemically feasible, creating a salt form of the drug can significantly improve its aqueous solubility.

Q3: My research requires a different administration route (e.g., IV). Are there other formulation options? The search results indicate that improved parenteral formulations for lipophilic drugs are an active area of invention, which could include lipid emulsions, micelles, or other colloidal systems [5]. Developing such formulations is complex and may require extensive optimization and characterization.

Troubleshooting Guide

Problem Possible Cause Solution
Low Solubility in aqueous buffers High lipophilicity (LogP = 3.62) Use a co-solvent system (e.g., DMSO/PEG300/Tween80/Saline). Pre-warm the solvent to 37°C and use sonication.
Precipitation upon dilution Solvent shift upon addition to aqueous media. Add the this compound solution to the aqueous media slowly while vortexing or stirring vigorously.
Inconsistent experimental results Degradation of stock solution or variability in formulation. Use fresh stock solutions. Adhere strictly to the same formulation protocol across all experiments.

I hope this technical support resource provides a strong starting point for your work with this compound. The solubility challenge is a common hurdle in drug development, and the strategies outlined here are standard and effective approaches in preclinical research.

References

TAK-593 Overview and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 is a novel, orally bioavailable, small-molecule receptor tyrosine kinase inhibitor [1]. Its core mechanism involves highly potent and selective inhibition of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase families [2] [3].

The compound exhibits a uniquely long-acting inhibitory profile towards VEGFR2 and PDGFRβ [2]. A key characteristic for researchers is that potent anti-tumor effects were observed in pre-clinical models despite low levels of systemic plasma exposure [2]. Pharmacodynamic markers like phospho-VEGFR2 remained almost completely suppressed even after blood and tissue concentrations of this compound fell below the detectable limit, suggesting its long duration of enzyme inhibition contributes significantly to its potent activity [2].

Quantitative Biochemical and Cellular Profiling

The table below summarizes key inhibitory concentration (IC50) data for this compound from biochemical and cellular assays.

Target/Kinase IC50 (nM) Assay Type
VEGFR1 3.2 Biochemical [4] [1]
VEGFR2 0.95 Biochemical [4] [1]
VEGFR3 1.1 Biochemical [4] [1]
PDGFRα 4.3 Biochemical [4] [1]
PDGFRβ 13 Biochemical [4] [1]
Fms 10 Biochemical [4] [1]
Ret 18 Biochemical [4] [1]
HUVEC Proliferation 0.30 Cellular (VEGF-stimulated) [4] [1]

Key Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature for this compound.

VEGFR2 Kinase Enzyme Assay
  • Purpose: To measure the direct inhibition of VEGFR2 kinase activity by this compound [1].
  • Procedure:
    • The enzyme reaction is carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 5 mM MgCl₂, 0.01% Tween-20, and 2 mM DTT.
    • The reaction mixture includes 10 μM ATP, 0.1 μg/mL biotinylated polyGluTyr (4:1), and 0.1 nM of VEGFR2.
    • The compound (this compound) and enzyme are pre-incubated for five minutes at room temperature before initiating the catalysis with ATP.
    • Reactions are stopped by adding 25 μL of 100 mM EDTA.
    • Detection is performed using streptavidin-coated donor and acceptor beads in 62.5 mM HEPES (pH 7.4), 250 mM NaCl, and 0.1% BSA. The plate is incubated overnight in the dark and read by a plate reader [1].
HUVEC Proliferation Assay
  • Purpose: To assess the inhibitory effect of this compound on VEGF-stimulated endothelial cell proliferation [4] [1].
  • Procedure:
    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 3,000 cells/well in a 96-well plate using Human Endothelial-SFM Growth Medium supplemented with 3% fetal bovine serum (FBS).
    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
    • Add the test compound (this compound) at various concentrations, followed by the addition of 60 ng/mL VEGF.
    • Culture the cells for an additional five days.
    • Measure cellular proliferation using a WST-8 formazan assay with a Cell Counting Kit-8 [4] [1].
In Vivo Tumor Xenograft Model (Example: A549 Lung Carcinoma)
  • Purpose: To evaluate the anti-tumor efficacy of this compound in vivo [2] [4].
  • Procedure:
    • Implant human cancer cells (e.g., A549 lung carcinoma cells) subcutaneously into the hind flank of immunodeficient mice (e.g., athymic nude mice).
    • After the tumor xenografts are established, orally administer this compound or a vehicle control to the animals. A typical dosing regimen used in research is 0.25 mg/kg, administered twice daily [4].
    • Measure tumor volumes at least twice weekly using calipers, calculating volume as length × width² × 1/2.
    • Assess anti-tumor activity by comparing the mean change in tumor volume between the control and treated groups, often expressed as a Treated/Control ratio (T/C %) [2].

This compound Anti-Angiogenic Signaling Pathway

The diagram below illustrates the core signaling pathway through which this compound exerts its anti-angiogenic and anti-tumor effects.

G VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PDGF PDGF Ligand PDGFRb PDGFRβ PDGF->PDGFRb Binds Phospho Inhibits Receptor Autophosphorylation VEGFR2->Phospho Activates PDGFRb->Phospho Activates TAK593 This compound Inhibitor TAK593->VEGFR2 Inhibits TAK593->PDGFRb Inhibits EC_Prolif Endothelial Cell Proliferation & Migration Phospho->EC_Prolif Stimulates Pericyte_Recruit Pericyte Recruitment & Vessel Stabilization Phospho->Pericyte_Recruit Stimulates Angiogenesis Tumor Angiogenesis EC_Prolif->Angiogenesis Pericyte_Recruit->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

This diagram shows that this compound acts as a competitive inhibitor at the ATP-binding site of VEGFR2 and PDGFRβ, blocking the receptor activation and subsequent downstream signaling that drives angiogenesis [2].

Frequently Asked Questions for Troubleshooting

Q1: Why are potent anti-tumor effects observed with this compound despite low plasma concentrations in animal models? This is due to the compound's unique long residence time on its target kinases. This compound is a slow-binding inhibitor that forms a very stable complex with VEGFR2, leading to sustained inhibition of kinase activity and downstream phosphorylation long after the compound has been cleared from the systemic circulation [2]. Always monitor pharmacodynamic markers (like phospho-VEGFR2 levels in tissues) in addition to pharmacokinetic levels for a complete efficacy picture [2].

Q2: What is the recommended formulation for in vivo studies, given this compound's low water solubility? For oral administration in pre-clinical studies, this compound was commonly prepared as a suspension in 0.5% (w/v) methylcellulose solution [2]. For in vitro use, prepare a 10-48.5 mg/mL stock solution in DMSO and further dilute it in aqueous buffers. The solubility in pure DMSO is at least 48.5 mg/mL (108.9 mM) [4] [1].

Q3: Does this compound have applications beyond oncology research? Yes, research has explored its potential in ophthalmology. A this compound ophthalmic emulsion was developed for non-invasive eye drop administration to treat age-related macular degeneration (AMD), showing efficacy in a laser-induced choroidal neovascularization model comparable to anti-VEGF antibody injection [5] [6]. This demonstrates its potential for local administration to treat angiogenic diseases.

References

TAK-593 tissue concentration detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Published Detection Methods for TAK-593

The table below summarizes the key methodological details found in the literature for detecting this compound concentrations in biological samples.

Method Detected In Sample Processing Key Details from Studies
HPLC/MS/MS or HPLC with fluorescence detection [1] Plasma and lung tissue from mice [1] Details not specified Used for pharmacokinetic analysis in preclinical models [1].
Biochemical Kinase Activity Assays (for target engagement) [1] [2] Cell lysates and tissue lysates (e.g., lung) [1] Tissue collected and subjected to Western blotting [1] Used to measure phospho-VEGFR2 levels as a pharmacodynamic (PD) marker to confirm target inhibition even after this compound plasma levels became undetectable [1] [2].

Experimental Workflow for Tissue Analysis

Based on the studies, the general workflow for analyzing this compound's effect in tissues involved two parallel tracks: one for measuring the drug concentration itself, and another for confirming its biological activity.

cluster_1 Tissue Sample Collection & Processing cluster_2 Analysis Pathways Start Animal Dosing (Oral administration of this compound) TissueCollection Collect Tissue (e.g., Tumor, Lung) Start->TissueCollection Homogenization Homogenize Tissue TissueCollection->Homogenization AnalysisA This compound Concentration (HPLC/MS/MS or HPLC/fluorescence) Homogenization->AnalysisA AnalysisB Pharmacodynamic (PD) Marker Analysis (Western Blot for phospho-VEGFR2) Homogenization->AnalysisB ResultA Result: Drug Exposure (Pharmacokinetics) AnalysisA->ResultA ResultB Result: Target Engagement (Pharmacodynamics) AnalysisB->ResultB Correlation Correlate Data ResultA->Correlation ResultB->Correlation

Troubleshooting Guide and FAQs

Here are solutions to common issues you might encounter, based on the known properties of this compound.

FAQ 1: The drug concentration in tissue is below the detection limit, but the tumor is still responding. Why?

  • Potential Cause: This is a known characteristic of this compound. It binds to its targets (VEGFR2 and PDGFRβ) with an extremely long residence time, a phenomenon known as slow dissociation or long residence time [2].
  • Solution: Do not rely solely on drug concentration measurements. Use a pharmacodynamic (PD) marker like the phosphorylation level of VEGFR2 (phospho-VEGFR2) measured by Western blot. Studies show that phospho-VEGFR2 can be almost completely suppressed even after this compound blood and tissue concentrations fall below the detection limit [1]. This PD marker is a more reliable indicator of biological activity.

FAQ 2: My drug is poorly soluble, leading to formulation challenges for in vitro assays.

  • Potential Cause: this compound is a poorly water-soluble compound [3].
  • Solution: As done in the ophthalmic emulsion study, use a co-solvent like dimethyl sulfoxide (DMSO) to create a stock solution for in vitro use. For in vivo administration, a suspension in 0.5% methylcellulose has been successfully used [1].

FAQ 3: How can I ensure my analytical method for this compound detection is reliable?

  • Solution: While the primary studies don't detail their method validation, you should follow bioanalytical method validation guidelines. A recent review highlights that many published methods lack comprehensive validation [4]. Key parameters to validate for a quantitative method like HPLC-MS/MS include [4]:
    • Specificity: Confirms the signal is from this compound and not matrix interference.
    • Accuracy & Precision: Ensures the method is correct and reproducible.
    • Sensitivity (LLOQ): Determines the lowest concentration that can be reliably measured.
    • Stability: Confirms this compound is stable during sample storage and processing.

References

TAK-593 Ophthalmic Emulsion: Stability & Formulation Guide

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed breakdown of the emulsion composition and the key stability criteria your formulation should meet.

Table 1: Optimized Formulation and Stability Parameters for TAK-593 Emulsion

Component / Parameter Role / Definition Target / Value
Active Pharmaceutical Ingredient
This compound VEGF receptor tyrosine kinase inhibitor 0.02-0.06% (w/v)
Lipid Phase
Castor Oil Dissolves the poorly water-soluble drug 5% (w/v)
Aqueous Phase & Emulsifier
Polysorbate 80 Emulsifying agent 4% (w/v)
Viscosity Enhancer
Xanthan Gum Increases viscosity to improve drug delivery to the posterior eye 0.5% (w/v) (final)
Other Excipients Tonicity agent, buffering agent, chelating agent Glycerin (4.4%), Sodium Acetate (0.1%), Boric Acid (0.2%), Disodium Edetate (0.04%)
Critical Quality Attributes
Mean Particle Size Measured by dynamic light scattering (e.g., Nano-ZS) Data not specified in study; monitor for consistency
Viscosity Measured by cone plate viscometer (e.g., TVE-25) Data not specified; increased with xanthan gum
Physical Stability Centrifugation at 20,000 × g for 20 minutes No creaming observed
Formulation Diagram

The following diagram illustrates the two-step preparation workflow for the this compound emulsion as described in the research:

G cluster_step1 Step 1: Create Coarse Emulsion cluster_step2 Step 2: High-Pressure Homogenization Start Start Emulsion Preparation A A. Aqueous Phase: - Polysorbate 80 - Glycerin - Disodium Edetate - Buffering Agents - Water Start->A B B. Oil Phase: - this compound dissolved in  Castor Oil (at 70°C) Start->B C Mix A + B at 70°C Emulsify with homogenizer (8000 rpm, 15 min) A->C B->C D Cool to Room Temp. Adjust to pH 5.5 C->D E Process Coarse Emulsion with High-Pressure Homogenizer (240 MPa, 20 passes) D->E F Cool Final Emulsion to Room Temperature E->F End Final this compound Emulsion F->End


Frequently Asked Questions (FAQs)

Q1: Why is castor oil used as the lipid phase in this emulsion? The selection was based on a solubility screening. The solubility of this compound, a poorly water-soluble drug, was measured in various oils. Castor oil was chosen because it demonstrated a high capacity to dissolve this compound, which is critical for creating a stable and potent formulation [1].

Q2: What is the function of xanthan gum in the formulation, and are there alternatives? Xanthan gum acts as a viscosity enhancer. The study found that increasing the formulation's viscosity via xanthan gum directly improved the delivery of this compound to the posterior segment of the eye (the retina and choroid). The research selected xanthan gum over alternatives like Hydroxypropylmethyl cellulose (HPMC) or Methylcellulose (MC) based on the resulting emulsion's properties and viscosity profile. It was also noted that topical administration of xanthan gum does not damage the corneal surface [1].

Q3: How was the stability of the this compound emulsion assessed? The researchers used a centrifugation test as a key indicator of physical stability. The emulsion was centrifuged at 20,000 × g for 20 minutes and observed for creaming (layer separation). The formulated this compound emulsion showed no creaming after this test, indicating good short-term physical stability [1].

Q4: Did the study confirm the emulsion's therapeutic efficacy? Yes. In a laser-induced choroidal neovascularization model (a common animal model for AMD), the this compound emulsion eye drops demonstrated the same angiogenesis-suppression efficacy as an anti-VEGF antibody administered via intravitreal injection. This confirms that the emulsion successfully delivers an effective drug concentration to the back of the eye [1].

Troubleshooting Guide

Problem: Poor Solubility of this compound in the Pre-emulsion Mix

  • Solution: Ensure the oil phase is heated to 70°C to fully dissolve this compound in castor oil before emulsification. The original protocol specifies this step to achieve a saturated solution and prevent drug crystallization [1].

Problem: Inconsistent Particle Size or Coarse Emulsion

  • Solution: Strictly follow the two-step homogenization process. The use of a high-pressure homogenizer (at 240 MPa for 20 passes) is critical for reducing and standardizing the droplet size of the emulsion, which influences both stability and drug delivery efficiency [1].

Problem: Low Drug Delivery to the Posterior Segment

  • Solution: Verify the concentration of the viscosity enhancer. The study showed that drug delivery was enhanced by both the formulation concentration and the addition of viscosity enhancers like xanthan gum [1].

References

TAK-593 viscosity enhancers ophthalmic delivery

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 Ophthalmic Emulsion: Formulation Guide

For researchers developing this compound eye drops, here is a summary of the foundational formulation based on a recent preclinical study [1] [2].

Component Function Concentration (% w/v)
This compound Active Pharmaceutical Ingredient (VEGFR/PDGFR inhibitor) 0.02 - 0.06
Castor Oil Oil Phase (for solubilizing this compound) 5.0
Polysorbate 80 Emulsifying Agent 4.0
Xanthan Gum Viscosity Enhancer 0.5 (in final mix)
Glycerin Tonicity Agent 4.4
Disodium Edetate Chelating Agent 0.04
Sodium Acetate & Boric Acid Buffering Agent (pH 5.5) 0.1 & 0.2
Water (Purified) Aqueous Phase q.s. to 100%

This oil-in-water emulsion is designed to deliver a poorly water-soluble drug to the posterior segment of the eye non-invasively [1]. The selection of xanthan gum as the viscosity enhancer was based on its favorable emulsion properties and a reported good safety profile for corneal surfaces [2].

Performance Data & Characterization

The table below summarizes key characterization data and in-vivo findings for the formulated emulsion, providing benchmarks for your experiments [1] [2].

Aspect Parameter Result / Finding
Physical Characterization Mean Particle Size Determined by dynamic light scattering (PCS).
Viscosity Modified by the addition of 0.5% xanthan gum.
Physical Stability No creaming observed after centrifugation (20,000 × g, 20 min).
In-Vivo Performance Drug Delivery Delivery to the posterior eye segment increased with formulation concentration and the addition of xanthan gum.
Pharmacological Efficacy In a laser-induced CNV model, the this compound emulsion showed efficacy equivalent to anti-VEGF antibody intravitreal injection.

Experimental Protocols

Here are detailed methodologies for core experiments cited in the research.

Protocol 1: Emulsion Preparation Workflow

This two-step method outlines the preparation of the this compound emulsion [2].

G A Step 1: Create Aqueous Phase B Dissolve in Water (70°C): - Polysorbate 80 (8%) - Glycerin (4.4%) - Disodium Edetate (0.04%) - Buffers (NaAc & H3BO3) A->B E Primary Emulsification B->E C Step 1: Create Oil Phase D Dissolve this compound in Castor Oil (70°C) C->D D->E F Mix Phases & Homogenize (8000 rpm, 15 min) E->F G Cool to Room Temperature Adjust to pH 5.5 F->G H Step 2: High-Pressure Homogenization G->H I Process Coarse Emulsion (240 MPa, 20 passes, 20°C) H->I J Final this compound Emulsion I->J

Protocol 2: Adding a Viscosity Enhancer

To incorporate xanthan gum into the base emulsion [2]:

  • Prepare a separate 1% (w/v) solution of xanthan gum in an acetate buffer (pH 5.5).
  • Mix and stir equal volumes of the freshly prepared this compound base emulsion and the 1% xanthan gum solution. This results in a final emulsion containing 0.5% xanthan gum.
Protocol 3: Key Characterization Experiments
  • Particle Size Analysis: Measure the mean particle size (droplet diameter) of the emulsion using dynamic light scattering with a particle size analyzer (e.g., Malvern Nano-ZS). Dilute the emulsion 100-fold with distilled water before measurement at 25°C [2].
  • Viscosity Measurement: Determine the viscosity of the final emulsion using a cone plate viscometer (e.g., TVE-25) at 20°C. Calibrate the system with standard viscosity fluids prior to use [2].
  • Physical Stability Test (Creaming): Subject the emulsion to high-speed centrifugation (e.g., 20,000 × g for 20 minutes). Observe the appearance of the emulsion before and after centrifugation to check for phase separation (creaming) [2].

Frequently Asked Questions (FAQs)

Q1: Why was xanthan gum chosen as the viscosity enhancer over other agents like HPMC or MC? The study selected xanthan gum based on an evaluation of the resulting emulsion's properties and viscosity. Furthermore, a key advantage cited in the literature is that topical administration of xanthan gum does not cause damage to the corneal surface, making it a favorable choice for patient safety [2].

Q2: Does increasing the viscosity of the emulsion with xanthan gum impact its physical stability? In the referenced study, the this compound emulsion with xanthan gum showed no signs of creaming after a centrifugation test at 20,000 × g for 20 minutes, indicating good physical stability [2]. However, long-term shelf-life stability should be confirmed through ICH-guided stability studies.

Q3: What evidence supports the claim that this emulsion can deliver the drug to the back of the eye? The research provides two key pieces of evidence [1] [2]:

  • Pharmacokinetic Data: Quantitative analysis showed that delivery of this compound to the posterior eye segment increased with both higher drug concentration and the addition of viscosity enhancers.
  • Pharmacodynamic Efficacy: In a laser-induced choroidal neovascularization (CNV) model in rats, the this compound emulsion eye drops demonstrated angiogenesis-suppression efficacy equivalent to anti-VEGF antibody administered via intravitreal injection.

Q4: What is the current development status of this compound as a drug? It is important for researchers to note that this compound was initially investigated as a systemic anti-cancer agent. According to drug development databases, its highest phase reached was Phase 1, and its development has been discontinued [3]. The research on the ophthalmic emulsion represents a promising repurposing of the compound for local ocular delivery.

References

Technical Support Center: TAK-593 Anti-Angiogenic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Mechanism of Action

What is TAK-593 and what is its primary mechanism?

This compound (N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide) is a highly potent and selective small-molecule inhibitor targeting receptor tyrosine kinases in the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) families [1] [2].

  • Primary Targets: It predominantly inhibits VEGF Receptor 2 (VEGFR2/KDR) and PDGF Receptor β (PDGFRβ) [1].
  • Unique Pharmacological Profile: A key characteristic is its uniquely long-acting inhibitory profile on these receptors. Studies indicate that even after blood and tissue concentrations fall below detectable limits, phosphorylation of VEGFR2 remains almost completely suppressed [1].
  • Structural Basis for Potency: The molecular design features a 2-acylamino-6-phenoxyimidazo[1,2-b]pyridazine core. The N1-nitrogen of this core forms a hydrogen bond with the backbone NH of Cys919 in the VEGFR2 hinge region. Additionally, a CH...O hydrogen bond interaction occurs between the 8-position CH proton and the carbonyl of Glu917, contributing to its high affinity and long residence time on the target [2] [3].

The diagram below illustrates the primary signaling pathways inhibited by this compound and its consequent anti-angiogenic effects.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF_BB PDGF_BB PDGFRb PDGFRb PDGF_BB->PDGFRb TAK593 TAK593 TAK593->VEGFR2 inhibits TAK593->PDGFRb inhibits Reduced Vessel Permeability Reduced Vessel Permeability TAK593->Reduced Vessel Permeability leads to Angiogenesis Angiogenesis High Vessel Permeability High Vessel Permeability Angiogenesis->High Vessel Permeability Receptor Phosphorylation Receptor Phosphorylation VEGFR2->Receptor Phosphorylation PDGFRb->Receptor Phosphorylation Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration Receptor Phosphorylation->Endothelial Cell Proliferation & Migration Pericyte Recruitment Pericyte Recruitment Receptor Phosphorylation->Pericyte Recruitment Endothelial Cell Proliferation & Migration->Angiogenesis Immature Vessel Stabilization Immature Vessel Stabilization Pericyte Recruitment->Immature Vessel Stabilization Immature Vessel Stabilization->Angiogenesis

Key Experimental Findings & Data

What is the experimental evidence for this compound's effects on tumor vessels?

Preclinical studies demonstrate that this compound exerts potent anti-tumor effects through a multi-faceted anti-angiogenic mechanism.

In Vitro Profiling of this compound
Assay Cell Type / Model Key Finding / IC₅₀ Value Significance / Reference
VEGFR2 Kinase Inhibition Enzyme Assay IC₅₀ = 0.95 nM [3] Confirms direct, high-potency target engagement.
VEGF-Stimulated HUVEC Proliferation Human Umbilical Vein Endothelial Cells (HUVECs) IC₅₀ = 3.9 nM [1] Demonstrates potent blockade of endothelial cell growth.
PDGF-Stimulated CASMC Proliferation Human Coronary Artery Smooth Muscle Cells (CASMCs) IC₅₀ = 25 nM [1] Confirms inhibition of PDGF signaling, relevant to pericyte function.
VEGF-Induced Tube Formation HUVECs co-cultured with Fibroblasts Potent inhibition of tube area [1] Disrupts the ability of endothelial cells to form vessel-like structures.
In Vivo Efficacy and Pharmacodynamic Data
Study Type Model (e.g., Xenograft) Key Findings Reference
Anti-Tumor Efficacy Various human cancer xenografts (e.g., MKN45, A549, RCC-02-JCK) Strong anti-tumor effects with good tolerability after oral administration [1] [1]
Pharmacodynamic Marker A549 tumor-bearing mice Near-complete suppression of phospho-VEGFR2 long after compound clearance [1] [1]
Vessel Permeability A549 tumor-bearing mice (using DCE-MRI) Reduced tumor vessel permeability prior to onset of anti-tumor activity [1] [1]
Immunohistochemistry A549 tumor tissues Decreased microvessel density (CD31+), inhibition of pericyte recruitment, anti-proliferative & pro-apoptotic effects [1] [1]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature.

Tube Formation Assay (In Vitro Angiogenesis)

Objective: To assess the ability of this compound to inhibit the formation of capillary-like tubular structures by endothelial cells, a key step in angiogenesis [1].

  • Cell Co-culture System: Human Umbilical Vein Endothelial Cells (HUVECs) are co-cultured with Normal Human Dermal Fibroblasts (NHDFs) to mimic a more physiologically relevant environment.
  • Stimulation and Inhibition: The co-culture is treated with VEGF (e.g., 10-50 ng/mL) to induce tube formation. This compound is added at various concentrations (e.g., 1-100 nM) to evaluate its inhibitory effect.
  • Duration: The assay typically runs for 5-7 days to allow for robust network formation.
  • Staining and Quantification: Cells are fixed and stained with an anti-human CD31 antibody (a platelet endothelial cell adhesion molecule marker). Tube structures are visualized using fluoroscopic imaging.
  • Data Analysis: The total tube area is quantified using image analysis software (e.g., Metamorph software). The IC₅₀ for inhibition is calculated from the dose-response curve [1].
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

Objective: To non-invasively measure the change in tumor vessel permeability and blood flow in response to this compound treatment [1].

  • Animal Model: Mice bearing subcutaneous human tumor xenografts (e.g., A549 lung carcinoma).
  • Contrast Agent: A paramagnetic contrast agent (e.g., Gadolinium-based) is administered intravenously.
  • Image Acquisition: A series of T1-weighted or T2*-weighted MR images are acquired rapidly before, during, and after the contrast agent injection.
  • Pharmacokinetic Modeling: The time course of contrast agent arrival and washout in the blood and within the tumor tissue is analyzed using appropriate pharmacokinetic models (e.g., Tofts model).
  • Key Parameters: The volume transfer constant (Ktrans) is a primary parameter derived, which reflects vascular permeability and blood flow. A decrease in Ktrans after this compound treatment indicates reduced vessel permeability [1].

The workflow for assessing this compound's effects using these key assays is summarized below.

G cluster_invitro In-Vitro Profiling cluster_invivo In-Vivo Evaluation Start Start A1 Kinase Assay (VEGFR2/PDGFRβ) Start->A1 A2 Cell Proliferation Assay (HUVECs, CASMCs) A1->A2 A3 Tube Formation Assay (HUVEC + Fibroblast Co-culture) A2->A3 R1 Target Engagement & Cellular Potency A3->R1 B1 Tumor Xenograft Models (Oral Dosing of this compound) B2 Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis B1->B2 B3 DCE-MRI for Vessel Permeability B2->B3 B2->B3 Temporal Link B4 Immunohistochemistry (e.g., CD31, Cell Proliferation/Apoptosis Markers) B3->B4 R2 In-Vivo Efficacy & Mechanism Confirmation B4->R2 R1->B1

Frequently Asked Questions (FAQs)

Q1: Why does this compound inhibit both VEGFR and PDGFR, and what is the therapeutic advantage? A1: Tumor angiogenesis relies on two key cell types: endothelial cells (forming the vessel lumen) and pericytes (providing stabilizing coverage). VEGF/VEGFR signaling primarily drives endothelial cell function, while PDGF/PDGFRβ signaling is crucial for recruiting pericytes to immature vessels. By simultaneously inhibiting both VEGFR and PDGFRβ, this compound targets both cell types, leading to a more comprehensive anti-angiogenic effect. This dual inhibition can potentially disrupt mature, stabilized vessels that might be resistant to anti-VEGF therapy alone and overcome resistance mechanisms [1].

Q2: The plasma exposure of this compound is relatively low, yet it shows strong efficacy. How is this possible? A2: This is attributed to the long residence time of this compound on its target kinases. Pharmacodynamic studies showed that phosphorylation of VEGFR2 remained almost completely suppressed even after the compound was cleared from the bloodstream and tissues. This prolonged target engagement means that intermittent dosing can maintain pharmacological activity, allowing for strong anti-tumor effects despite low overall systemic exposure [1].

Q3: Has this compound been developed for other indications beyond oncology? A3: Yes. Recent research (2023) has explored the potential of a this compound ophthalmic emulsion for treating neovascular Age-Related Macular Degeneration (AMD). The goal is to provide a non-invasive alternative to intravitreal injections. Studies in a laser-induced choroidal neovascularization model showed that the emulsion eye drops achieved drug concentrations in the posterior eye segment sufficient to suppress angiogenesis with an efficacy equivalent to anti-VEGF antibody intravitreal injection [4] [5].

References

TAK-593 combination therapy resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 Technical Profile

This compound is a highly potent and selective inhibitor targeting receptor tyrosine kinases in the VEGF and PDGF families. Its key characteristic is a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ. Even after plasma and tissue concentrations become undetectable, phosphorylation of VEGFR2 remains almost completely suppressed [1].

The anti-tumor and anti-angiogenic effects of this compound are summarized below [1]:

Experimental Model Observed Effect of this compound
Cellular Models (HUVECs, CASMCs) Potent inhibition of VEGF- and PDGF-stimulated cellular phosphorylation and proliferation.
Tube Formation Assay (HUVECs co-cultured with fibroblasts) Potent inhibition of VEGF-induced endothelial tube formation.
In Vivo Models (Various human cancer xenografts) Strong anti-tumor effects; good tolerability; anti-proliferative & pro-apoptotic effects on tumor cells; decreased vessel density; inhibition of pericyte recruitment to microvessels.
Dynamic Contrast-Enhanced MRI Reduced tumor vessel permeability prior to the onset of anti-tumor activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary proposed mechanisms for resistance to a this compound-based therapy? While specific to this compound are not published, resistance to anti-angiogenic therapy like VEGFR/PDGFR inhibition generally occurs through two main pathways:

  • Tumor-Intrinsic Adaptation: Cancer cells may upregulate alternative pro-angiogenic signaling pathways to bypass VEGFR/PDGFR blockade. Key candidates include the Fibroblast Growth Factor (FGF)/FGFR pathway [2] and the HGF/MET pathway.
  • Microenvironmental Changes: The tumor microenvironment can be remodeled to promote resistance. This includes:
    • Recruitment of Pro-Angiogenic Cells: Increased recruitment of pro-angiogenic inflammatory cells.
    • Enhanced Pericyte Coverage: Increased pericyte coverage on tumor vessels, making them less sensitive to VEGF withdrawal [1] [3]. This compound itself inhibits pericyte recruitment via PDGFRβ inhibition, which is one of its strengths; resistance might involve PDGFR-independent pericyte recruitment.

Q2: Our in vivo models are no longer responding to this compound. What combination strategies should we investigate? Rational combination therapies should aim to target the predicted resistance mechanisms.

Proposed Combination Partner Rationale & Mechanism Key Readouts
FGFR Inhibitors (e.g., Lenvatinib) Prevents escape via FGF signaling, a common resistance pathway to VEGFR inhibitors. Lenvatinib simultaneously inhibits VEGFRs and FGFRs [2]. Inhibition of FRS2 and Erk1/2 phosphorylation in tumor tissue; sustained reduction in tumor microvessel density [2].
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) VEGF inhibition can modulate the immunosuppressive tumor microenvironment. Combining with immunotherapy may synergistically enhance anti-tumor immunity [4]. Tumor-infiltrating lymphocyte (TIL) counts by IHC; cytokine profiling; overall survival.
MEK or ERK Inhibitors Targets downstream signaling in the MAPK pathway, a common node for multiple receptor tyrosine kinases. This can block proliferative signals from alternative pathways [5] [6]. Reduction in p-ERK levels in tumor lysates; inhibition of tumor cell proliferation in co-culture models.

Q3: We are not observing the expected anti-tumor effect with this compound in our xenograft model. How should we troubleshoot the dosing regimen? The long duration of target engagement is crucial for this compound's efficacy [1]. Follow this troubleshooting workflow:

G A Unexpected Lack of Efficacy B Verify Target Engagement A->B C Measure Phospho-VEGFR2 Level B->C D Insufficient Suppression C->D E Adequate Suppression C->E F1 Check Plasma/Tissue PK D->F1 F2 Re-evaluate Biological Model E->F2 G1 Adjust Dose/Frequency F1->G1 Low Exposure G2 Investigate Alternative Resistance F2->G2 e.g., Check FGF signaling

Experimental Protocols for Key Assays

1. Protocol: Assessing Target Engagement via VEGFR2 Phosphorylation *In Vivo* This is a critical pharmacodynamic (PD) assay to confirm this compound is hitting its target [1].

  • Procedure:
    • Dosing: Administer this compound or vehicle to tumor-bearing mice.
    • VEGF Challenge: At various time points post-dose (e.g., 4, 12, 24, 48 hours), administer recombinant VEGF intravenously 5 minutes before euthanasia.
    • Tissue Collection: Excise tumors and snap-freeze in liquid nitrogen.
    • Analysis: Homogenize tumor tissue and perform Western blotting using antibodies against phospho-Tyr951-VEGFR2 and total VEGFR2.
  • Troubleshooting Tip: If pVEGFR2 is not suppressed at later time points despite initial efficacy, it indicates that the drug's residence time on the target is shorter in your model, and a different dosing schedule may be needed.

2. Protocol: Evaluating Anti-Angiogenic and Anti-Tumor Effects

  • Tube Formation Assay [1]:
    • Co-culture Human Umbilical Vein Endothelial Cells (HUVECs) with normal human dermal fibroblasts.
    • Treat the co-culture with VEGF and varying concentrations of this compound for 7 days.
    • Fix and stain with an anti-CD31 antibody to visualize endothelial networks.
    • Use fluoroscopic imaging and software (e.g., Metamorph) to quantify the total tube area.
  • *In Vivo* Efficacy Study [1]:
    • Implant human cancer cells (e.g., gastric MKN45, lung A549) subcutaneously in immunocompromised mice.
    • Once tumors are established, randomize mice into groups and administer this compound orally (e.g., twice daily).
    • Monitor tumor volumes and body weight at least twice weekly.
    • For endpoint analysis, perform immunohistochemistry on tumor sections for markers like CD31 (vessel density), Ki-67 (cell proliferation), and TUNEL (apoptosis).

I hope this structured technical guide provides a solid foundation for your research on this compound. The field of kinase inhibitor resistance is rapidly evolving.

References

Mechanism of Action: How TAK-593 Inhibits Pericyte Recruitment

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, understanding the compound's mechanism is the first step in troubleshooting related experiments. TAK-593 is a highly potent and selective small-molecule inhibitor that targets specific receptor tyrosine kinases (RTKs).

The following diagram illustrates the proposed mechanism by which this compound disrupts pericyte recruitment and leads to vessel destabilization.

G cluster_0 Normal Signaling cluster_1 This compound Effect PDGFBB PDGF-BB (Secreted by ECs) PDGFRb PDGFRβ (On Pericytes) PDGFBB->PDGFRb Phosphorylation Receptor Phosphorylation & Downstream Signaling PDGFRb->Phosphorylation Inhibition Inhibition of PDGFRβ Phosphorylation PericyteRecruitment Pericyte Recruitment & Vessel Stabilization Phosphorylation->PericyteRecruitment VesselDestabilization Impaired Pericyte Coverage Vessel Destabilization TAK593 This compound Inhibitor TAK593->Inhibition Binds PDGFRβ Inhibition->VesselDestabilization Leads to

Beyond its action on PDGFRβ, this compound is a multi-targeted inhibitor. It also potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), primarily expressed on endothelial cells [1] [2]. This dual inhibition is significant because it simultaneously disrupts two critical pathways in tumor angiogenesis: the growth of endothelial cells (via VEGFR2 inhibition) and the stabilization of the newly formed vessels (via PDGFRβ inhibition) [1]. This combined effect can lead to more potent anti-tumor activity compared to targeting a single pathway.

Experimental Data & Protocols

Here is a summary of the key experimental findings and methodologies related to this compound's effect on pericytes, based on pre-clinical studies.

Table 1: Key Experimental Findings on this compound and Pericyte Recruitment

Experimental Model Key Finding Related to Pericytes Citation
Human cancer xenograft models (e.g., A549 lung carcinoma) Decreased microvessel density and inhibition of pericyte recruitment to microvessels in vivo. [1]
In vitro and in vivo models Exhibits uniquely long-acting inhibitory profile towards PDGFRβ. Pharmacodynamic marker suppression outlasts detectable plasma drug levels. [1] [2]
Various human cancer xenografts Shows strong anti-tumor effects with good tolerability following oral administration. [1]
Detailed Experimental Protocol for Assessing Pericyte Recruitment In Vivo

The following workflow is based on the immunohistochemical analysis described in the research [1].

G Start Establish Tumor Xenografts Treat Oral Administration of This compound or Vehicle Start->Treat Dissect Dissect Tumor Tissues Treat->Dissect Embed Embed in OCT Compound and Prepare Cryosections Dissect->Embed Stain Immunohistochemical Staining Embed->Stain Stain_sub1 Primary Antibody: Anti-CD31 (Endothelial cells) Cell-type specific marker (Pericytes) Stain->Stain_sub1 Analyze Image Analysis & Quantification Stain_sub2 Secondary Antibody: Fluorophore-conjugated Stain_sub1->Stain_sub2 Stain_sub2->Analyze

Key Materials and Reagents:

  • Animal Model: Athymic nude mice or SCID mice with subcutaneously implanted human tumor xenografts [1].
  • Compound: this compound suspended in 0.5% methylcellulose for oral administration [1].
  • Antibodies:
    • For Endothelial Cells: Rat anti-mouse CD31 monoclonal antibody (for vessel density) [1].
    • For Pericytes: The specific pericyte marker used in the this compound study was not explicitly named, but common markers for this purpose include NG2 or α-Smooth Muscle Actin (α-SMA). You will need to select and validate an appropriate antibody [1].
  • Detection: Fluorophore-conjugated secondary antibodies and fluorescence microscopy.

Frequently Asked Questions & Troubleshooting

Q1: Our in vivo experiments show inconsistent pericyte coverage results after this compound treatment. What could be the cause?

  • A: Inconsistency can stem from several factors:
    • Timing of Tissue Collection: this compound has a long duration of action. The pharmacodynamic effect (inhibition of PDGFRβ phosphorylation) persists even after plasma concentrations become undetectable [1]. Ensure you are collecting tissue at a consistent and justified time point post-dosing, potentially across a time-course experiment.
    • Tumor Model Variability: Different tumor types and even different stages of growth can have varying degrees of pericyte coverage and dependence on the PDGF pathway [1]. Characterize your model's baseline pericyte coverage.
    • Antibody Specificity: The choice and validation of the pericyte marker antibody (e.g., NG2, α-SMA) are critical. Confirm the antibody's specificity in your specific tumor model.

Q2: What is a suitable cellular assay to confirm this compound's activity on the PDGFRβ pathway?

  • A: A PDGF-stimulated cell proliferation assay using pericyte-relevant cells is a direct functional assay.
    • Recommended Cell Line: Human Coronary Artery Smooth Muscle Cells (CASMCs), which are responsive to PDGF and share similarities with pericytes, were used in the original research [1].
    • Basic Protocol:
      • Starve CASMCs overnight in serum-free medium.
      • Pre-treat cells with this compound or vehicle for 2 hours.
      • Stimulate with recombinant human PDGF-BB (e.g., 10 ng/mL).
      • Incubate for 6 days and measure cell proliferation using a reliable method (e.g., Cell Counting Kit-8) [1].
    • Expected Outcome: this compound should potently inhibit PDGF-BB-stimulated proliferation with a low IC50 value.

Q3: Why would I use a dual VEGFR2/PDGFRβ inhibitor like this compound instead of a selective agent?

  • A: Dual inhibition provides a synergistic anti-angiogenic effect. VEGFR2 inhibition primarily targets endothelial cells to block new vessel formation, while PDGFRβ inhibition prevents pericyte recruitment, which stabilizes vessels and makes them less vulnerable to anti-VEGF therapy alone [1]. This approach can overcome resistance and lead to more potent anti-tumor activity [1].

References

TAK-593 long-acting inhibition maintenance strategies

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 Fact Sheet

For a quick overview, the table below summarizes the core characteristics of this compound.

Property Description
Full Name N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [1]
CAS Number 1005780-62-0 [2] [3]
Molecular Weight 445.47 g/mol [2] [3]
Mechanism of Action Potent and selective inhibitor of VEGFR and PDGFR receptor tyrosine kinase families; acts via a two-step slow-binding mechanism with an extremely long residence time on its targets [1] [4].
Primary Targets & IC50 VEGFR1 (3.2 nM), VEGFR2 (0.95 nM), VEGFR3 (1.1 nM), PDGFRα (4.3 nM), PDGFRβ (13 nM) [2] [3].
Physicochemical Properties Appears as a white solid powder. Soluble in DMSO (≥ 48.5 mg/mL). Store powder at -20°C in a desiccated environment [2] [3].

Core Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

Enzyme Assay for VEGFR2 Inhibition [3]

This protocol measures the direct inhibition of VEGFR2 kinase activity.

  • Principle: The assay quantifies the phosphorylation of a biotinylated polyGluTyr substrate by VEGFR2 in the presence of ATP and this compound.
  • Procedure:
    • Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 5 mM MgCl₂, 0.01% Tween-20, and 2 mM DTT.
    • To each well, add 0.1 nM of VEGFR2 and the test compound (this compound). Pre-incubate for 5 minutes at room temperature.
    • Initiate the catalytic reaction by adding ATP to a final concentration of 10 µM and the biotinylated polyGluTyr substrate at 0.1 µg/mL.
    • Stop the reaction by adding 25 µL of 100 mM EDTA.
    • Detect the phosphorylated product using a homogenous time-resolved fluorescence (HTRF) or AlphaScreen method by adding streptavidin-coated donor and acceptor beads. Incubate overnight in the dark.
    • Read the plate using an appropriate plate reader.
Cell Proliferation Assay (HUVEC) [1] [3]

This assay evaluates the anti-proliferative effect of this compound on VEGF-stimulated human umbilical vein endothelial cells (HUVECs).

  • Principle: The assay measures the ability of this compound to inhibit VEGF-driven endothelial cell proliferation.
  • Procedure:
    • Seed HUVECs in a 96-well plate at a density of 3,000 cells/well in Human Endothelial-SFM Growth Medium supplemented with 3% FBS. Culture overnight at 37°C with 5% CO₂.
    • The next day, add this compound at various concentrations, followed by the addition of 60 ng/mL VEGF.
    • Culture the cells for 5 days.
    • Assess cell proliferation using a colorimetric WST-8 formazan assay (e.g., Cell Counting Kit-8). Add the reagent to each well and measure the absorbance according to the manufacturer's instructions.
In Vivo Dosing Protocol (Mouse Xenograft Model) [1]

This describes a common in vivo protocol for evaluating the anti-tumor efficacy of this compound.

  • Principle: To assess the compound's ability to inhibit tumor growth in a live animal model.
  • Procedure:
    • Establish tumor xenografts by subcutaneously implanting human cancer cells (e.g., A549 lung carcinoma, MKN45 gastric cancer) into immunodeficient mice.
    • Once tumors are established, administer this compound orally, formulated in a 0.5% methylcellulose solution.
    • A typical efficacious dose is 0.25 mg/kg, administered twice daily.
    • Monitor tumor volumes regularly by caliper measurement and calculate volume using the formula: (Length × Width²) × 1/2.
    • Body weight should be monitored as an indicator of compound tolerability.

Troubleshooting FAQs

Q1: My this compound solution appears cloudy or has precipitate. How can I improve solubility?

  • A: this compound has a solubility of ≥ 48.5 mg/mL in DMSO [2]. For a higher concentration, warm the vial at 37°C and briefly shake it in an ultrasonic bath [2]. For in vivo studies, a recommended formulation is to prepare a sequential solution in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline [3]. Always prepare stock solutions fresh on the day of use, or store them at -20°C for short-term use.

Q2: I am not observing the expected inhibition in my cellular phosphorylation assay. What could be wrong?

  • A: Consider the following steps:
    • Pre-incubation is Critical: this compound is a slow-binding inhibitor [4]. Ensure you pre-incubate the compound with the cells or enzyme for a sufficient time (at least 2 hours for cells [1]) before adding the growth factor (VEGF/PDGF) stimulus.
    • Check Reagent Stability: Verify the activity and concentration of your growth factors (VEGF, PDGF-BB).
    • Confirm Pathway Activation: Include a positive control (cells stimulated with VEGF but no inhibitor) to ensure the phosphorylation pathway is being adequately activated.

Q3: The in vivo anti-tumor effect of this compound persists longer than its plasma concentration. Is this normal?

  • A: Yes, this is a hallmark of this compound's mechanism. It exhibits an extremely long residence time on its targets (VEGFR2 and PDGFRβ), with a dissociation half-life of over 17 hours [4]. This means the pharmacodynamic effect (inhibition of phosphorylation) lasts long after the compound has been cleared from the bloodstream [1]. This property should be factored into your dosing schedule design.

Mechanism of Action and Workflow

The following diagrams illustrate the key mechanistic and experimental concepts to guide your research.

Diagram 1: this compound Inhibits Key Angiogenic Signaling Pathways

G VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PDGF PDGF Ligand PDGFRb PDGFRβ PDGF->PDGFRb Binds EndothelialProlif Endothelial Cell Proliferation & Migration VEGFR2->EndothelialProlif Activates PericyteRecruitment Pericyte Recruitment & Vessel Stabilization PDGFRb->PericyteRecruitment Activates Angiogenesis Tumor Angiogenesis EndothelialProlif->Angiogenesis PericyteRecruitment->Angiogenesis TAK593 This compound Inhibitor TAK593->VEGFR2 Inhibits TAK593->PDGFRb Inhibits

Diagram 2: Experimental Workflow for Profiling this compound

G Start Start: Biochemical Characterization A1 Enzyme Assay (IC50 Determination) Start->A1 A2 Mechanism of Action Study (Slow-Binding) A1->A2 B1 Cellular Phosphorylation Assay (Western Blot) A2->B1 B2 Cell Proliferation Assay (e.g., HUVEC) B1->B2 B3 Tube Formation Assay (In Vitro Angiogenesis) B2->B3 C1 Mouse Xenograft Models (Oral Dosing) B3->C1 C2 Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis C1->C2 C3 Immunohistochemistry (e.g., CD31 Staining) C2->C3 End End: Efficacy & Mechanism Summary C3->End InVitro In Vitro Profiling InVivo In Vivo Validation

References

TAK-593 compared to other VEGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 at a Glance

This compound is a novel small-molecule inhibitor identified for its highly potent and selective action against key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis [1] [2].

Feature Description
Primary Targets VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ [1] [3].
Core Mechanism Competitive ATP-binding site inhibitor with a two-step, slow-binding mechanism, classifying it as a Type II kinase inhibitor [2].
Key Differentiator Extremely long residence time on its targets (e.g., dissociation half-life >17 hours for VEGFR2), leading to sustained target suppression even after plasma clearance [1] [2].

Comparison with Other Anti-Angiogenic Approaches

The table below summarizes how this compound's strategy compares with other established and emerging anti-angiogenic modalities.

Therapeutic Approach Key Features Differentiation from this compound / Clinical Context
This compound (Preclinical) Dual VEGFR/PDGFR inhibition; long target residence; oral administration [1] [2]. Preclinical profile shows potential for potent, continuous pathway suppression with low plasma exposure.
Bevacizumab (Clinical) Monoclonal antibody targeting VEGF-A ligand; intravenous administration [1]. Targets a single ligand (VEGF-A); different mechanism and pharmacokinetic profile compared to small-molecule TKIs.
Other VEGFR TKIs (e.g., Fruquintinib) Small-molecule inhibitors of VEGFR; often used in combination with immunotherapy [4]. Fruquintinib is clinically approved (e.g., for colorectal cancer) and shows efficacy in combo with anti-PD-1 (e.g., Sintilimab) in Renal Cell Carcinoma [4].
Novel Bispecifics (e.g., Idafang) Single molecule (bispecific antibody) combining PD-1 and VEGF pathway inhibition [4]. Represents a next-generation approach integrating anti-angiogenesis and immunotherapy in one agent [4].

Detailed Experimental Data & Protocols

For your experimental design and analysis, here is a summary of the key data and methodologies from the this compound preclinical studies.

Quantitative Inhibition Profile

The following table summarizes the in vitro potency of this compound against its primary kinase targets [3]:

Kinase Target IC₅₀ Value (nM)
VEGFR1 3.2
VEGFR2 0.95
VEGFR3 1.1
PDGFRα 4.3
PDGFRβ 13
Cellular Assay (VEGF-stimulated HUVEC proliferation) IC₅₀ = 0.30 nM [1]
Key Experimental Protocols

The core experiments defining this compound's activity are outlined below [1]:

  • Kinase Inhibition Assays

    • Purpose: To determine the potency (IC50) and mechanism of kinase inhibition.
    • Methodology: Biochemical assays using purified kinase domains. This compound was tested against over 200 kinases to establish selectivity. Pre-incubation experiments and ligand displacement analyses were used to characterize its slow-binding kinetics and long residence time [2].
  • Cellular Proliferation Assays

    • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGF-driven proliferation; Human Coronary Artery Smooth Muscle Cells (HCASMCs) for PDGF-driven proliferation.
    • Protocol: HUVECs were treated with this compound and VEGF for 5 days; HCASMCs were starved and then treated with this compound and PDGF-BB for 6 days. Cell viability was measured using a Cell Counting Kit-8 (CCK-8) [1].
  • In Vivo Anti-Tumor Efficacy

    • Models: Various human cancer xenograft models (e.g., lung A549, gastric MKN45) in immunodeficient mice.
    • Dosing: this compound was administered orally, twice daily, often at low doses (e.g., 0.25 mg/kg).
    • Endpoint: Tumor volume measurement. A T/C value (Treated/Control ratio) of 34% was reported in an A549 model, indicating significant tumor growth inhibition [1] [3].

Visualizing the Dual-Target Mechanism

The following diagram illustrates the core signaling pathways inhibited by this compound and its proposed anti-tumor mechanism of action, integrating concepts from the search results [1] [5].

G TumorHypoxia Tumor Hypoxia VEGF VEGF Secretion TumorHypoxia->VEGF PDGF PDGF Secretion TumorHypoxia->PDGF VEGFR VEGFR (Endothelial Cell) VEGF->VEGFR Binds PDGFR PDGFR (Pericyte) PDGF->PDGFR Binds Angiogenesis Angiogenesis (Endothelial Proliferation & Migration) VEGFR->Angiogenesis VesselMaturation Vessel Maturation (Pericyte Recruitment & Coverage) PDGFR->VesselMaturation StableVessels Stabilized Tumor Vasculature Angiogenesis->StableVessels VesselMaturation->StableVessels TumorGrowth Tumor Growth & Survival StableVessels->TumorGrowth TAK593 This compound Inhibition TAK593->VEGFR Blocks TAK593->PDGFR Blocks

Research Implications and Future Directions

The preclinical data suggests this compound's unique long-acting inhibition could offer a therapeutic advantage by ensuring continuous pathway suppression [1]. However, its development status appears to be inactive, as no recent clinical data was found.

Current oncology research has moved strongly toward combination therapies. The success of combining a VEGFR TKI (Fruquintinib) with a PD-1 inhibitor (Sintilimab) in a Phase III RCC trial [4] highlights the clinical viability of this strategy. Furthermore, the development of bispecific antibodies like Idafang that target both VEGF and PD-1 pathways represents the cutting edge of this approach [4].

References

TAK-593 selectivity profile kinase panel

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 Selectivity Profile

This compound is a highly potent and selective inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families [1] [2] [3]. The table below summarizes its published inhibitory activity (IC50 values) against key targets.

Kinase Target IC50 Value (nM)
VEGFR2 (KDR) 0.95 [4] [5]
VEGFR3 1.1 [4] [5]
VEGFR1 3.2 [4] [5]
PDGFRα 4.3 [4] [5]
PDGFRβ 13 [4] [5]
Other Notable Targets IC50 Value (nM)
Fms 10 [4] [5]
Ret 18 [4] [5]

This compound demonstrates exceptional selectivity. When profiled against a broad panel of over 200 protein and lipid kinases, its IC50 values for targets outside the VEGFR and PDGFR families were typically above 100 nM, highlighting its clean off-target profile [6] [5]. A key characteristic of this compound is its slow dissociation rate from VEGFR2 and PDGFRβ, making it a long-acting, pseudo-irreversible inhibitor [1] [6].

Experimental Protocols for Kinase Profiling

The selectivity profile of this compound was established using a combination of biochemical and cellular assays. Here are the methodologies relevant to kinase profiling.

Biochemical Kinase Activity Assay

This method directly measures a compound's ability to inhibit kinase enzyme function [5].

  • Principle: A biotinylated substrate is phosphorylated by the kinase of interest in the presence of ATP. The amount of phosphorylated product is detected using streptavidin-coated donor and acceptor beads in an AlphaScreen system.
  • Procedure Outline:
    • Pre-incubation: The kinase is pre-incubated with this compound for 5 minutes at room temperature.
    • Reaction Initiation: The enzyme reaction is started by adding a solution containing ATP and the polyGluTyr substrate.
    • Reaction Stop: The reaction is halted by adding EDTA.
    • Detection: Streptavidin-coated beads are added, and the plate is incubated overnight. Signal readout is performed using a plate reader, and the IC50 value is calculated.
Cell-Based NanoBRET Target Engagement Assay

This modern, live-cell method quantitatively measures how a compound engages with kinase targets in a more physiologically relevant environment [7].

  • Principle: Kinases are genetically fused to a NanoLuc luciferase tag. A fluorescent tracer molecule binds to the kinase's active site. When an inhibitor (like this compound) displaces the tracer, it causes a decrease in the BRET signal, allowing for calculation of target occupancy.
  • Procedure Outline:
    • Cell Preparation: A library of plasmids encoding the kinase-NanoLuc fusions is prepared.
    • Transfection: Cells are transfected with these plasmids to express the target kinases.
    • Tracer & Compound Addition: The cells are treated with a single, optimized kinase tracer at four different concentrations, alongside the inhibitor compound.
    • Signal Measurement: The BRET signal is measured. A reduction in signal indicates that the compound is successfully competing with the tracer and binding to the kinase.

Visualizing the Anti-Angiogenic Mechanism and Profiling Workflow

The following diagrams illustrate how this compound exerts its anti-angiogenic effects and how its selectivity is profiled.

G Hypoxia Hypoxia TumorCell TumorCell Hypoxia->TumorCell VEGF VEGF TumorCell->VEGF PDGF PDGF TumorCell->PDGF VEGFR VEGFR VEGF->VEGFR Binds PDGFR PDGFR PDGF->PDGFR Binds EndothelialCell EndothelialCell VEGFR->EndothelialCell Pericyte Pericyte PDGFR->Pericyte Inhibitor This compound Inhibition Inhibitor->VEGFR Blocks Inhibitor->PDGFR Blocks Proliferation Proliferation EndothelialCell->Proliferation Promotes Recruitment Recruitment Pericyte->Recruitment Promotes VesselMaturation Stable Vessel Formation Proliferation->VesselMaturation Recruitment->VesselMaturation

G Start Start Kinase Profiling Method1 Biochemical Assay (Enzyme Activity) Start->Method1 Method2 Cell-Based Assay (NanoBRET Target Engagement) Start->Method2 Step1a Pre-incubate kinase with this compound Method1->Step1a Step1b Transfect cells with kinase-NanoLuc fusions Method2->Step1b Step2a Initiate reaction with ATP/Substrate Step1a->Step2a Step2b Add tracer and this compound to live cells Step1b->Step2b Step3a Detect phosphorylation via AlphaScreen Step2a->Step3a Step3b Measure BRET signal reduction Step2b->Step3b Result1 Output: IC50 values (Potency) Step3a->Result1 Result2 Output: % Target Occupancy (Binding in cells) Step3b->Result2

Interpretation and Strategic Value of the Profile

For researchers, the selectivity data for this compound provides critical insights:

  • Dual Anti-Angiogenic Action: Its potent inhibition of both VEGFR and PDGFRβ allows for simultaneous targeting of endothelial cells and pericytes, potentially overcoming resistance to VEGF-only inhibitors [1] [3].
  • Reduced Off-Target Toxicity: The high selectivity minimizes the risk of side effects mediated by the inhibition of unrelated kinases, a common challenge in kinase inhibitor development [6].
  • Long-Acting Effect: The unique slow-binding mechanism suggests that this compound could have a prolonged pharmacodynamic effect, potentially allowing for less frequent dosing in a clinical setting [1] [6].

References

TAK-593 efficacy vs sunitinib lenvatinib

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety outcomes from the CLEAR trial, comparing lenvatinib plus pembrolizumab against sunitinib.

Parameter Lenvatinib + Pembrolizumab Sunitinib Notes
Median PFS (Progression-Free Survival) 23.3 months [1] 9.2 months [1] Hazard Ratio (HR): 0.42; 95% CI: 0.34-0.52 [1]
Overall Survival (OS) Not reached [2] [1] Not reached [2] [1] HR: 0.72; 95% CI: 0.55-0.93 [1]
Objective Response Rate (ORR) 71.0% [1] 36.1% [1] Relative Risk: 1.97; 95% CI: 1.69-2.29 [1]
Complete Response (CR) Rate 17.2% [1] 4.2% [1]
Common Adverse Events (AEs) Hypertension, diarrhea, fatigue, musculoskeletal pain [3] [4] Diarrhea, fatigue, hand-foot syndrome, decreased platelet count [2] [4] Lenvatinib + pembrolizumab had a higher rate of grade ≥3 AEs and required more dose modifications [4].

Experimental Protocol from the CLEAR Trial

For researchers, the key methodological details of the CLEAR trial are as follows:

  • Study Design: Phase 3, randomized, open-label trial [2] [3] [1].
  • Patient Population: 1,069 patients with previously untreated, advanced clear cell RCC [2] [1].
  • Interventions:
    • Experimental Arm: Lenvatinib (20 mg orally once daily) plus Pembrolizumab (200 mg intravenously every 3 weeks) [3] [1].
    • Control Arm: Sunitinib (50 mg orally once daily for 4 weeks, followed by 2 weeks off) [3] [1].
  • Primary Endpoint: Progression-free survival (PFS) as assessed by investigators [3].
  • Key Secondary Endpoints: Overall survival (OS) and objective response rate (ORR) [3].

Mechanism of Action: Lenvatinib's Distinct Binding

A key differentiator for lenvatinib is its unique mechanism of action at the molecular level, which contributes to its potency.

G VEGFR2 VEGFR2 Lenvatinib Lenvatinib Rapid association\n(High kon) Rapid association (High kon) Lenvatinib->Rapid association\n(High kon)  Binding Sorafenib Sorafenib Slow association\n(Low kon) Slow association (Low kon) Sorafenib->Slow association\n(Low kon)  Binding Sunitinib Sunitinib Fast dissociation\n(Residence time <2.9 min) Fast dissociation (Residence time <2.9 min) Sunitinib->Fast dissociation\n(Residence time <2.9 min)  Binding ATP-binding site ATP-binding site DFG-in conformation DFG-in conformation ATP-binding site->DFG-in conformation  Binds to DFG-out conformation DFG-out conformation ATP-binding site->DFG-out conformation  Binds to Prolonged residence time\n(17 min) Prolonged residence time (17 min) DFG-in conformation->Prolonged residence time\n(17 min) Long residence time\n(64 min) Long residence time (64 min) DFG-out conformation->Long residence time\n(64 min) Rapid association\n(High kon)->ATP-binding site High potency (Kd=2.1nM) High potency (Kd=2.1nM) Prolonged residence time\n(17 min)->High potency (Kd=2.1nM) Slow association\n(Low kon)->ATP-binding site Lower potency (Kd=30nM) Lower potency (Kd=30nM) Fast dissociation\n(Residence time <2.9 min)->Lower potency (Kd=30nM)

Lenvatinib exhibits a unique binding mode to VEGFR2. It rapidly associates with the kinase and binds to its active form (DFG-in conformation), leading to a prolonged residence time and high potency. In contrast, sorafenib is a slow-binding type II inhibitor that targets the inactive (DFG-out) form, while sunitinib, a type I inhibitor, has fast binding kinetics but a much shorter residence time [5].

Biomarker Analyses and Resistance Mechanisms

Understanding biomarkers and resistance is crucial for drug development. Recent analyses from the CLEAR trial and other research indicate:

  • Consistent Efficacy Across Biomarkers: The superior efficacy of lenvatinib plus pembrolizumab over sunitinib was observed consistently across biomarker subgroups defined by PD-L1 expression, RCC driver gene mutations (VHL, PBRM1, SETD2, BAP1), and various gene expression signatures [6].
  • Resistance Challenges: Drug resistance remains a significant hurdle in RCC. Mechanisms include constitutive activation of HIF even after VHL loss correction, alterations in the p53 pathway, modulation of autophagy, and dysregulation of non-coding RNAs [7]. Overcoming these is a key focus of next-generation drug development.

Information on TAK-593

After a thorough search of the provided results, I was unable to find any clinical data, efficacy results, or direct comparisons for a drug called This compound. It does not appear in the context of the CLEAR trial or other RCC studies mentioned. To find information on this compound, you may need to search specialized databases like ClinicalTrials.gov or pharmaceutical company pipelines.

References

TAK-593 anti-tumor activity different cancer xenografts

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Tumor Activity of TAK-593 in Preclinical Models

The following table summarizes the experimental data on the anti-tumor efficacy of this compound against different human cancer xenografts established in immunodeficient mice. The treated/control ratio (T/C %) is a standard metric where a lower percentage indicates greater tumor growth inhibition [1].

Cancer Type Cell Line / Model Dosing Regimen Anti-Tumor Effect (T/C %) Reported Outcome
Lung Cancer A549 (human lung adenocarcinoma) 0.25 mg/kg, orally, twice daily for 2 weeks 34% [2] Potent tumor growth inhibition [1] [2]
Gastric Cancer MKN45 (human gastric cancer) 1 mg/kg, orally, twice daily ~20% (estimated from graph) [1] Strong anti-tumor effect [1]
Renal Cell Carcinoma RCC-02-JCK (human primary RCC) 1 mg/kg, orally, twice daily ~15% (estimated from graph) [1] Strong anti-tumor effect [1]
Glioblastoma U87 MG (intracranial model) 0.3 mg/kg, orally, twice daily N/A (Survival study) Significant extension of survival time [1]

Detailed Experimental Protocols

The anti-tumor activity data was generated using standardized in vivo protocols. Here is a detailed breakdown of the key methodologies cited in the research:

  • Xenograft Model Establishment: Human tumor cells (e.g., A549, MKN45) or tissue fragments (e.g., RCC-02-JCK) were implanted subcutaneously into the hind flanks of immunodeficient mice (athymic nude or SCID mice). For the glioblastoma model, U87 MG cells were injected intracranially [1].
  • Treatment Protocol: After the tumors were established (reaching a mean volume of approximately 50-150 mm³), mice were orally administered this compound or a vehicle control. The compound was typically formulated in a 0.5% methylcellulose solution. Dosing schedules varied but commonly involved twice-daily (BID) administration [1].
  • Efficacy Assessment:
    • Tumor Volume Measurement: For subcutaneous models, tumor dimensions were measured at least twice weekly using calipers. Tumor volume was calculated using the formula: (length × width²) × 1/2. The treated/control ratio (T/C %) was calculated as the percentage of the mean tumor volume in the treated group compared to the control group over the treatment period [1].
    • Survival Analysis: For the intracranial U87 MG glioblastoma model, the primary endpoint was the survival time of the mice, which was significantly extended by this compound treatment [1].
  • Pharmacodynamic Analysis: To confirm target engagement, researchers analyzed the inhibition of VEGFR2 phosphorylation (a key marker of drug activity) in tumor tissues or mouse lungs after VEGF stimulation, often using Western blotting techniques [1].

The diagram below illustrates the typical workflow for these xenograft efficacy studies.

Start Implant Human Tumor Cells into Immunodeficient Mice A Establish Tumors (Wait until 50-150 mm³) Start->A B Oral Administration of this compound or Vehicle Control (Twice Daily) A->B C Monitor Tumor Growth (Caliper Measurements) B->C D Calculate Tumor Volume & T/C % Ratio C->D E Analyze Target Engagement (e.g., Phospho-VEGFR2 Western Blot) D->E End Report Anti-Tumor Efficacy E->End

Mechanism of Action and Key Characteristics

This compound is a small molecule inhibitor that targets key receptors in tumor angiogenesis. Its unique properties are summarized below.

Feature Description
Primary Target Dual inhibitor of VEGFR2 and PDGFRβ kinase families [1] [3].
Key Mechanism Potently inhibits VEGF-stimulated endothelial cell proliferation and PDGF-stimulated pericyte recruitment, disrupting tumor blood vessels [1].
Inhibitory Profile IC₅₀ values: VEGFR2 (0.95 nM), VEGFR1 (3.2 nM), VEGFR3 (1.1 nM), PDGFRα (4.3 nM), PDGFRβ (13 nM) [2].
Unique Property Binds via a slow, two-step mechanism leading to an extremely long residence time on its targets (dissociation half-life >17 hours), resulting in prolonged pharmacodynamic effects beyond its plasma exposure [3].
Cellular Effects In vivo, it demonstrates anti-proliferative and pro-apoptotic effects on tumor cells, decreases vessel density, and inhibits pericyte coverage on microvessels [1].

The following diagram illustrates the primary signaling pathways inhibited by this compound and its consequences on the tumor microenvironment.

VEGF VEGF Ligand VEGFR VEGFR2 (Endothelial Cell) VEGF->VEGFR PDGF PDGF Ligand PDGFR PDGFRβ (Pericyte) PDGF->PDGFR EC_Proliff EC_Proliff VEGFR->EC_Proliff Pericyte_Recruit Pericyte Recruitment & Vessel Stabilization PDGFR->Pericyte_Recruit TAK593 This compound Inhibits TAK593->VEGFR Blocks TAK593->PDGFR Blocks Effect Therapeutic Effect: Vessel Pruning, Reduced Permeability, Tumor Growth Inhibition TAK593->Effect EC_Prolif Endothelial Cell Proliferation & Migration Angiogenesis Tumor Angiogenesis Pericyte_Recruit->Angiogenesis EC_Proliff->Angiogenesis

Research Context and Limitations

  • Therapeutic Rationale: The development of this compound was driven by the need to improve upon anti-VEGF monotherapy. Simultaneously inhibiting VEGFR (on endothelial cells) and PDGFR (on pericytes) targets both the initiation and stabilization of tumor blood vessels, a strategy thought to overcome resistance to VEGF-only blockade [1] [4].
  • Comparative Data Gap: The available search results for this compound focus on its standalone efficacy. They do not contain direct head-to-head experimental data comparing its performance to other specific anti-angiogenic drugs (e.g., sorafenib, sunitinib) within the same study.

References

TAK-593 Profile and Available Tolerability Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and available tolerability information for TAK-593.

Attribute Details on this compound
Drug Class Potent, selective small-molecule inhibitor of VEGFR and PDGFR-β tyrosine kinases [1] [2]
Key Preclinical Feature Exhibits a uniquely long-acting inhibitory profile on its targets, contributing to potent anti-angiogenic and anti-tumor activity despite low plasma exposure [1]
Clinical Trial Status A Phase I safety study (NCT00773929) was completed. No results on efficacy or detailed tolerability are publicly available [3].
Reported Tolerability Preclinical studies in animal models reported "good tolerability" [1]. The Phase I study aimed to determine the "safety and toxicity profile" and "maximum tolerated dose," confirming this was a focus of early development [3].

Comparative Tolerability of Other TKIs in Clinical Use

To provide context, the table below shows the tolerability profiles of several established TKIs, as reflected in their clinical labels. This illustrates the common challenge of adverse events with this drug class.

TKI Name Primary Target(s) Common/Notable Adverse Events (Based on Clinical Trials)
Asciminib [4] BCR-ABL1 Lower rates of Grade ≥3 AEs (38.0%) and AEs leading to discontinuation (4.5%) compared to other TKIs for CML.
Imatinib [4] BCR-ABL1, c-KIT, PDGFR Grade ≥3 AEs (44.4%); AEs leading to discontinuation (11.1%).
Alectinib [5] ALK Increased blood creatine phosphokinase (5-9%), increased ALT/AST (11-15%).
Brigatinib [5] ALK Increased creatine phosphokinase (26%), hypertension (14%), increased lipase (15%).
Lorlatinib [5] ALK Hypertriglyceridemia (20%), weight increased (17%), hypercholesterolemia (16%).
Ponatinib [6] BCR-ABL1 (including T315I mutant) Associated with increased toxicity, leading to more dose interruptions (66%) and discontinuations (15%) compared to imatinib.

Detailed Experimental Protocols from this compound Preclinical Studies

For research and development purposes, here are the key methodologies used to evaluate this compound's activity and efficacy in preclinical models [1].

  • Cell Proliferation Assay: Human umbilical vein endothelial cells (HUVECs) and coronary artery smooth muscle cells (CASMCs) were treated with this compound and stimulated with VEGF or PDGF-BB, respectively. Cell proliferation was determined after 5-6 days using a cell counting kit, and the half-maximal inhibitory concentration (IC50) was calculated [1].
  • Receptor Phosphorylation Assay: HUVECs and CASMCs were treated with this compound for 2 hours prior to stimulation with VEGF or PDGF-BB. Cell lysates were analyzed by Western blotting using antibodies against phospho-VEGFR2 and phospho-PDGFRβ to quantify inhibition of receptor activation [1].
  • Tube Formation Assay: HUVECs and normal human dermal fibroblasts were co-cultured with VEGF and this compound for 7 days. The cells were stained with an anti-CD31 antibody, and the tube area formed by endothelial cells was quantified using fluoroscopic imaging and image analysis software [1].
  • In Vivo Tumor Xenograft Models: this compound was administered orally to mice bearing various human cancer xenografts (e.g., gastric, renal, lung, glioblastoma). Anti-tumor effects were assessed by measuring tumor volume, and tolerability was monitored through body weight changes [1].
  • Pharmacodynamic Analysis: Mice bearing xenografts were orally administered this compound. At indicated times, lung tissues were collected and analyzed by Western blotting to detect levels of phospho-VEGFR2, demonstrating the prolonged target suppression despite low drug concentrations [1].

This compound Anti-Angiogenic Signaling Pathway

The following diagram illustrates the primary mechanism of action of this compound, based on preclinical research, and its role in the angiogenesis signaling pathway [1].

G cluster_path Angiogenesis Signaling Pathway Hypoxia Hypoxia VEGF VEGF Hypoxia->VEGF PDGF PDGF Hypoxia->PDGF VEGFR VEGFR VEGF->VEGFR Binds PDGFR PDGFR PDGF->PDGFR Binds TAK593 TAK593 TAK593->VEGFR Inhibits TAK593->PDGFR Inhibits Endothelial Cell\nProliferation/Migration Endothelial Cell Proliferation/Migration VEGFR->Endothelial Cell\nProliferation/Migration Pericyte Recruitment\n(Vessel Stabilization) Pericyte Recruitment (Vessel Stabilization) PDGFR->Pericyte Recruitment\n(Vessel Stabilization) Tube Formation Tube Formation Endothelial Cell\nProliferation/Migration->Tube Formation Mature Vessels Mature Vessels Pericyte Recruitment\n(Vessel Stabilization)->Mature Vessels

Insights for Researchers

  • Potential Beyond Oncology: Recent research (2023) has explored the repurposing of this compound into an ophthalmic emulsion for treating age-related macular degeneration (AMD). The goal is to achieve a non-invasive alternative to intravitreal injections, with studies showing promising delivery to the posterior eye segment and efficacy in a laser-induced choroidal neovascularization model [7]. This suggests that the compound's high potency and physicochemical properties are still of scientific interest.
  • Data Limitation: The absence of detailed human tolerability data suggests that this compound's clinical development in oncology may have been halted. Therefore, a direct, quantitative comparison of its tolerability against marketed TKIs is not feasible with public data.

References

TAK-593 VEGFR2 inhibition potency other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 Potency and Selectivity Profile

This compound is a highly potent and selective small-molecule inhibitor that targets receptor tyrosine kinases in the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) families [1] [2]. The table below summarizes its published inhibitory concentration (IC50) values, which represent the concentration needed to inhibit half of the enzyme's activity.

Table 1: this compound Kinase Inhibition Profile (IC50 values)

Target Kinase IC50 (nM) Key Function in Cancer
VEGFR2 (KDR) 0.95 Key mediator of VEGF-driven endothelial cell proliferation and survival; primary anti-angiogenic target [1].
VEGFR3 (Flt-4) 1.1 Involved in lymphangiogenesis [3].
VEGFR1 (Flt-1) 3.2 Binds VEGF but transmits weaker signals; role in metastasis and inflammation [3].
PDGFRα 4.3 Recruitment and growth of pericytes, which stabilize new blood vessels [1] [3].
PDGFRβ 13 Recruitment and growth of pericytes [1] [3].
Ret 18 Implicated in thyroid cancer and other neoplasms [3].
Fms (CSF-1R) 10 Role in tumor-associated macrophages [3].

A key characteristic of this compound is its uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ. Studies noted that even after this compound was no longer detectable in the blood or tissues, its biological effect (measured by suppression of phosphorylated VEGFR2) was almost complete, suggesting prolonged target engagement [1].

Direct Comparative Potency Data

The search results allow for a direct comparison with one other inhibitor, Cediranib. Data for a broader set of common VEGFR2 inhibitors was not available in the search results.

Table 2: Direct Potency Comparison with Cediranib

Inhibitor VEGFR2 IC50 Key Characteristics from Search Results
This compound 0.95 nM [3] Highly potent, selective, long duration of action [1] [3].
Cediranib ≤ 1 nM (reported as highly potent) [4] [5] Oral, potent inhibitor of VEGFR1, 2, and 3; also inhibits PDGFRs and c-Kit [4] [5].

Detailed Experimental Protocol

The following methodology is summarized from the preclinical studies on this compound [1]. This protocol outlines how the cellular anti-angiogenic activity, a key effect of VEGFR2 inhibition, was assessed.

Objective: To evaluate the inhibitory effect of this compound on VEGF-stimulated cellular proliferation.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Procedure:
    • HUVECs were treated with this compound and stimulated with recombinant human VEGF.
    • The cells were incubated for 5 days.
    • Cell proliferation was quantified using a colorimetric cell viability assay (Cell Counting Kit-8).
    • The concentration causing 50% inhibition (IC50) was calculated from the dose-response curve using regression analysis.
  • Key Result: this compound potently inhibited VEGF-stimulated HUVEC proliferation with an IC50 of 0.30 nM [1] [3].

Mechanism of Action and Angiogenesis

The following diagram illustrates the role of VEGFR2 in tumor angiogenesis and how this compound exerts its effects.

G Hypoxia Tumor Hypoxia VEGF_Release VEGF Release Hypoxia->VEGF_Release VEGF VEGF Ligand VEGF_Release->VEGF VEGFR2 VEGFR2 Receptor (on Endothelial Cell) VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Activation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., ERK Pathway) Dimerization->Signaling Angiogenesis Angiogenesis - Proliferation - Migration - Tube Formation - Survival Signaling->Angiogenesis TAK593 This compound Inhibitor TAK593->VEGFR2 Inhibits

To find more comprehensive comparative data, you might consider:

  • Searching specialized databases like the IUPHAR/BPS Guide to Pharmacology or commercial kinase profiling services, which often contain extensive inhibitor potency panels.
  • Looking for review articles on anti-angiogenic therapy or VEGFR2 kinase inhibitors in major pharmacological journals.

References

TAK-593 Overview and Preclinical Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

TAK-593 is a highly potent and selective small-molecule inhibitor that targets the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinase families [1]. It is noted for its uniquely long-acting inhibitory profile on VEGFR2 and PDGFRβ [1].

The table below summarizes key quantitative data on its preclinical efficacy from animal xenograft models:

Cancer Type (Cell Line/Model) Efficacy Outcome (T/C Ratio %) Dosing Regimen Key Findings & Tolerability
Human Gastric Cancer (MKN45) 12% [1] Oral administration, twice daily [1] Strong anti-tumor effects with good tolerability [1]
Human Primary Renal Cell Carcinoma (RCC-02-JCK) 17% [1] Oral administration, twice daily [1] Strong anti-tumor effects with good tolerability [1]
Human Glioblastoma (U87 MG) Prolonged survival in an intracranial model [1] Oral administration, twice daily [1] Anti-tumor effect demonstrated in a challenging model [1]
Human Lung Carcinoma (A549) Not explicitly stated (used for PD analysis) [1] Single oral administration [1] Potent, long-duration target engagement (phospho-VEGFR2 suppression >24h) [1]

Detailed Experimental Protocols

The preclinical efficacy data was generated using standardized in vitro and in vivo methodologies crucial for reproducibility [1]:

  • In Vitro Cell Proliferation Assay: Human umbilical vein endothelial cells (HUVECs) and coronary artery smooth muscle cells (CASMCs) were treated with this compound and stimulated with VEGF or PDGF-BB. Cell viability was measured after 5-6 days using a Cell Counting Kit-8 (DOJINDO Laboratories), and IC50 values were calculated from dose-response curves [1].
  • In Vivo Tumor Xenograft Models: Immunodeficient mice (athymic nude or SCID) were implanted subcutaneously with human cancer cells or tissue fragments. After tumors were established, this compound or a vehicle control was administered orally twice daily. Tumor volumes were calculated from caliper measurements (length × width² × 1/2), and the treated/control (T/C) ratio was used as the primary index of anti-tumor activity [1].

Mechanism of Action and Workflow

This compound employs a dual anti-angiogenic strategy. The following diagram illustrates its mechanism and the key experiments used to validate it:

G cluster_mechanism Mechanism of Action: Dual Receptor Inhibition cluster_experiments Key Experimental Validation TAK593 This compound VEGFR2 VEGFR2 TAK593->VEGFR2 Inhibits PDGFRb PDGFRβ TAK593->PDGFRb Inhibits EC_Prolif Endothelial Cell Proliferation & Migration VEGFR2->EC_Prolif Stimulates Pericyte_Recruit Pericyte Recruitment & Vessel Stabilization PDGFRb->Pericyte_Recruit Stimulates Angiogenesis Tumor Angiogenesis EC_Prolif->Angiogenesis Pericyte_Recruit->Angiogenesis Stabilizes PhosphoAssay Receptor Phosphorylation Assay (Western Blot) ProlifAssay Cell Proliferation Assay (HUVECs, CASMCs) PhosphoAssay->ProlifAssay TubeFormAssay Tube Formation Assay (Co-culture) ProlifAssay->TubeFormAssay Xenograft In Vivo Xenograft Models (Multiple tumor types) TubeFormAssay->Xenograft PD_Marker Pharmacodynamic Analysis (pVEGFR2 suppression) Xenograft->PD_Marker IHC Immunohistochemistry (CD31, cell proliferation) Xenograft->IHC

Status and Comparison Considerations

  • Clinical Development Status: According to the database, this compound's highest phase was Phase 1, and its status is listed as "Discontinued" [2]. A Phase I safety study in subjects with nonhematologic advanced cancer was completed [3].
  • Limitations for Comparison: The search yielded no head-to-head experimental data comparing this compound with other anti-angiogenic agents like bevacizumab, sunitinib, or other VEGFR/TKIs. Its development appears to have ended before such comparative clinical trials could be conducted.

Future Research Directions

For a comprehensive comparison, you could investigate:

  • Public Clinical Trial Registries: Search databases like ClinicalTrials.gov for more detailed results from the Phase I trial (NCT00773929).
  • Later-Generation Agents: Research drugs with similar dual VEGFR/PDGFR inhibition targets that progressed to later stages of development.
  • Broad Literature Search: Look for review articles on anti-angiogenic therapy resistance that might mention this compound in a broader context.

References

Comparison at a Glance: TAK-593 Emulsion vs. Intravitreal Injection

Author: Smolecule Technical Support Team. Date: February 2026

Feature TAK-593 Ophthalmic Emulsion Conventional Intravitreal (IVT) Injection
Administration Eye drops (Topical) [1] Injection into the vitreous cavity [2] [3]
Invasiveness Non-invasive [1] Invasive procedure [2] [1]
Key Risk Minimizes risk of endophthalmitis [1] Carries risk of endophthalmitis, cataract, retinal detachment [2] [1]
Active Ingredient Small molecule VEGF receptor tyrosine kinase inhibitor [4] [1] Typically anti-VEGF proteins (e.g., Bevacizumab, Ranibizumab) [2] [3] [5]
Primary Indication (Research) Neovascular AMD [1] Neovascular AMD, Diabetic Macular Edema, Retinal Vein Occlusion [2] [3]
Formulation Challenge Requires emulsion for water-insoluble drug [1] Formulated for direct intraocular delivery [2]
Mechanism of Action Inhibits VEGF receptor tyrosine kinase [4] [1] Binds and neutralizes VEGF protein [2] [5]
Supporting Experimental Model Laser-induced Choroidal Neovascularization (CNV) model in mice [1] Multiple large, randomized clinical trials in humans [2]
Development Status Pre-clinical research [1] Established clinical standard of care [2]

Detailed Experimental Data and Protocols

For a publication-quality guide, the methodology and key findings from the primary research on this compound emulsion are detailed below.

Formulation and Pre-Clinical Testing of this compound Emulsion

This section outlines the experimental approach taken to develop and validate the this compound ophthalmic emulsion, as described in the 2023 study [1].

  • Formulation Protocol:

    • Drug Solubility: The solubility of this compound was measured in various oils to select the optimal one for the emulsion.
    • Emulsion Creation: The drug was formulated into an oil-in-water emulsion to accommodate its poor water solubility.
    • Viscosity Enhancement: Xanthan gum was added as a viscosity enhancer to improve drug delivery to the posterior segment of the eye. The study found that both higher formulation concentration and the addition of viscosity enhancers increased delivery to the back of the eye [1].
  • Efficacy Testing Protocol:

    • Animal Model: A laser-induced choroidal neovascularization (CNV) model in mice was used. This model mimics the pathological blood vessel growth seen in wet AMD.
    • Treatment Groups: The this compound emulsion was compared against an anti-VEGF antibody administered via intravitreal injection and a control vehicle.
    • Key Outcome Measure: The primary efficacy measure was the suppression of angiogenesis (abnormal blood vessel growth) in the laser-injured areas.
    • Result: The study concluded that this compound emulsion eye drops showed the same angiogenesis-suppression efficacy as anti-VEGF antibody intravitreal injection in this model [1].
Established Context of Intravitreal Injections

Intravitreal injection is a well-established gold standard, but it carries inherent risks and burdens.

  • Procedure & Risks: The technique involves injecting medication directly into the vitreous cavity. It requires strict aseptic technique, often using a lid speculum and povidone-iodine preparation, to minimize the risk of endophthalmitis, a serious intraocular infection [2] [3]. Other potential complications include retinal detachment, hemorrhage, and elevated intraocular pressure [2].
  • Treatment Burden: Patients typically require repeated injections over months or years to maintain therapeutic efficacy, which places a significant burden on both patients and healthcare systems [2] [6].

Mechanism of Action and Signaling Pathway

This compound and anti-VEGF injections target the same pathological process but at different points in the signaling pathway. The following diagram illustrates the key pathways involved in ocular angiogenesis and the points of inhibition for these therapies.

G VEGF Signaling Pathway in Ocular Angiogenesis Hypoxia Hypoxia/Ischemia VEGF VEGF Ligand Hypoxia->VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., Phosphorylation) VEGFR2->Downstream PDGFR PDGFRβ (Pericyte Stabilization) Outcomes Angiogenesis: - Endothelial Cell Proliferation - New Blood Vessel Growth - Vascular Permeability PDGFR->Outcomes Stabilization Downstream->Outcomes AntiVEGF_Inj Anti-VEGF Injections (e.g., Bevacizumab) AntiVEGF_Inj->VEGF Neutralizes TAK593_EyeDrop This compound Eye Drops (Tyrosine Kinase Inhibitor) TAK593_EyeDrop->VEGFR2 Inhibits TAK593_Oral Oral this compound (Oncology) Dual Inhibitor TAK593_Oral->VEGFR2 TAK593_Oral->PDGFR Inhibits

Key Takeaways from the Pathway:

  • Anti-VEGF Injections (green) work by neutralizing the VEGF ligand outside the cell, preventing it from activating its receptor [2] [5].
  • This compound (red) is a small molecule that enters the cell and inhibits the VEGFR2 tyrosine kinase activity inside the cell, blocking the downstream signaling cascade [4] [1].
  • It's important to note that while the ophthalmic emulsion formulation of this compound is primarily investigated for VEGFR inhibition, the compound itself is also a potent inhibitor of PDGFRβ (shown in the oral application), which plays a role in pericyte recruitment and vessel stability. This dual action was the basis of its earlier development in oncology [4] [7].

Research Implications and Future Directions

The experimental data suggests that a topical this compound emulsion could potentially achieve similar efficacy to intravitreal anti-VEGF injections in a pre-clinical model, while eliminating the injection-related risks [1]. This represents a significant potential paradigm shift in the treatment of back-of-the-eye diseases.

However, for the research and development community, several critical considerations remain:

  • Translation to Humans: The major challenge for any topical posterior segment therapy is bioavailability—ensuring sufficient drug concentration reaches the target tissue in the human eye. The positive pre-clinical results are promising but must be validated in clinical trials [1].
  • Development Status: It is crucial for professionals to be aware that while this compound was initially developed for oncology (where it reached Phase 1 trials for advanced solid tumors), its development in that field is listed as discontinued [8]. Its application in ophthalmology via emulsion is currently at the pre-clinical stage [1].
  • Competitive Landscape: The field of non-invasive AMD treatments is active. Other approaches include sustained-release intravitreal implants to reduce injection frequency and novel delivery systems like microneedles [6] [9].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

445.18623762 Da

Monoisotopic Mass

445.18623762 Da

Heavy Atom Count

33

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H3I42X8XX7

Other CAS

1005780-62-0

Wikipedia

Tak-593

Dates

Last modified: 07-15-2023
1: Miyamoto N, Sakai N, Hirayama T, Miwa K, Oguro Y, Oki H, Okada K, Takagi T, Iwata H, Awazu Y, Yamasaki S, Takeuchi T, Miki H, Hori A, Imamura S. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylph enyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorg Med Chem. 2013 Apr 15;21(8):2333-45. doi: 10.1016/j.bmc.2013.01.074. Epub 2013 Feb 13. PubMed PMID: 23498918.
2: Awazu Y, Mizutani A, Nagase Y, Tsuchiya S, Nakamura K, Kakoi Y, Kitahara O, Takeuchi T, Yamasaki S, Miyamoto N, Iwata H, Miki H, Imamura S, Hori A. Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. Cancer Sci. 2013 Apr;104(4):486-94. doi: 10.1111/cas.12101. Epub 2013 Feb 18. PubMed PMID: 23305239.
3: Iwata H, Imamura S, Hori A, Hixon MS, Kimura H, Miki H. Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism. Biochemistry. 2011 Feb 8;50(5):738-51. doi: 10.1021/bi101777f. Epub 2011 Jan 10. PubMed PMID: 21182308.

Explore Compound Types